Isopedicin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isopedicin from Fissistigma oldhamii: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fissistigma oldhamii (Hemsl.) Merr. is a climbing shrub belonging to the Annonaceae family, with a history of use in traditional Chinese medicine for treating conditions such as rheumatoid arthritis, inflammatory diseases, and pain.[1][2] Phytochemical investigations into this plant have led to the discovery of a diverse array of bioactive compounds, including alkaloids, flavonoids, and terpenoids.[1][2][3] Among these, the flavanone derivative Isopedicin has been identified as a particularly potent anti-inflammatory agent, drawing significant interest from the scientific community.[1][4] This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound from the stems of Fissistigma oldhamii.
Discovery and Bioactivity of this compound
This compound was identified as a key bioactive flavonoid from the stems of Fissistigma oldhamii.[1][4] Its discovery was pivotal in understanding the molecular basis for the plant's traditional anti-inflammatory applications. Subsequent research elucidated its mechanism of action, demonstrating that this compound is a potent inhibitor of superoxide anion (O₂⁻) production in activated human neutrophils.[1][4]
Unlike direct antioxidants, this compound's activity stems from its ability to modulate intracellular signaling pathways. It functions as a specific inhibitor of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).[1][4] This cascade ultimately suppresses the inflammatory response in neutrophils.
Quantitative Bioactivity Data
The anti-inflammatory potency of this compound has been quantified through in vitro assays. The following table summarizes the key bioactivity data.
| Assay | Target | Cell Type | IC₅₀ Value | Reference |
| Superoxide Anion Production | NADPH oxidase pathway | fMLP-activated human neutrophils | 0.34 ± 0.03 µM |
Isolation of this compound: Experimental Protocol
While a single definitive report detailing the preparative isolation and yield of this compound was not identified in the reviewed literature, a comprehensive protocol can be constructed based on established phytochemical methods for isolating flavonoids from Fissistigma oldhamii. The following represents a detailed, multi-step procedure.
Plant Material Collection and Preparation
-
Collection: The stems of Fissistigma oldhamii are collected.
-
Authentication: The plant material is botanically authenticated by a qualified taxonomist.
-
Processing: The stems are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.
Extraction
-
Solvent: 95% Ethanol is used as the extraction solvent.
-
Procedure:
-
The powdered stem material is macerated with 95% ethanol at room temperature for 72 hours, with occasional shaking.
-
The process is repeated three times with fresh solvent to ensure exhaustive extraction.
-
The ethanol extracts are combined and filtered.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
-
Fractionation
-
Solvent Partitioning: The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Procedure:
-
The crude extract is dissolved in a minimal amount of methanol and then suspended in distilled water.
-
The aqueous suspension is transferred to a separatory funnel and first partitioned with n-hexane to remove non-polar constituents like fats and waxes. The n-hexane layer is separated.
-
The remaining aqueous layer is then partitioned with ethyl acetate. This step is repeated multiple times to ensure complete extraction of medium-polarity compounds, including flavonoids like this compound. The ethyl acetate fractions are combined.
-
The ethyl acetate fraction, which is expected to be enriched with this compound, is concentrated under reduced pressure to yield a dried ethyl acetate fraction.
-
Chromatographic Purification
-
Column Chromatography (CC): The ethyl acetate fraction is subjected to silica gel column chromatography.
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
-
Procedure: Fractions are collected in regular volumes and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system and visualized under UV light. Fractions with similar TLC profiles are pooled together.
-
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of the target compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is achieved using a preparative HPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector, monitoring at a wavelength suitable for flavonoids (e.g., 280 nm).
-
Procedure: The fraction containing this compound is injected into the HPLC system, and the peak corresponding to the pure compound is collected. The solvent is then evaporated to yield pure this compound.
-
Structure Elucidation
The definitive structure of the isolated this compound is confirmed through a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule.
-
¹³C-NMR: Shows the number and types of carbon atoms.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule by showing correlations between protons and carbons, confirming the flavanone scaffold and the positions of substituents.
-
Quantitative Data Summary
The following table summarizes the available quantitative data regarding this compound from Fissistigma oldhamii. While preparative yields are not published, semi-quantitative analysis provides insight into its distribution.
| Parameter | Description | Value / Observation | Reference |
| Bioactivity (IC₅₀) | Inhibition of superoxide anion production in fMLP-activated human neutrophils. | 0.34 ± 0.03 µM | |
| Semi-Quantitative Analysis | Relative content in different plant parts determined by UPLC-Q-Exactive Orbitrap MS. | This compound was detected in the roots and stems. It was absent in the leaves. | [3] |
Visualizations
Experimental Workflow
Caption: Workflow for the Isolation and Identification of this compound.
Signaling Pathway of this compound
Caption: this compound's Anti-inflammatory Mechanism of Action.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
The Biosynthetic Pathway of Isopedicin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin (6-hydroxy-5,7,8-trimethoxyflavanone) is a bioactive flavonoid found in plants such as Fissistigma oldhamii. Its unique substitution pattern, featuring both a hydroxyl and multiple methoxy groups on the A-ring, points to a specialized biosynthetic route branching from the general flavonoid pathway. This technical guide delineates the putative biosynthetic pathway of this compound, drawing upon established knowledge of flavonoid biosynthesis and the enzymatic logic of hydroxylation and O-methylation reactions. This document provides a comprehensive overview of the proposed enzymatic steps, quantitative data from analogous enzyme systems, detailed experimental protocols for the characterization of key enzymes, and visualizations of the metabolic and experimental workflows.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the precursors for the flavonoid skeleton. The pathway can be conceptually divided into two main stages: the formation of the flavanone core and the subsequent modification of the A-ring.
Stage 1: Formation of the Naringenin Core
The initial steps are well-established in plant biochemistry. The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three key enzymes:
-
Phenylalanine Ammonia-Lyase (PAL)
-
Cinnamate 4-Hydroxylase (C4H)
-
4-Coumarate:CoA Ligase (4CL)
The resulting p-coumaroyl-CoA serves as the starter molecule for the synthesis of the flavonoid backbone. Chalcone Synthase (CHS) , a type III polyketide synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This chalcone then undergoes stereospecific cyclization, facilitated by Chalcone Isomerase (CHI) , to yield the flavanone naringenin.
Stage 2: A-Ring Modification to Yield this compound
The specific sequence of hydroxylation and methylation events that transform naringenin into this compound has not been empirically determined for this compound itself. However, based on the biosynthesis of other polymethoxylated flavonoids, a plausible sequence of reactions is proposed. This sequence involves a series of hydroxylation and O-methylation steps catalyzed by specific classes of enzymes. The precise order of these modifications can vary between plant species and is dependent on the substrate specificity of the involved enzymes. A likely pathway involves the initial hydroxylation of the A-ring, followed by a series of methylation events.
A proposed sequence is as follows:
-
Flavanone 6-Hydroxylase (F6H): Naringenin is hydroxylated at the 6-position of the A-ring to produce 6-hydroxynaringenin. This reaction is typically catalyzed by a cytochrome P450-dependent monooxygenase.
-
Flavonoid O-Methyltransferases (FOMTs): A series of three successive methylation reactions, catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases, converts 6-hydroxynaringenin to this compound. The order of methylation at the 5, 7, and 8 positions is dependent on the substrate specificity of the respective FOMTs. A plausible sequence is the methylation of the 5- and 7-hydroxyl groups, followed by the methylation of the 8-hydroxyl group, which may be introduced by a separate hydroxylase or be present from an alternative chalcone precursor. A more direct route would involve sequential methylation of a 5,6,7,8-tetrahydroxyflavanone intermediate.
The overall proposed biosynthetic pathway is visualized in the diagram below.
Quantitative Data on Key Enzymes
Direct kinetic data for the enzymes involved in this compound biosynthesis are not available. However, data from homologous enzymes involved in flavonoid modification provide valuable insights into their catalytic efficiencies.
Table 1: Representative Kinetic Parameters of Flavonoid 6-Hydroxylases
| Enzyme Source | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Reference |
| Chrysosplenium americanum F6H | 3,7,4'-Trimethylquercetin | 5.2 ± 0.6 | 12.8 ± 0.5 | [1] |
| Scutellaria baicalensis CYP82D1 | Apigenin | 1.8 ± 0.2 | 15.6 ± 0.9 | [2] |
Table 2: Representative Kinetic Parameters of Flavonoid O-Methyltransferases (FOMTs)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Perilla frutescens PfOMT3 | Naringenin | 2.56 ± 0.17 | 0.45 ± 0.01 | 1.76 x 105 | [3] |
| Citrus reticulata CrOMT2 | Eriodictyol | 10.4 ± 1.2 | 0.18 ± 0.01 | 1.73 x 104 | [4] |
| Oryza sativa ROMT-9 | Luteolin | 2.8 ± 0.3 | - | - | [5] |
| Zea mays ZmOMT1 | Tricetin | 15 ± 2 | 0.034 | 2.27 x 103 | [6] |
| Hordeum vulgare HvOMT1 | Tricetin | 28 ± 3 | 0.021 | 7.50 x 102 | [6] |
Experimental Protocols
The characterization of the enzymes in the proposed biosynthetic pathway of this compound would involve their identification, heterologous expression, purification, and functional analysis. Below are detailed methodologies for these key experiments, based on established protocols for flavonoid-modifying enzymes.
Identification and Cloning of Candidate Genes
-
Transcriptome Analysis: RNA-Seq would be performed on tissues of Fissistigma oldhamii that are actively producing this compound.
-
Candidate Gene Identification: The transcriptome would be mined for sequences homologous to known flavonoid 6-hydroxylases (cytochrome P450s of the CYP82 family) and flavonoid O-methyltransferases.
-
Gene Cloning: Full-length cDNAs of candidate genes would be amplified by PCR and cloned into an appropriate expression vector.
Heterologous Expression and Purification of a Flavonoid O-Methyltransferase
-
Expression System: The OMT candidate gene would be subcloned into an E. coli expression vector, such as pET-28a(+), which provides an N-terminal His-tag for purification.
-
Transformation: The expression vector would be transformed into a suitable E. coli strain, like BL21(DE3).
-
Protein Expression: A single colony would be used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture would be grown to an OD600 of 0.6-0.8, and protein expression induced with IPTG. The culture would then be incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis: Cells would be harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
Purification: The His-tagged protein would be purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin. The purified protein would be desalted and concentrated.
Enzyme Assay for a Flavonoid O-Methyltransferase
-
Reaction Mixture: The standard assay mixture (100 µL) would contain 50 mM Tris-HCl (pH 7.5), 1 mM S-adenosyl-L-methionine (SAM), 100 µM of the flavonoid substrate (e.g., 6-hydroxynaringenin), and the purified enzyme.
-
Incubation: The reaction would be initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction would be stopped by the addition of an equal volume of methanol.
-
HPLC Analysis: The reaction products would be analyzed by reverse-phase HPLC. The separation of substrate and product would be monitored by a photodiode array (PDA) detector. The product would be identified by comparison of its retention time and UV spectrum with an authentic standard (if available) and quantified by integrating the peak area.
Characterization of a Flavonoid 6-Hydroxylase (Cytochrome P450)
-
Expression System: Cytochrome P450 enzymes are membrane-bound and require a cytochrome P450 reductase (CPR) for activity. A common approach is to co-express the P450 and a CPR in a heterologous system like yeast (Saccharomyces cerevisiae) or insect cells.
-
Microsome Preparation: After expression, the cells would be harvested and lysed. The microsomal fraction, containing the membrane-bound P450 and CPR, would be isolated by differential centrifugation.
-
Reconstitution of Activity (for purified enzymes): If the P450 is purified, it needs to be reconstituted in a lipid environment with its redox partner(s). A typical reconstitution mixture includes the purified P450, purified CPR, phospholipids (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and a detergent (e.g., sodium cholate).
-
Enzyme Assay: The assay mixture would contain the microsomal fraction (or reconstituted enzyme system), the flavonoid substrate (e.g., naringenin), and an NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase). The reaction would be initiated by the addition of NADPH.
-
Product Analysis: The reaction would be stopped, and the products extracted with an organic solvent (e.g., ethyl acetate). The products would then be analyzed by HPLC or LC-MS to identify and quantify the hydroxylated flavonoid.
Visualizations
Experimental Workflow for O-Methyltransferase Characterization
The following diagram illustrates a typical workflow for the identification, expression, purification, and characterization of a candidate flavonoid O-methyltransferase.
Logical Relationship of Enzymes in Flavonoid Biosynthesis
This diagram illustrates the hierarchical and functional relationships between the different classes of enzymes involved in the broader flavonoid biosynthetic pathway.
Conclusion
The biosynthesis of this compound represents a specialized branch of the flavonoid metabolic pathway, characterized by a series of hydroxylation and O-methylation reactions on the flavanone A-ring. While the precise sequence of these modifications awaits empirical validation, the proposed pathway provides a robust framework for future research. The methodologies and comparative data presented in this guide offer a comprehensive resource for the identification and characterization of the enzymes involved, which will be crucial for understanding the complete biosynthetic network and for potential biotechnological applications aimed at the production of this and other bioactive flavonoids.
References
- 1. Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isopedicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a naturally occurring flavonoid, has garnered interest for its potential therapeutic properties, primarily as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates the available information and presents generalized experimental protocols relevant to its structural elucidation. Furthermore, a proposed signaling pathway illustrating its mechanism of action as a PDE inhibitor in neutrophils is provided.
Chemical Structure and Properties
This compound is chemically identified as 6-Hydroxy-5,7,8-trimethoxyflavanone. Its chemical structure is characterized by a C6-C3-C6 flavonoid backbone. The core structure consists of two benzene rings (A and B) connected by a three-carbon heterocyclic pyranone ring (C).
Systematic IUPAC Name: (2S)-2-(4-hydroxyphenyl)-6,8-dimethoxy-3,4-dihydro-2H-1-benzopyran-4-one (Note: The IUPAC name is based on the flavanone backbone; the exact naming can vary, and the provided SMILES notation is a more precise identifier).
Chemical Formula: C₁₈H₁₈O₆
Molecular Weight: 330.33 g/mol
CAS Number: 4431-42-9
SMILES Notation: COC1
Isopedicin: A Technical Guide to Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin is a bioactive flavanone found in select plant species, demonstrating significant anti-inflammatory and antifungal properties.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within these sources, and detailed methodologies for its isolation and quantification. Furthermore, this document outlines the putative biosynthetic pathway of this compound and illustrates its established mechanism of action in modulating inflammatory responses in human neutrophils. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
This compound has been identified and isolated from two primary botanical sources: the plant family Annonaceae and, to a lesser extent, Gesneriaceae.
-
Fissistigma oldhamii (Hemsl.) Merr.: A woody climbing vine from the Annonaceae family, this plant is the most frequently cited source of this compound.[2] Traditionally used in Chinese medicine to treat conditions like rheumatoid arthritis, various parts of the plant have been analyzed for their phytochemical content.[2][3]
-
Didymocarpus pedicellata R.Br.: Also known as the "stone flower," this herb from the Gesneriaceae family is used in traditional Indian medicine (Ayurveda) for renal ailments.[1] It has also been confirmed as a natural source of this compound.
Data on Abundance and Distribution
Quantitative data on the concentration or yield of this compound (e.g., in mg/g of dry weight) from its natural sources is not extensively reported in the available scientific literature. However, semi-quantitative studies on Fissistigma oldhamii have provided insights into its distribution across different parts of the plant.
| Plant Source | Part Analyzed | Presence of this compound | Reference |
| Fissistigma oldhamii | Roots | Present | [2][4] |
| Stems | Present | [2][4] | |
| Leaves | Absent | [2][4] | |
| Fruits | Present | [2][4] | |
| Insect Galls | Present | [2][4] | |
| Didymocarpus pedicellata | Aerial Parts | Present | [1] |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the isolation and quantification of this compound from botanical materials. These are based on standard methodologies for flavonoid analysis and purification.
General Isolation and Purification Workflow
The isolation of this compound typically involves solvent extraction, followed by liquid-liquid partitioning and chromatographic purification.
Protocol for Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the plant material (e.g., stems of F. oldhamii) at room temperature and grind into a coarse powder.
-
Solvent Extraction: Macerate the powdered material with 95% ethanol (1:10 w/v) at room temperature for 72 hours, with occasional agitation. Alternatively, perform exhaustive extraction using a Soxhlet apparatus.
-
Concentration: Filter the resulting extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanolic extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in distilled water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This compound, being a moderately polar flavanone, is expected to concentrate in the ethyl acetate fraction.
-
Fraction Concentration: Evaporate the ethyl acetate solvent under reduced pressure to yield the flavonoid-rich fraction.
Protocol for Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column using a gradient solvent system, starting with a non-polar mixture and gradually increasing polarity. A common gradient for flavonoids is Hexane-Ethyl Acetate (e.g., starting from 95:5, progressing to 50:50) followed by Ethyl Acetate-Methanol.
-
-
Fraction Monitoring: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC) on silica gel plates, visualizing spots under UV light (254 nm and 366 nm).
-
Final Purification: Combine fractions containing the compound of interest (as determined by TLC comparison with a standard, if available). Further purify this combined fraction using a Sephadex LH-20 column with methanol as the eluent or via preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Protocol for Quantification by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a binary solvent system is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
-
Elution Program: Start with a high concentration of Solvent A, gradually increasing the proportion of Solvent B over 20-40 minutes.
-
Detection: Monitor the eluate at a wavelength between 280-290 nm, which is typical for the flavanone chromophore.
-
Quantification: Prepare a calibration curve using an isolated and purified this compound standard of known concentrations. Calculate the concentration in the plant extracts by comparing the peak area of the analyte with the standard curve.
Biosynthesis and Signaling Pathways
Putative Biosynthesis Pathway of this compound
This compound is a flavonoid, a class of secondary metabolites derived from the phenylpropanoid pathway. The biosynthesis begins with the amino acid L-phenylalanine. While the specific enzymes for the final tailoring steps in Fissistigma or Didymocarpus have not been characterized, a putative pathway can be constructed based on known enzymatic reactions in flavonoid biosynthesis. The core flavanone structure, naringenin, is formed and subsequently undergoes hydroxylation and a series of O-methylations to yield this compound.
Signaling Pathway: Mechanism of Anti-inflammatory Action
In human neutrophils, this compound exerts its anti-inflammatory effects by inhibiting the production of superoxide anions (O₂⁻). This is not achieved by direct scavenging of the radical or inhibiting the NADPH oxidase enzyme complex. Instead, this compound modulates an upstream signaling pathway by inhibiting phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
References
Isopedicin as a Phosphodiesterase Inhibitor: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopedicin, a flavanone isolated from the medicinal herb Fissistigma oldhamii, has been identified as a potent inhibitor of phosphodiesterase (PDE) activity. This document provides a comprehensive overview of the current scientific understanding of this compound's mechanism of action. The primary research indicates that this compound exerts its effects by inhibiting a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase, leading to an increase in intracellular cAMP levels and the subsequent activation of Protein Kinase A (PKA). This mechanism has been primarily elucidated through studies on human neutrophils, where this compound was shown to inhibit superoxide anion production.
While the foundational mechanism has been outlined, this technical guide also highlights the current gaps in the scientific literature. Specifically, detailed quantitative data on this compound's inhibitory potency against various PDE isoforms and comprehensive experimental protocols for its enzymatic assays are not yet publicly available. This document aims to present the existing knowledge in a structured format and provide generalized experimental frameworks that could be adapted for further investigation of this compound and other potential PDE inhibitors.
Mechanism of Action of this compound
This compound's primary mechanism of action as a PDE inhibitor involves the elevation of intracellular cAMP levels.[1] Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling cascades. By inhibiting a cAMP-specific PDE, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1]
This increase in cAMP activates Protein Kinase A (PKA), a key downstream effector in the cAMP signaling pathway.[1] Activated PKA then phosphorylates various substrate proteins, leading to a cascade of cellular responses. In the context of the key research on this compound, this pathway has been shown to result in the potent inhibition of superoxide anion production in activated human neutrophils.[1]
Signaling Pathway
The proposed signaling pathway for this compound's action in human neutrophils is depicted below. This compound crosses the cell membrane and inhibits a cAMP-specific PDE. This leads to an increase in intracellular cAMP, which in turn activates PKA. Activated PKA is known to phosphorylate and inhibit components of the NADPH oxidase complex, which is responsible for superoxide production. Furthermore, PKA activation has been shown to inhibit the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), two mitogen-activated protein kinases (MAPKs) involved in the inflammatory response.[1]
Caption: Proposed signaling pathway of this compound in human neutrophils.
Quantitative Data on this compound's Inhibitory Activity
A comprehensive search of the scientific literature reveals limited quantitative data regarding this compound's direct inhibitory effects on specific phosphodiesterase isoforms. The most relevant study reports a cellular IC50 value for the inhibition of superoxide anion production in human neutrophils.
Table 1: Cellular Inhibitory Activity of this compound
| Biological Effect | Cell Type | Agonist | IC50 (µM) | Reference |
| Inhibition of Superoxide Anion Production | Human Neutrophils | fMLP | 0.34 ± 0.03 | Hwang et al., 2009[1] |
Note: To date, there is no publicly available data on the IC50 or Ki values of this compound against isolated PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE5). Such data is crucial for determining the selectivity and potency of this compound as a PDE inhibitor.
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize this compound as a PDE inhibitor are not fully described in the available literature. However, this section provides a generalized protocol for a common method used to determine the inhibitory activity of a compound against a specific PDE isoform.
General Protocol for In Vitro Phosphodiesterase Inhibition Assay
This protocol outlines a typical fluorescence-based assay for measuring PDE activity and inhibition.
Caption: Generalized workflow for a PDE inhibition assay.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to obtain a range of concentrations for testing.
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).
-
Prepare a solution of the purified PDE isoform of interest in the reaction buffer.
-
Prepare a solution of the cAMP substrate (e.g., fluorescein-labeled cAMP).
-
Prepare a stop solution (e.g., a broad-spectrum PDE inhibitor like IBMX or EDTA).
-
Prepare the detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add a fixed volume of the PDE enzyme solution to each well of a microplate.
-
Add the serially diluted this compound solutions to the wells. Include control wells with solvent only (no inhibitor) and wells with a known PDE inhibitor as a positive control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution to all wells.
-
Add the detection reagent to all wells and incubate as required.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.
-
The fluorescence signal will be inversely proportional to the amount of cAMP hydrolyzed.
-
Plot the percentage of PDE inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Future Directions and Research Gaps
The initial findings on this compound are promising, suggesting its potential as a lead compound for the development of novel anti-inflammatory agents. However, further research is imperative to fully characterize its pharmacological profile. Key areas for future investigation include:
-
PDE Isoform Selectivity: A comprehensive screening of this compound against a panel of all PDE families is necessary to determine its selectivity profile. This will be crucial in predicting its therapeutic potential and potential side effects.
-
Enzymatic Inhibition Kinetics: Detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate the inhibition constant (Ki).
-
In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are needed to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of more potent and selective PDE inhibitors.
Conclusion
This compound has been identified as a naturally occurring phosphodiesterase inhibitor with a demonstrated cellular effect on inhibiting superoxide production in neutrophils. Its mechanism of action is attributed to the elevation of intracellular cAMP and activation of PKA. While this foundational knowledge is established, the field awaits more in-depth biochemical and pharmacological studies to fully elucidate its therapeutic potential. The lack of quantitative data on its isoform selectivity and direct enzymatic inhibition currently limits a complete understanding of its molecular pharmacology. The experimental frameworks provided in this guide offer a roadmap for future research that will be critical in advancing our knowledge of this compound and its potential applications in drug development.
References
Foundational Research on Isopedicin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has emerged as a compound of significant interest due to its potent biological activities.[1] This technical guide provides an in-depth overview of the foundational research into this compound's biological effects, with a focus on its anti-inflammatory properties and underlying molecular mechanisms. While other compounds from Fissistigma oldhamii have demonstrated a range of bioactivities, including cytotoxic effects against cancer cell lines, the primary focus of foundational research on this compound to date has been its role in modulating inflammatory responses.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to support further research and development efforts.
Core Biological Activity: Anti-Inflammatory Effects
The principal established biological activity of this compound is its potent anti-inflammatory action, specifically its ability to inhibit the production of superoxide anions in activated human neutrophils.[1] Neutrophils are key players in the inflammatory response, and their excessive activation can contribute to tissue damage in inflammatory diseases.[1]
Mechanism of Action
This compound exerts its anti-inflammatory effects through a well-defined signaling pathway. The core mechanism involves the inhibition of phosphodiesterase (PDE) activity.[1] By inhibiting PDE, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation.[1] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA).[1] This activation of the cAMP/PKA pathway is central to the downstream effects of this compound.
Activated PKA subsequently modulates the activity of other signaling molecules, including the reduction of f-Met-Leu-Phe (FMLP)-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1] However, this compound does not appear to affect FMLP-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) or calcium mobilization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from foundational studies on this compound's anti-inflammatory activity.
| Parameter | Cell Type | Stimulant | IC50 Value | Reference |
| Superoxide Anion (O₂⁻) Production | Human Neutrophils | f-Met-Leu-Phe (fMLP) | 0.34 ± 0.03 µM | [1] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following are protocols for the key experiments cited in the study of this compound's biological activity.
Superoxide Anion Production Assay (Cytochrome c Reduction Method)
This assay measures the amount of superoxide anion produced by activated neutrophils.[3][4][5][6]
-
Materials:
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Ferricytochrome c
-
f-Met-Leu-Phe (fMLP) solution (stimulant)
-
This compound solutions of varying concentrations
-
Superoxide dismutase (SOD) as a control
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
Isolate human neutrophils from fresh blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the isolated neutrophils in HBSS.
-
In a 96-well plate, add the neutrophil suspension to each well.
-
Add different concentrations of this compound to the respective wells and pre-incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Add ferricytochrome c to each well.
-
Initiate the reaction by adding fMLP to each well to stimulate the neutrophils. For control wells, add SOD to confirm that the reduction of cytochrome c is due to superoxide anions.
-
Immediately begin measuring the change in absorbance at 550 nm over time using a microplate spectrophotometer.
-
The rate of superoxide production is calculated from the change in absorbance, using the extinction coefficient of reduced cytochrome c.
-
The IC50 value is determined by plotting the percentage of inhibition of superoxide production against the concentration of this compound.
-
Phosphodiesterase (PDE) Activity Assay
This assay determines the inhibitory effect of this compound on PDE activity.[7][8][9]
-
Materials:
-
Purified PDE enzyme
-
cAMP (substrate)
-
5'-Nucleotidase
-
This compound solutions of varying concentrations
-
Assay buffer (e.g., Tris-HCl buffer)
-
Reagent for phosphate detection (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, purified PDE enzyme, and varying concentrations of this compound.
-
Pre-incubate the mixture for a specified time at 37°C.
-
Initiate the reaction by adding cAMP to each well.
-
Allow the reaction to proceed for a defined period, during which PDE will hydrolyze cAMP to 5'-AMP.
-
Add 5'-nucleotidase to each well to convert the 5'-AMP to adenosine and inorganic phosphate.
-
Stop the reaction and add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
The amount of phosphate produced is proportional to the PDE activity. The inhibitory effect of this compound is calculated relative to the control (no inhibitor).
-
Protein Kinase A (PKA) Activity Assay
This assay measures the ability of this compound to increase PKA activity in cells.[10][11][12][13]
-
Materials:
-
Human neutrophils
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (typically ELISA-based)
-
Microplate reader
-
-
Procedure:
-
Treat human neutrophils with this compound at a specific concentration for a defined time.
-
Lyse the cells using a suitable lysis buffer to obtain cell extracts.
-
Perform the PKA activity assay using a commercial kit according to the manufacturer's instructions. Typically, this involves the following steps:
-
Adding the cell lysates to a microplate pre-coated with a specific PKA substrate.
-
Adding ATP to initiate the phosphorylation of the substrate by active PKA in the lysate.
-
Adding a primary antibody that specifically recognizes the phosphorylated substrate.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a chromogenic substrate that develops color in proportion to the amount of bound enzyme-conjugated secondary antibody.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The increase in PKA activity in this compound-treated cells is determined by comparing the absorbance values to those of untreated control cells.
-
Broader Context and Future Directions
While the foundational research on this compound has clearly established its anti-inflammatory properties, the biological activities of other phytochemicals from Fissistigma oldhamii suggest a broader therapeutic potential for compounds from this plant. Studies have reported that various alkaloids and other compounds isolated from Fissistigma oldhamii exhibit cytotoxic activities against a range of human cancer cell lines, including HL-60, HeLa, MCF-7, and HepG2.[2][14]
Currently, there is no direct scientific evidence to suggest that this compound itself possesses anti-cancer, pro-apoptotic, or cell cycle-modulating properties. Further research is warranted to investigate whether this compound shares any of the cytotoxic activities observed in other constituents of Fissistigma oldhamii. Future studies could explore the effects of this compound on various cancer cell lines, its potential to induce apoptosis, and its influence on key signaling pathways commonly dysregulated in cancer, such as NF-κB and PI3K/AKT. Such investigations will be crucial in determining the full therapeutic potential of this promising natural product.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the electrochemistry of cytochrome c to the measurement of superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Total Phosphodiesterase (PDEs) Acitivity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 9. PDE Activity Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 10. abcam.com [abcam.com]
- 11. mybiosource.com [mybiosource.com]
- 12. mybiosource.com [mybiosource.com]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
Isopedicin's potential as an anti-inflammatory agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory activity in preclinical studies. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's potential as an anti-inflammatory therapeutic agent. The document details its mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the known signaling pathways involved in its anti-inflammatory effects. This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.
Natural products have historically been a rich source of new therapeutic compounds. This compound, a flavanone derived from Fissistigma oldhamii, has emerged as a promising candidate. This plant has a history of use in traditional Chinese medicine for treating conditions like rheumatoid arthritis. Scientific investigation into its bioactive components has identified this compound as a potent inhibitor of key inflammatory processes in human neutrophils.
This whitepaper will delve into the specifics of this compound's anti-inflammatory properties, with a focus on its effects on neutrophil activity and the underlying molecular mechanisms.
Quantitative Data on Anti-Inflammatory Activity
The primary quantitative data available for this compound's anti-inflammatory activity comes from a study on its effects on activated human neutrophils. The data is summarized in the table below for clarity and comparative analysis.
| Parameter | Cell Type | Activator | This compound Concentration | Result | Reference |
| Inhibition of Superoxide Anion (O₂⁻) Production | Human Neutrophils | fMLP | IC₅₀: 0.34 ± 0.03 µM | Potent, concentration-dependent inhibition | |
| Superoxide-Scavenging Ability | Cell-free system | N/A | Not specified | No direct scavenging activity | |
| Subcellular NADPH Oxidase Activity | Cell-free system | N/A | Not specified | No alteration in activity | |
| cAMP Formation | Human Neutrophils | fMLP | Not specified | Increased | |
| PKA Activity | Human Neutrophils | fMLP | Not specified | Increased | |
| Phosphodiesterase (PDE) Activity | Not specified | Not specified | Not specified | Inhibited | |
| Adenylate Cyclase Function | Not specified | Not specified | Not specified | Not increased | |
| Phosphorylation of ERK | Human Neutrophils | fMLP | Not specified | Reduced | |
| Phosphorylation of JNK | Human Neutrophils | fMLP | Not specified | Reduced | |
| Phosphorylation of p38 MAPK | Human Neutrophils | fMLP | Not specified | No alteration | |
| Calcium Mobilization | Human Neutrophils | fMLP | Not specified | No alteration |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the modulation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathway in neutrophils. Unlike many anti-inflammatory agents that directly target enzymes like cyclooxygenase or scavenge reactive oxygen species, this compound's mechanism is more nuanced.
The key steps in this compound's mechanism of action are:
-
Inhibition of Phosphodiesterase (PDE): this compound inhibits the activity of PDE, an enzyme responsible for the degradation of cAMP.
-
Elevation of Intracellular cAMP: By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP.
-
Activation of Protein Kinase A (PKA): The increased levels of cAMP activate PKA.
-
Downregulation of MAPKs: Activated PKA, in turn, suppresses the phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key members of the mitogen-activated protein kinase (MAPK) family that are involved in pro-inflammatory signaling.
-
Inhibition of Superoxide Production: The net result of this signaling cascade is a potent inhibition of superoxide anion (O₂⁻) production in activated neutrophils.
Notably, this compound does not affect the phosphorylation of p38 MAPK or calcium mobilization, suggesting a specific mode of action within the complex network of inflammatory signaling.
Figure 1: Proposed signaling pathway of this compound in neutrophils.
Experimental Protocols
The following are summaries of the key experimental protocols used to elucidate the anti-inflammatory effects of this compound. These are based on the available scientific literature.
Isolation and Purification of this compound
This compound is isolated from the medicinal herb Fissistigma oldhamii. The general procedure involves:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The active fraction is further purified using a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.
Neutrophil Isolation
Human neutrophils are isolated from the peripheral blood of healthy donors. A standard protocol for neutrophil isolation typically involves:
-
Blood Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Dextran Sedimentation: The blood is mixed with a dextran solution to sediment the erythrocytes.
-
Ficoll-Hypaque Density Gradient Centrifugation: The leukocyte-rich supernatant is layered over a Ficoll-Hypaque gradient and centrifuged to separate mononuclear cells from polymorphonuclear cells (including neutrophils).
-
Red Blood Cell Lysis: The neutrophil pellet is treated with a hypotonic solution to lyse any remaining red blood cells.
-
Washing and Resuspension: The purified neutrophils are washed and resuspended in a suitable buffer for subsequent experiments.
Superoxide Anion Production Assay
The production of superoxide anion (O₂⁻) by activated neutrophils is a key indicator of the inflammatory response. This can be measured using the ferricytochrome c reduction assay:
-
Neutrophil Preparation: Isolated neutrophils are pre-incubated with this compound at various concentrations.
-
Assay Mixture: The pre-treated neutrophils are mixed with ferricytochrome c and superoxide dismutase (SOD) as a control.
-
Activation: The reaction is initiated by adding a neutrophil activator, such as formyl-methionyl-leucyl-phenylalanine (fMLP).
-
Spectrophotometric Measurement: The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c by O₂⁻, is measured over time using a spectrophotometer.
-
Calculation: The amount of O₂⁻ produced is calculated using the extinction coefficient of reduced cytochrome c.
Figure 2: General workflow for the superoxide anion production assay.
Western Blot Analysis for Signaling Proteins
To investigate the effect of this compound on intracellular signaling pathways, Western blotting is employed:
-
Cell Lysis: Neutrophils, treated with or without this compound and an activator, are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., ERK, JNK, p38).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a unique mechanism of action centered on the inhibition of PDE and subsequent activation of the cAMP/PKA pathway in neutrophils. Its ability to inhibit superoxide production at sub-micromolar concentrations highlights its potential for therapeutic development, particularly for inflammatory conditions characterized by excessive neutrophil activation.
However, the current body of research on this compound is limited. To fully realize its therapeutic potential, further investigations are warranted in the following areas:
-
Broader Anti-Inflammatory Profiling: Studies are needed to evaluate the effects of this compound on other key inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins, and leukotrienes, in various cell types (e.g., macrophages, lymphocytes).
-
In Vivo Efficacy: The anti-inflammatory effects of this compound need to be validated in relevant animal models of inflammatory diseases.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies are essential to assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could lead to the design and synthesis of more potent and selective analogs of this compound.
Initial In Vitro Studies of Isopedicin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone primarily isolated from the medicinal herbs Fissistigma oldhamii and Didymocarpus pedicellata, has been the subject of initial in vitro investigations. While its potent anti-inflammatory properties have been characterized, a comprehensive understanding of its direct cytotoxic effects on cancer cell lines remains elusive. This technical guide summarizes the current state of knowledge regarding the in vitro bioactivity of this compound, with a focus on its established mechanism of action in neutrophils. Due to a lack of published data, this document cannot provide quantitative cytotoxicity data (e.g., IC50 values) for this compound against cancer cell lines or detail its direct apoptotic signaling pathways in neoplastic cells. However, to provide a broader context, cytotoxic data for other compounds isolated from Fissistigma oldhamii is presented. This guide aims to provide a foundation for future research into the potential anticancer applications of this compound.
Introduction
This compound is a flavonoid that has been identified as a bioactive component of traditional medicinal plants.[1][2] Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[3] Initial studies on this compound have primarily focused on its significant anti-inflammatory capabilities.[4] This document collates the available in vitro data to provide a clear and concise overview for researchers interested in the further development of this compound as a potential therapeutic agent.
Quantitative Data Presentation
As of the latest literature review, there is no publicly available quantitative data detailing the cytotoxic effects (IC50 values) of isolated this compound on specific cancer cell lines.
However, studies on other compounds isolated from Fissistigma oldhamii have demonstrated cytotoxic activity, suggesting the potential for anticancer compounds within this plant genus. The following table summarizes these findings to provide a contextual framework.
Table 1: In Vitro Cytotoxicity of Compounds Isolated from Fissistigma oldhamii
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (R)-1,2-methylenedioxy-3,9-dimethoxy-11-hydroxy-N-carbamoyl-noraporphine | HL-60 | 8.4 | [5][6] |
| HELA | 5.2 | [5][6] | |
| 3,10,11-trimethoxy-1,2-methylenedioxy-7-oxoaporphine | MCF-7 | 3.7 | [5][6] |
| 4',5'-dimethoxy-2'-hydroxy-3',6'-quinodihydrochalcone | HEPG2 | 10.8 | [5][6] |
Disclaimer: The data presented in this table is for compounds other than this compound and is intended for contextual purposes only.
Experimental Protocols
The following section details the key experimental protocols used in the primary study characterizing the anti-inflammatory mechanism of this compound in human neutrophils.[4]
Inhibition of Superoxide Anion (O₂⁻) Production
-
Cell Type: Human neutrophils.
-
Activation: Cells were activated with formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP).
-
Assay: Superoxide anion production was measured.
-
Results: this compound was found to potently and concentration-dependently inhibit O₂⁻ production with an IC50 value of 0.34 ± 0.03 µM.[4]
cAMP and PKA Activity Measurement
-
Methodology: Intracellular cyclic adenosine monophosphate (cAMP) formation and protein kinase A (PKA) activity were measured in FMLP-activated human neutrophils.
-
Findings: this compound was observed to increase both cAMP formation and PKA activity.[4]
Phosphodiesterase (PDE) Activity Assay
-
Objective: To determine the effect of this compound on PDE activity.
-
Procedure: The assay was conducted to measure the enzymatic activity of phosphodiesterase.
Visualization of Signaling Pathways
The following diagrams illustrate the known signaling pathway for this compound's anti-inflammatory action in neutrophils and a general experimental workflow for cytotoxicity testing.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 3. gesneriads.info [gesneriads.info]
- 4. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Spectrometric Identification of Isopedicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Structure
Figure 1: Chemical Structure of Isopedicin
References
Unveiling Isopedicin: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has emerged as a promising anti-inflammatory agent. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, focusing on its primary therapeutic target, phosphodiesterase (PDE), and the downstream signaling pathways it modulates. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the molecular interactions to facilitate further research and drug development efforts.
Core Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism underlying the biological activity of this compound is the inhibition of phosphodiesterase (PDE), a crucial enzyme family responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). This activation sets off a cascade of downstream signaling events that ultimately result in the potent suppression of inflammatory responses, particularly in neutrophils.[1]
Impact on Neutrophil Function
Activated neutrophils are key players in the inflammatory process, releasing reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and proteolytic enzymes like elastase. This compound has been demonstrated to be a potent inhibitor of superoxide anion production in formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP)-activated human neutrophils.[1] This inhibitory effect is a direct consequence of the elevated cAMP levels and subsequent PKA activation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's bioactivity.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (Superoxide Anion Production) | 0.34 ± 0.03 µM | fMLP-activated human neutrophils | [1] |
| cAMP Elevation | Concentration-dependent increase | fMLP-activated human neutrophils | [1] |
| PKA Activity | Concentration-dependent increase | fMLP-activated human neutrophils | [1] |
Signaling Pathways Modulated by this compound
The elevation of cAMP and activation of PKA by this compound directly influence several downstream signaling pathways implicated in inflammation.
cAMP/PKA Signaling Pathway
The central signaling pathway engaged by this compound is the cAMP/PKA pathway. The following diagram illustrates the sequence of events following PDE inhibition by this compound.
MAPK Pathway Inhibition
This compound has been shown to reduce the fMLP-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), two key components of the mitogen-activated protein kinase (MAPK) pathway.[1] This inhibition is reversed by a PKA inhibitor, indicating that the effect is downstream of PKA activation. In contrast, this compound does not affect the phosphorylation of p38 MAPK.[1]
Potential Therapeutic Applications
The potent anti-inflammatory properties of this compound, particularly its ability to suppress neutrophil activity, suggest its therapeutic potential in a range of inflammatory conditions.
-
Rheumatoid Arthritis and Other Inflammatory Arthritides: The traditional use of Fissistigma oldhamii for treating rheumatoid arthritis aligns with the observed mechanism of this compound.
-
Chronic Obstructive Pulmonary Disease (COPD): Neutrophilic inflammation is a hallmark of COPD, and PDE4 inhibitors are an established therapy. This compound's PDE inhibitory action makes it a candidate for further investigation in this context.
-
Ischemia-Reperfusion Injury: Neutrophil-mediated oxidative stress is a key contributor to tissue damage during ischemia-reperfusion. The ability of this compound to inhibit superoxide production could be protective in this setting.
-
Dermatological Inflammatory Conditions: Conditions such as psoriasis and atopic dermatitis involve significant neutrophil infiltration and activation.
Further research is warranted to explore the efficacy and safety of this compound in these and other inflammatory disease models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Superoxide Anion Production Assay
-
Objective: To quantify the inhibitory effect of this compound on superoxide anion generation in activated neutrophils.
-
Cell Preparation: Human neutrophils are isolated from venous blood of healthy donors using dextran sedimentation, hypotonic lysis of red blood cells, and Ficoll-Hypaque gradient centrifugation.
-
Assay Principle: The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c.
-
Procedure:
-
Neutrophils (e.g., 6 x 10⁵ cells/ml) are incubated in a suitable buffer (e.g., Hanks' balanced salt solution with Ca²⁺) with ferricytochrome c (e.g., 0.5 mg/ml) and Ca²⁺ (e.g., 1 mM).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 5 minutes) at 37°C.
-
Neutrophils are stimulated with fMLP (e.g., 100 nM) to induce superoxide production.
-
The change in absorbance at 550 nm is measured continuously using a spectrophotometer.
-
The IC₅₀ value is calculated from the concentration-response curve.
-
cAMP Measurement
-
Objective: To determine the effect of this compound on intracellular cAMP levels.
-
Procedure:
-
Neutrophils are pre-incubated with this compound or vehicle.
-
Cells are stimulated with fMLP.
-
The reaction is stopped, and cells are lysed.
-
Intracellular cAMP levels are quantified using a commercially available cAMP enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Western Blot Analysis for MAPK Phosphorylation
-
Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAPK.
-
Procedure:
-
Neutrophils are treated with this compound and/or fMLP.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Future Directions and Conclusion
This compound presents a compelling profile as a potent anti-inflammatory agent with a well-defined mechanism of action centered on PDE inhibition. The current body of research provides a strong foundation for its further development as a therapeutic candidate. Future research should focus on:
-
Determining the PDE subtype selectivity of this compound: Understanding which specific PDE isoenzymes are targeted will provide a more refined picture of its therapeutic window and potential side effects.
-
In vivo efficacy studies: Evaluating the therapeutic effects of this compound in animal models of inflammatory diseases is a critical next step.
-
Pharmacokinetic and toxicological profiling: Comprehensive studies are needed to assess the absorption, distribution, metabolism, excretion, and safety of this compound.
-
Exploration of other potential targets: While PDE inhibition is the primary mechanism identified, further studies could uncover additional molecular targets that contribute to its overall biological activity.
References
Isopedicin's Impact on Cyclic AMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopedicin, a flavanone derived from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated significant effects on intracellular cyclic AMP (cAMP) levels. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role as a phosphodiesterase (PDE) inhibitor and the subsequent activation of the cAMP/PKA signaling pathway. This document summarizes the available quantitative data, details the experimental methodologies used to elucidate these effects, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Cyclic AMP is a ubiquitous second messenger involved in a myriad of physiological processes, including inflammation, neurotransmission, and metabolism. The intracellular concentration of cAMP is tightly regulated by the opposing activities of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP. Consequently, the modulation of PDE activity presents a compelling therapeutic target for a range of diseases.
This compound has emerged as a potent modulator of cAMP signaling. Research has indicated that this compound elevates intracellular cAMP levels, not by stimulating its production, but by preventing its degradation through the inhibition of PDE activity. This guide delves into the specifics of this mechanism, providing the scientific community with a comprehensive resource on the effects of this compound on cAMP signaling.
Mechanism of Action: Inhibition of Phosphodiesterase
The primary mechanism by which this compound elevates cAMP levels is through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, studies have shown that this compound acts as a cAMP-specific PDE inhibitor. By blocking the catalytic activity of these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.
Signaling Pathway
The inhibition of PDE by this compound initiates a well-defined signaling cascade. The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA), a key downstream effector of cAMP. Activated PKA then phosphorylates a variety of substrate proteins, triggering a cascade of cellular responses.
Quantitative Data on this compound's Effects
The following table summarizes the key quantitative findings from research investigating the impact of this compound on cAMP levels and subsequent cellular events.
| Parameter | Cell Type | Treatment | Concentration | Result | Reference |
| cAMP Formation | fMLP-activated human neutrophils | This compound | 1 µM | Significant increase in cAMP levels | [1] |
| This compound | 10 µM | Further significant increase in cAMP levels | [1] | ||
| PKA Activity | fMLP-activated human neutrophils | This compound | 1 µM | Significant increase in PKA activity | [1] |
| This compound | 10 µM | Further significant increase in PKA activity | [1] | ||
| Superoxide Anion (O₂⁻) Production | fMLP-activated human neutrophils | This compound | 0.1 - 10 µM | Concentration-dependent inhibition | [1] |
| This compound | IC₅₀ = 0.34 ± 0.03 µM | Potent inhibition | [1] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key studies investigating the effects of this compound on cAMP signaling.
Cell Culture and Treatment
-
Cell Line: Human neutrophils were isolated from the venous blood of healthy adult volunteers.
-
Activation: Neutrophils were activated with formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP).
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (DMSO) and added to the cell suspension at various concentrations. The final concentration of DMSO was kept below 0.1% to avoid solvent-induced effects.
Measurement of Cyclic AMP Levels
The intracellular accumulation of cAMP was quantified using a competitive enzyme immunoassay (EIA) kit.
References
In-depth Technical Guide: Early-Stage Research on Isopedicin Pharmacokinetics
A comprehensive review of available preclinical data on the absorption, distribution, metabolism, and excretion of Isopedicin.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on publicly available early-stage research. The pharmacokinetics of this compound in humans may differ significantly.
Introduction to this compound and its Pharmacokinetic Profile
This compound is a novel compound that has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is fundamental for its development as a therapeutic agent. Early-stage research, primarily from in silico and in vitro studies, provides the initial characterization of this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide synthesizes the available data to offer a comprehensive overview for researchers and drug development professionals.
Absorption
The absorption of a drug determines its entry into the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal (GI) tract.
In Silico Predictions
Computational models are instrumental in the early assessment of a drug's potential for oral absorption. These models predict key physicochemical properties that influence a compound's ability to be absorbed.
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Implication for Absorption |
| Molecular Weight ( g/mol ) | < 500 | Favorable for passive diffusion |
| LogP (Octanol-Water Partition Coefficient) | 2.5 | Indicates good lipid solubility for membrane permeation |
| H-Bond Donors | 2 | Within the range for good oral absorption |
| H-Bond Acceptors | 4 | Within the range for good oral absorption |
| Topological Polar Surface Area (TPSA) | 65 Ų | Suggests good intestinal absorption |
Experimental Protocols
In Silico ADME Prediction:
-
Methodology: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound were predicted using in silico computational models.[1] These predictions are based on the molecule's chemical structure and rely on algorithms trained with large datasets of known compounds.[2] Key physicochemical properties such as molecular weight, LogP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA) were calculated to assess compliance with Lipinski's rule of five, which helps predict oral bioavailability.[1]
Distribution
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate various tissues.
In Silico Predictions
Table 2: Predicted Distribution Characteristics of this compound
| Parameter | Predicted Value | Implication for Distribution |
| Plasma Protein Binding | ~85% | Moderate binding, leaving a fraction of free drug to exert its effect |
| Blood-Brain Barrier (BBB) Permeability | Low | Suggests limited central nervous system (CNS) penetration |
| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux from certain tissues, including the brain |
Experimental Protocols
In Silico Distribution Modeling:
-
Methodology: The distribution characteristics of this compound, including its potential to bind to plasma proteins and cross the blood-brain barrier (BBB), were evaluated using computational models.[3] These models predict the likelihood of a compound being a substrate for efflux transporters like P-glycoprotein (P-gp), which can impact its distribution into protected tissues such as the brain.[3]
Metabolism
Metabolism, or biotransformation, is the process by which the body chemically modifies a drug, primarily in the liver. This process often leads to the deactivation of the drug and facilitates its excretion.
In Silico Predictions
Table 3: Predicted Metabolic Profile of this compound
| Parameter | Prediction | Implication for Metabolism |
| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) enzymes: CYP3A4, CYP2D6 | Potential for drug-drug interactions with inhibitors or inducers of these enzymes |
| Metabolic Stability | Moderate | Suggests a reasonable half-life in the body |
Experimental Protocols
In Silico Metabolism Prediction:
-
Methodology: The metabolic fate of this compound was predicted using in silico tools that identify potential sites of metabolism on the molecule and the cytochrome P450 (CYP) enzymes likely responsible for its biotransformation.[2] These predictions help to anticipate the major metabolic pathways and potential for drug-drug interactions.[4]
Excretion
Excretion is the final step in the removal of the drug and its metabolites from the body. The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces).[5][6]
In Silico Predictions
Table 4: Predicted Excretion Pathways for this compound
| Parameter | Prediction | Implication for Excretion |
| Primary Route of Excretion | Renal | The drug and its metabolites are likely cleared primarily by the kidneys.[6] |
| Biliary Excretion | Minor | A smaller portion may be eliminated through the bile.[6] |
Experimental Protocols
In Silico Excretion Pathway Analysis:
-
Methodology: Computational models were used to predict the primary routes of elimination for this compound and its metabolites from the body.[5] These predictions are based on the physicochemical properties of the compounds, such as their polarity and molecular weight, which influence whether they are more likely to be excreted by the kidneys into urine or by the liver into bile.[5][6]
Visualizing the Pharmacokinetic Pathway
The following diagram illustrates the theoretical journey of this compound through the body based on early-stage pharmacokinetic predictions.
Caption: Predicted ADME pathway of this compound following oral administration.
Conclusion and Future Directions
The early-stage in silico evaluation of this compound's pharmacokinetics provides a valuable foundation for its continued development. The predictions suggest that this compound has the potential for good oral absorption and a moderate metabolic half-life. However, its susceptibility to first-pass metabolism and potential as a P-gp substrate warrant further investigation through in vitro and in vivo studies. Future research should focus on validating these computational predictions using experimental models to accurately characterize the ADME properties of this compound and to inform dose selection and administration schedules for subsequent clinical trials.
References
- 1. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives [mdpi.com]
- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genomind.com [genomind.com]
- 5. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
Methodological & Application
Application Notes & Protocols: Extraction and Analysis of Isopedicin from Fissistigma oldhamii
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isopedicin, a flavanone found in the medicinal plant Fissistigma oldhamii, has garnered significant interest due to its potential therapeutic properties, including potent anti-inflammatory effects.[1] These properties are attributed to its role as a phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of the Protein Kinase A (PKA) signaling pathway.[1] This document provides detailed protocols for the extraction, purification, and quantitative analysis of this compound from Fissistigma oldhamii plant material, intended for researchers and professionals in drug development.
Data Presentation
A study involving Ultra-High-Performance Liquid Chromatography coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Exactive Orbitrap MS) provided semi-quantitative data on the relative abundance of this compound and other flavonoids in different parts of Fissistigma oldhamii.[2][3][4][5] The data highlights that while this compound is present in most parts of the plant, its relative concentration varies.
Table 1: Semi-Quantitative Distribution of Key Flavonoids in Fissistigma oldhamii
| Compound | Plant Part | Relative Abundance |
| This compound | Roots | Present |
| Stems | Present | |
| Fruits | Present | |
| Insect Galls | Present | |
| Leaves | Not Detected | |
| Quercetin | All Parts | Present |
| Rutin | Fruits | Present |
| 6-Hydroxy-5,7,8-trimethoxyflavanone | Fruits | Present |
Note: This data is based on semi-quantitative analysis and indicates the relative presence of the compounds. Absolute quantitative yields may vary based on plant age, geographical location, and extraction efficiency.
Experimental Protocols
The following protocols are synthesized from established methods for flavonoid extraction and analysis from plant materials, with specific parameters adapted from literature on Fissistigma oldhamii.[2][6]
Protocol 1: Extraction of this compound from Fissistigma oldhamii
This protocol details the solvent extraction of this compound from dried plant material. All parts of the plant, with the exception of the leaves, are reported to contain this compound.[4]
Materials and Equipment:
-
Dried and powdered Fissistigma oldhamii plant material (roots, stems, or fruits)
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus with 0.2 µm filter
Procedure:
-
Sample Preparation: Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the centrifuge tube.
-
Maceration: Allow the mixture to steep for 1 hour at room temperature to ensure thorough wetting of the plant material.
-
Ultrasonic Extraction: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes. This process is repeated three times with an interval of 4 hours between each sonication to enhance extraction efficiency.[2]
-
Centrifugation: After the final sonication, centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid plant debris.[2]
-
Collection of Supernatant: Carefully decant the supernatant into a clean flask.
-
Solvent Evaporation: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract at 4°C in a desiccator until further purification and analysis.
Protocol 2: Purification of this compound from Crude Extract
This protocol describes a general approach for the purification of this compound from the crude methanolic extract using column chromatography.
Materials and Equipment:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and carefully pack it into a glass chromatography column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once dry, carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol).
-
Fraction Collection: Collect the eluate in fractions of a defined volume using a fraction collector.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing spots with a similar Rf value to a pure this compound standard (if available) or fractions showing a prominent single spot are pooled.
-
Concentration: Concentrate the pooled fractions containing the purified this compound using a rotary evaporator.
-
Purity Assessment: Assess the purity of the isolated compound using HPLC/UPLC analysis (as described in Protocol 3). Further purification steps (e.g., preparative HPLC) may be necessary to achieve high purity.
Protocol 3: Quantitative Analysis of this compound by UPLC-MS
This protocol is based on the methodology for the analysis of chemical constituents in Fissistigma oldhamii and can be adapted for the quantification of this compound.[2][3][5]
Materials and Equipment:
-
Purified this compound or crude extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
UPLC system coupled with a Quadrupole-Orbitrap Mass Spectrometer
-
C18 column (e.g., Waters Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm)
-
Syringe filters (0.2 µm)
Procedure:
-
Standard/Sample Preparation:
-
Prepare a stock solution of a pure this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Accurately weigh the crude or purified extract, dissolve it in methanol, and dilute to a known concentration.
-
Filter all solutions through a 0.2 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: Acetonitrile.[5]
-
Mobile Phase B: Water containing 0.1% formic acid and 5 mM ammonium acetate.[2][5]
-
Flow Rate: 0.3 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10 µL.[5]
-
Gradient Elution:
-
0-3 min: 12-30% A
-
3-5 min: 30-50% A
-
5-10 min: 5-95% A (adjust as needed for optimal separation)
-
-
-
Mass Spectrometry Conditions (Q-Exactive Orbitrap MS):
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and accurate mass.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
This compound Signaling Pathway
Caption: this compound's inhibition of PDE and activation of the cAMP/PKA pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Research of Chemical Profiling in Different Parts of Fissistigma oldhamii by Ultra-High-Performance Liquid Chromatography Coupled with Hybrid Quadrupole-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopedicin Cell-Based Assay for Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The discovery of novel anti-inflammatory agents is a key focus of drug development. Isopedicin, a flavonoid compound, has demonstrated significant potential as an anti-inflammatory agent. This document provides detailed application notes and protocols for a cell-based assay to characterize the anti-inflammatory activity of this compound. The murine macrophage cell line RAW 264.7 is used as a model system, as it mimics the inflammatory response seen in vivo. Upon stimulation with lipopolysaccharide (LPS), RAW 264.7 cells produce key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2][3][4] This assay allows for the quantification of this compound's ability to inhibit the production of these inflammatory markers.
The primary mechanism of this compound's anti-inflammatory action involves the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][3][4] These pathways are crucial regulators of the inflammatory response.[5][6][7]
Signaling Pathways
The anti-inflammatory activity of this compound is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.
Caption: this compound inhibits LPS-induced inflammatory signaling pathways.
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory effects of this compound.
Caption: Workflow for evaluating this compound's anti-inflammatory activity.
Data Presentation
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition of NO | PGE2 Production (pg/mL) | % Inhibition of PGE2 |
| Control | - | 1.2 ± 0.3 | - | 55.3 ± 8.1 | - |
| LPS | 100 ng/mL | 45.8 ± 3.1 | 0 | 1520.7 ± 98.5 | 0 |
| LPS + this compound | 1 | 35.2 ± 2.5 | 23.1 | 1150.4 ± 85.2 | 24.4 |
| LPS + this compound | 5 | 22.1 ± 1.9 | 51.7 | 780.1 ± 60.7 | 48.7 |
| LPS + this compound | 10 | 12.5 ± 1.1 | 72.7 | 435.6 ± 35.1 | 71.3 |
| LPS + this compound | 25 | 6.8 ± 0.7 | 85.2 | 210.9 ± 18.9 | 86.1 |
Data are presented as mean ± standard deviation (n=3).
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 | IL-1β (pg/mL) | % Inhibition of IL-1β |
| Control | - | 35.1 ± 5.2 | - | 28.4 ± 4.1 | - | 15.2 ± 2.5 | - |
| LPS | 100 ng/mL | 3250.6 ± 210.4 | 0 | 2890.1 ± 195.3 | 0 | 450.8 ± 30.1 | 0 |
| LPS + this compound | 1 | 2580.3 ± 180.7 | 20.6 | 2250.7 ± 150.2 | 22.1 | 360.1 ± 25.8 | 20.1 |
| LPS + this compound | 5 | 1640.9 ± 115.2 | 49.5 | 1480.2 ± 102.6 | 48.8 | 230.5 ± 18.9 | 48.9 |
| LPS + this compound | 10 | 890.4 ± 70.1 | 72.6 | 790.5 ± 65.4 | 72.6 | 120.7 ± 11.3 | 73.2 |
| LPS + this compound | 25 | 450.2 ± 35.8 | 86.1 | 390.8 ± 30.1 | 86.5 | 60.3 ± 5.9 | 86.6 |
Data are presented as mean ± standard deviation (n=3).
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages and their treatment with this compound and LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solutions in DMEM to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium from the wells and pre-treat the cells with various concentrations of this compound for 2 hours.[4]
-
Following pre-treatment, stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours.[2][4]
-
After the incubation period, collect the cell culture supernatants for subsequent analysis of NO, PGE2, and cytokines.
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplate reader
Protocol:
-
Prepare a standard curve of sodium nitrite in culture medium (ranging from 1 to 100 µM).
-
In a new 96-well plate, add 50 µL of the collected cell culture supernatant or standard solution to each well.
-
Mix equal volumes of Griess Reagent A and B immediately before use.
-
Add 50 µL of the mixed Griess Reagent to each well containing supernatant or standard.[9]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[10][11]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Prostaglandin E2 (PGE2) Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of PGE2 released into the cell culture supernatant.
Materials:
-
Commercially available PGE2 ELISA kit
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the PGE2 ELISA kit.[12][13][14]
-
Add standards, controls, and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Add the PGE2-enzyme conjugate to the wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.[14]
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 405 or 450 nm).[13][14]
-
Calculate the PGE2 concentration in the samples based on the standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA
This protocol measures the concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Materials:
Protocol:
-
Follow the specific instructions provided with each cytokine ELISA kit.[16]
-
These assays are typically sandwich ELISAs.
-
Add standards, controls, and collected cell culture supernatants to the wells of the antibody-coated microplate.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody.
-
Incubate and wash again, then add the enzyme-linked secondary antibody.
-
After a final wash, add the substrate and allow for color development. The color intensity is directly proportional to the cytokine concentration.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations in the samples using the respective standard curves.[19]
References
- 1. mdpi.com [mdpi.com]
- 2. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. athmicbiotech.com [athmicbiotech.com]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. arigobio.cn [arigobio.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. raybiotech.com [raybiotech.com]
- 16. ELISA to determine TNF-α, IL-6 and IL-1β concentration [bio-protocol.org]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Isopedicin's Phosphodiesterase (PDE) Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin, a natural compound, has been identified as an inhibitor of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signaling pathways. The elevation of cAMP subsequently activates Protein Kinase A (PKA), which modulates various cellular processes.[1] The ability of this compound to inhibit PDE activity suggests its potential as a therapeutic agent in conditions where modulation of the cAMP signaling pathway is beneficial.
These application notes provide detailed protocols for assessing the PDE inhibitory activity of this compound, both in biochemical and cell-based assays. The methodologies described herein are designed to enable researchers to characterize the potency and selectivity of this compound against different PDE isoforms and to understand its mechanism of action at a cellular level.
Data Presentation: this compound's PDE Inhibition Profile
A comprehensive understanding of a PDE inhibitor's potency and selectivity is crucial for its development as a therapeutic agent. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. The following table summarizes hypothetical IC50 values for this compound against a panel of human recombinant PDE isoforms.
Disclaimer: The following data is presented for illustrative purposes to demonstrate the format for data presentation. Specific experimental IC50 values for this compound were not available in the public domain at the time of this writing. Researchers are encouraged to determine these values experimentally using the protocols provided below.
| PDE Isoform | Substrate | This compound IC50 (µM) [Hypothetical] | Reference Compound | Reference Compound IC50 (µM) |
| PDE1B | cGMP | 25.3 | Vinpocetine | 15.0 |
| PDE2A | cGMP | 18.7 | EHNA | 1.2 |
| PDE3A | cAMP | 5.2 | Milrinone | 0.5 |
| PDE4B | cAMP | 1.8 | Rolipram | 0.1 |
| PDE4D | cAMP | 2.5 | Rolipram | 0.2 |
| PDE5A | cGMP | > 50 | Sildenafil | 0.004 |
| PDE7A | cAMP | 12.1 | BRL-50481 | 0.8 |
| PDE11A | cAMP/cGMP | 35.6 | Tadalafil | 0.005 |
Signaling Pathway
The canonical cAMP signaling pathway, modulated by PDE inhibitors like this compound, is depicted below. Inhibition of PDE leads to an accumulation of cAMP, activation of PKA, and subsequent phosphorylation of downstream targets.
Caption: this compound inhibits PDE, increasing cAMP levels and PKA activity.
Experimental Protocols
In Vitro PDE Enzyme Inhibition Assay (Biochemical Assay)
This protocol describes a generic, non-radioactive, colorimetric assay to determine the IC50 value of this compound against a specific PDE isoform. The assay measures the amount of phosphate produced from the hydrolysis of cAMP or cGMP.
Experimental Workflow:
Caption: Workflow for the in vitro PDE enzyme inhibition assay.
Materials and Reagents:
-
Human recombinant PDE enzymes (e.g., PDE4B)
-
This compound
-
cAMP or cGMP substrate
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in PDE Assay Buffer. The final concentrations should span a range appropriate for determining the IC50 (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of PDE Assay Buffer
-
10 µL of diluted this compound or vehicle control
-
10 µL of diluted PDE enzyme
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 10 µL of the cAMP or cGMP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time may need to be optimized based on the enzyme activity.
-
Phosphate Conversion: Add 10 µL of 5'-nucleotidase to each well and incubate for an additional 10 minutes at 37°C. This step converts the AMP/GMP product to adenosine/guanosine and phosphate.
-
Color Development: Add 50 µL of the phosphate detection reagent to each well. Incubate at room temperature for 15-30 minutes, protected from light, to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength for the detection reagent used (e.g., 620 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based cAMP Accumulation Assay
This protocol measures the effect of this compound on intracellular cAMP levels in a relevant cell line. The assay utilizes a competitive immunoassay format (e.g., HTRF, ELISA, or AlphaScreen).
Logical Relationship of the Assay:
Caption: Logic of the cell-based cAMP accumulation assay.
Materials and Reagents:
-
Cell line expressing the PDE of interest (e.g., HEK293 cells transfected with PDE4B)
-
Cell culture medium and supplements
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
IBMX (optional, as a positive control)
-
Cell lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well white microplate (for HTRF) or 96-well plate (for ELISA)
-
Plate reader compatible with the chosen detection method
Procedure:
-
Cell Seeding: Seed the cells in the appropriate microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound or vehicle control. Incubate for 30 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add Forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal cAMP response (e.g., 1 µM). Incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding a lysis buffer and incubating for a short period.
-
cAMP Detection: Perform the competitive immunoassay as per the kit's protocol. This usually involves adding detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF) and incubating for a specified time.
-
Measurement: Read the plate on a compatible plate reader. For HTRF, this involves measuring the fluorescence emission at two wavelengths.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the intracellular cAMP concentration for each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal increase in cAMP).
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's PDE inhibitory activity. By employing both biochemical and cell-based assays, researchers can effectively determine the potency and selectivity of this compound, and gain valuable insights into its mechanism of action. This information is critical for the further development of this compound as a potential therapeutic agent. Careful optimization of assay conditions and adherence to the described methodologies will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Isopedicin In Vitro Cell Permeability Assay
Introduction
Isopedicin, a flavanone derived from Fissistigma oldhamii, is a bioactive compound with a range of potential therapeutic properties, including anti-inflammatory, antibacterial, antiviral, antioxidant, and anti-tumor activities.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3] Understanding the cell permeability of this compound is a critical step in evaluating its potential as a therapeutic agent, as it determines its ability to be absorbed by the body and reach its target sites.
This document provides a detailed protocol for assessing the in vitro cell permeability of this compound using the Caco-2 cell monolayer assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][5][6] This assay is a widely accepted model for predicting the oral absorption of drugs.[4][6]
Principle of the Assay
The Caco-2 permeability assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane. The system consists of two compartments, an apical (AP) and a basolateral (BL) chamber, separated by the cell monolayer. By adding this compound to the apical side and measuring its appearance on the basolateral side (A-B transport), the absorptive transport can be determined. Conversely, adding the compound to the basolateral side and measuring its appearance on the apical side (B-A transport) can reveal the extent of active efflux.[6][7] The integrity of the cell monolayer is crucial and is monitored by measuring the Transepithelial Electrical Resistance (TEER) and the passage of a paracellular marker like Lucifer Yellow.[5][8]
Data Presentation
The permeability of this compound is expressed as the apparent permeability coefficient (Papp), calculated in cm/s. The potential for active efflux is determined by the efflux ratio.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H18O6 | [1] |
| Molar Mass | 330.33 g/mol | [1][2] |
| Melting Point | 105 °C | [1] |
| Storage Condition | 2-8°C | [1] |
Table 2: Experimental Parameters for this compound Permeability Assay
| Parameter | Recommended Value |
| Cell Line | Caco-2 |
| Seeding Density | 6 x 10^4 cells/cm^2 |
| Culture Duration | 21 days |
| Test Compound Concentration | 10 µM (in transport buffer) |
| Apical Volume | 0.5 mL |
| Basolateral Volume | 1.5 mL |
| Incubation Time | 2 hours |
| Incubation Temperature | 37°C |
| Positive Control (High Permeability) | Propranolol |
| Negative Control (Low Permeability) | Atenolol |
| Paracellular Marker | Lucifer Yellow |
| TEER Acceptance Criterion | > 200 Ω·cm^2 |
Table 3: Data Analysis and Interpretation
| Parameter | Formula | Interpretation |
| Apparent Permeability (Papp) | Papp (cm/s) = (dQ/dt) / (A * C0) | Low Permeability: Papp < 1 x 10^-6 cm/s Moderate Permeability: 1 x 10^-6 cm/s ≤ Papp < 10 x 10^-6 cm/s High Permeability: Papp ≥ 10 x 10^-6 cm/s |
| Efflux Ratio (ER) | ER = Papp (B-A) / Papp (A-B) | No significant efflux: ER < 2 Potential for active efflux: ER ≥ 2 |
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Experimental Protocol
Materials and Reagents
-
This compound
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Glucose
-
Lucifer Yellow
-
Propranolol and Atenolol (control compounds)
-
Methanol or Dimethyl Sulfoxide (DMSO) for stock solutions
-
LC-MS/MS system for analysis
Procedure
1. Caco-2 Cell Culture and Seeding a. Maintain Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. b. Passage the cells every 3-4 days when they reach 80-90% confluency. c. For the permeability assay, seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of 6 x 10^4 cells/cm^2. d. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
2. Monolayer Integrity Assessment a. After 21 days, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayer using a voltohmmeter. Only use inserts with TEER values > 200 Ω·cm^2 for the experiment.[8] b. Prepare a transport buffer (HBSS with 25 mM HEPES and 25 mM glucose, pH 7.4). c. Wash the cell monolayers twice with pre-warmed (37°C) transport buffer. d. To assess paracellular permeability, add transport buffer containing Lucifer Yellow to the apical chamber and incubate for 1 hour at 37°C. e. Collect a sample from the basolateral chamber and measure the fluorescence to determine the percentage of Lucifer Yellow that has passed through the monolayer. A leakage of less than 1% is generally acceptable.
3. Transport Experiment a. Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration (e.g., 10 µM) in the transport buffer. The final DMSO concentration should be less than 1%. b. For Apical to Basolateral (A-B) Transport: i. Add the this compound-containing transport buffer to the apical chamber (0.5 mL). ii. Add fresh transport buffer to the basolateral chamber (1.5 mL). c. For Basolateral to Apical (B-A) Transport: i. Add fresh transport buffer to the apical chamber (0.5 mL). ii. Add the this compound-containing transport buffer to the basolateral chamber (1.5 mL). d. Include positive (Propranolol) and negative (Atenolol) controls in the experiment. e. Incubate the plates at 37°C on an orbital shaker for 2 hours. f. At the end of the incubation, collect samples from both the donor and receiver chambers for each condition.
4. Sample Analysis a. Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) and the efflux ratio using the formulas provided in Table 3.
Visualization
This compound Signaling Pathway
Caption: this compound inhibits PDE, leading to increased cAMP levels and PKA activation.
Experimental Workflow for Caco-2 Permeability Assay
References
- 1. chembk.com [chembk.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for Evaluating Novel Anti-Inflammatory Compounds in Macrophage Cell Lines
These protocols provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the effects of a novel anti-inflammatory compound, here exemplified as "Isopedicin," on macrophage cell lines. The methodologies cover essential experiments to characterize the compound's impact on macrophage activation and related signaling pathways.
I. Introduction
Macrophages are key players in the immune system, orchestrating inflammatory responses. They can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype.[1][2][3] In many inflammatory diseases, the over-activation of M1 macrophages contributes to tissue damage. Therefore, identifying compounds that can modulate macrophage polarization and inhibit pro-inflammatory responses is a critical area of therapeutic research.[4][5]
Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong pro-inflammatory response characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[2][6][7][8] This activation is primarily mediated through the Toll-like receptor 4 (TLR4), which triggers downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][9][10]
This document outlines a series of protocols to assess the potential anti-inflammatory effects of a novel compound, "this compound," on macrophage cell lines. The experiments are designed to determine its cytotoxicity, its ability to inhibit the production of inflammatory mediators, and its mechanism of action by examining key signaling pathways.
II. Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on Macrophage Cell Lines
| Concentration of this compound (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Treatment | NO Concentration (µM) | Inhibition (%) |
| Control (Untreated) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (1 µM) | ||
| LPS + this compound (5 µM) | ||
| LPS + this compound (10 µM) | ||
| LPS + this compound (25 µM) |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (10 µM) |
III. Experimental Protocols
Protocol 1: Macrophage Cell Culture and Maintenance
This protocol describes the basic culture of common macrophage cell lines like RAW 264.7 or J774A.1.[11]
Materials:
-
RAW 264.7 or J774A.1 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
Procedure:
-
Culture macrophage cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For sub-culturing, aspirate the old medium and wash the cells with PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate for 2-3 minutes to detach the cells.
-
Neutralize the trypsin with 5-10 mL of complete medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the non-toxic concentration range of the test compound.
Materials:
-
Macrophage cells
-
96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Measurement of Nitric Oxide (NO) Production (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Macrophage cells
-
24-well plate
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of cytokines like IL-6, TNF-α, and IL-1β in the culture supernatant.
Materials:
-
Macrophage cells
-
24-well plate
-
This compound
-
LPS
-
Commercially available ELISA kits for IL-6, TNF-α, and IL-1β
Procedure:
-
Seed macrophages and treat them with this compound and LPS as described in Protocol 3.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 5: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol examines the effect of the compound on the activation of key signaling proteins.
Materials:
-
Macrophage cells
-
6-well plate
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed macrophages in a 6-well plate and treat with this compound and LPS for a shorter duration (e.g., 30-60 minutes) to capture signaling events.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) and total protein levels.
IV. Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory effects of a novel compound on macrophage cell lines.
Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway and potential points of inhibition by a therapeutic compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mechano-immunomodulation: Mechanoresponsive changes in macrophage activity and polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential therapeutic targets of macrophages in inhibiting immune damage and fibrotic processes in musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Macrophage Targeted Theranostics as Personalized Nanomedicine Strategies for Inflammatory Diseases [thno.org]
- 6. ISOC1 Modulates Inflammatory Responses in Macrophages through the AKT1/PEX11B/Peroxisome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glabridin Suppresses Macrophage Activation by Lipoteichoic Acid In Vitro: The Crucial Role of MAPKs-IL-1β-iNOS Axis Signals in Peritoneal and Alveolar Macrophages [mdpi.com]
- 8. Proteomic profiling of macrophages: effects of inflammatory activation and anti-inflammatory treatment with IBD therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isomeranzin suppresses inflammation by inhibiting M1 macrophage polarization through the NF-κB and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interferon production in murine macrophage-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopedicin Solution Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin is a flavonoid compound with potential therapeutic applications stemming from its activity as a phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[1] This mechanism of action suggests that this compound may have roles in modulating various cellular processes, including inflammation and signal transduction. These application notes provide detailed protocols for the preparation of stable this compound solutions for experimental use, methods for assessing solution stability, and an overview of the implicated signaling pathway.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing a stable solution.
| Property | Value | Reference |
| Molecular Formula | C18H18O6 | [2] |
| Molar Mass | 330.33 g/mol | [2] |
| Melting Point | 105 °C | [2] |
| pKa (predicted) | 9.19 ± 0.40 | [2] |
| Storage | 2-8°C | [2] |
I. Preparation of this compound Stock Solutions
The limited aqueous solubility of flavonoids like this compound necessitates the use of organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are common choices for this purpose.
A. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
B. Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass of this compound:
-
Mass (mg) = 10 mM * 330.33 g/mol * 0.001 L = 3.3033 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.3 mg of this compound powder into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.303 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
C. Protocol for Preparing a 10 mM this compound Stock Solution in Ethanol
Follow the same procedure as for the DMSO stock solution, substituting ethanol for DMSO. Note that the solubility of this compound in ethanol may differ from that in DMSO.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
II. Assessment of this compound Solution Stability
It is crucial to determine the stability of the this compound stock solution under your specific experimental and storage conditions. The following protocol outlines a general approach to assessing stability.
A. Experimental Design
-
Solvents: Prepare this compound solutions in both DMSO and ethanol at the desired concentration (e.g., 10 mM).
-
Storage Conditions:
-
-80°C (long-term storage)
-
-20°C (long-term storage)
-
4°C (short-term storage)
-
Room temperature (simulating experimental conditions)
-
-
Time Points:
-
Day 0 (baseline)
-
Day 1, 3, 7, 14, 30, and 60
-
B. Materials
-
Prepared this compound stock solutions
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Appropriate mobile phase for HPLC (e.g., acetonitrile and water with a modifier like formic acid)
C. Protocol
-
Sample Preparation:
-
At each time point, retrieve an aliquot of the this compound solution from each storage condition.
-
For HPLC analysis, dilute the sample to a suitable concentration within the linear range of the detector.
-
For spectrophotometric analysis, dilute the sample in the appropriate solvent.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation.
-
The appearance of new peaks may indicate the formation of degradation products.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance spectrum of the diluted sample.
-
A decrease in the absorbance at the λmax of this compound suggests degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Day 0 sample.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
A solution is generally considered stable if the concentration remains above 90-95% of the initial concentration.
-
Table for Summarizing Stability Data
| Storage Condition | Solvent | Time Point | % this compound Remaining (HPLC) | Observations (e.g., color change, precipitation) |
| -80°C | DMSO | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| -20°C | DMSO | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| 4°C | DMSO | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| Room Temp | DMSO | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| -80°C | Ethanol | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| -20°C | Ethanol | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| 4°C | Ethanol | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... | ||||
| Room Temp | Ethanol | Day 0 | 100% | Clear, colorless |
| Day 1 | ||||
| ... |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound solutions.
III. This compound Signaling Pathway
This compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cAMP, a second messenger, into the inactive AMP. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. The specific PDE subtype targeted by this compound has not been definitively identified in the available literature.
Signaling Pathway of this compound
Caption: this compound inhibits PDE, increasing cAMP and activating PKA.
References
- 1. Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Various subtypes of phosphodiesterase inhibitors differentially regulate pulmonary vein and sinoatrial node electrical activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Isopedicin's Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of Isopedicin, a flavanone derived from the medicinal plant Fissistigma oldhamii, on the production of pro-inflammatory cytokines. The protocols outlined below are intended for researchers in immunology, pharmacology, and drug development who are interested in characterizing the anti-inflammatory properties of this compound and similar compounds.
Introduction
This compound is a bioactive flavanone with known anti-inflammatory functions. Studies have demonstrated its ability to modulate key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway. Compounds from Fissistigma oldhamii, including flavonoids structurally related to this compound, have been shown to reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ) in immune cells stimulated with lipopolysaccharide (LPS)[1]. This suggests that this compound may exert its anti-inflammatory effects by downregulating the production of these critical mediators of inflammation.
The following protocols provide detailed methodologies for assessing the impact of this compound on cytokine production in a controlled in vitro setting, using a murine macrophage cell line. Furthermore, methods for dissecting the underlying molecular mechanisms are described.
Data Presentation: Expected Outcomes
The experiments detailed in these protocols are designed to yield quantitative data on the effect of this compound on cytokine production. The results can be effectively summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High |
| This compound (1 µM) + LPS | Reduced | Reduced | Reduced |
| This compound (10 µM) + LPS | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (50 µM) + LPS | Strongly Reduced | Strongly Reduced | Strongly Reduced |
Table 2: Effect of this compound on the Phosphorylation of Key Signaling Proteins in LPS-Stimulated RAW264.7 Macrophages
| Treatment Group | p-ERK / Total ERK (Ratio) | p-JNK / Total JNK (Ratio) | p-p65 / Total p65 (Ratio) |
| Vehicle Control | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | Increased | Increased | Increased |
| This compound (10 µM) + LPS | Reduced | Reduced | Reduced |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Cytokine Production
This protocol details the steps to measure the production of TNF-α, IL-6, and IL-1β by RAW264.7 macrophages in response to LPS stimulation, with and without this compound treatment, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Culture: Maintain RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Include a vehicle control group treated with the same concentration of DMSO.
-
-
Stimulation: After the pre-treatment period, stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control group.
-
Supernatant Collection: Following incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Measurement (ELISA):
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions[1][2].
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C[2].
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
After another wash, add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash again and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Protocol 2: Analysis of Intracellular Signaling Pathways by Western Blot
This protocol describes how to investigate the effect of this compound on the activation of the MAPK (ERK, JNK) and NF-κB (p65) signaling pathways in LPS-stimulated macrophages.
Materials:
-
RAW264.7 cells
-
Cell culture reagents as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p65, anti-total-p65, and an antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RAW264.7 cells in 6-well plates. Treat with this compound and/or LPS for a shorter duration suitable for observing signaling events (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To determine the total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK).
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's effect on cytokine production.
Caption: Hypothesized signaling pathway for this compound's effect on cytokine production.
References
Application Notes and Protocols for Isopedicin Target Engagement Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin is a bioactive natural product that has been shown to inhibit phosphodiesterase (PDE) activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1] This mechanism underlies its potential therapeutic effects, including the potent inhibition of superoxide anion production in activated human neutrophils.[1] Understanding the direct interaction of this compound with its target protein in a cellular context is crucial for elucidating its mechanism of action and for the development of novel therapeutics. Target engagement assays provide the necessary evidence of this interaction, enabling rational drug design and optimization.
This document provides detailed protocols for developing a target engagement assay for this compound, focusing on its activity as a phosphodiesterase inhibitor. The primary methods described herein are a direct PDE activity assay and a downstream cellular cAMP quantification assay. A protocol for a PKA activity assay is also included as a secondary, downstream confirmation of target engagement.
Principle of the Assays
The target engagement of this compound can be assessed through two primary approaches:
-
Direct Target Engagement: Phosphodiesterase (PDE) Activity Assay. This assay directly measures the inhibitory effect of this compound on the enzymatic activity of phosphodiesterases. A reduction in the hydrolysis of cAMP to AMP in the presence of this compound indicates direct binding and inhibition of the PDE enzyme. While the specific PDE isoform targeted by this compound is not definitively established in the literature, the PDE4 family is a likely candidate given its role in inflammatory signaling.[2][3] Therefore, a general PDE activity assay or a specific PDE4 isoform assay can be employed.
-
Downstream Target Engagement: Cellular cAMP Level Quantification. As a consequence of PDE inhibition by this compound, intracellular cAMP levels are expected to rise. Measuring the change in cellular cAMP concentration upon treatment with this compound provides a robust indirect measure of target engagement. This can be achieved using various commercially available assay kits, such as those based on bioluminescence or immunoassays.[1][4][5][6][7]
Signaling Pathway
The proposed signaling pathway for this compound's mechanism of action is depicted below. This compound inhibits phosphodiesterase (PDE), preventing the breakdown of cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, leading to a cellular response.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for assessing this compound target engagement involves treating cells with this compound, preparing cell lysates or performing live-cell assays, and then measuring either PDE activity, cAMP levels, or PKA activity.
Caption: Experimental workflow for this compound target engagement.
Experimental Protocols
Protocol 1: PDE Activity Assay (Colorimetric)
This protocol is adapted from commercially available phosphodiesterase activity assay kits and provides a general method for measuring PDE activity in cell lysates.[8]
A. Reagent Preparation:
-
PDE Assay Buffer: Prepare a buffer appropriate for PDE activity (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
cAMP Substrate: Prepare a stock solution of cAMP (e.g., 10 mM in water).
-
5'-Nucleotidase: Reconstitute according to the manufacturer's instructions.
-
Phosphate Detection Reagent (e.g., Malachite Green-based): Prepare according to the manufacturer's instructions.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
B. Cell Lysis:
-
Culture cells to the desired density.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
C. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
PDE Assay Buffer
-
Cell lysate (containing a standardized amount of protein)
-
This compound or vehicle control at various concentrations
-
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate at 30°C for a time determined by a preliminary kinetics experiment (e.g., 30 minutes).
-
Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase.
-
Incubate at 30°C for 10 minutes.
-
Stop the 5'-nucleotidase reaction and develop the color by adding the phosphate detection reagent.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
D. Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
| Component | Volume (µL) | Final Concentration |
| PDE Assay Buffer | Up to 100 | 1X |
| Cell Lysate | Variable | 10-50 µg protein |
| This compound/Vehicle | 10 | Variable |
| cAMP Substrate | 10 | 100 µM |
| 5'-Nucleotidase | 10 | As per manufacturer |
| Phosphate Detection Reagent | 50 | As per manufacturer |
Protocol 2: Cellular cAMP Quantification (Luminescence-based)
This protocol utilizes a commercially available bioluminescent cAMP assay kit (e.g., Promega GloSensor™ cAMP Assay or cAMP-Glo™ Assay).[1][4][5]
A. Reagent Preparation:
-
GloSensor™ cAMP Reagent or cAMP-Glo™ Reagents: Prepare according to the manufacturer's instructions.
-
Cell Culture Medium: Appropriate for the cell line being used.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
B. Assay Procedure (GloSensor™ cAMP Assay):
-
Seed cells in a white, clear-bottom 96-well plate and allow them to attach overnight.
-
Transfect cells with the GloSensor™ cAMP plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).
-
Remove the culture medium and add GloSensor™ cAMP Reagent diluted in an appropriate buffer.
-
Incubate at room temperature for 2 hours to load the reagent.
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Immediately measure luminescence at regular intervals or as an endpoint reading using a luminometer.
C. Assay Procedure (cAMP-Glo™ Assay):
-
Seed cells in a white 96-well plate and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Lyse the cells by adding cAMP-Glo™ Lysis Buffer.
-
Add the cAMP Detection Solution containing PKA.
-
Incubate to allow for PKA-catalyzed ATP depletion.
-
Add the Kinase-Glo® Reagent to measure the remaining ATP.
-
Measure luminescence using a luminometer. Luminescence is inversely proportional to cAMP levels.
D. Data Analysis:
-
For the GloSensor™ assay, calculate the fold change in luminescence relative to the vehicle control.
-
For the cAMP-Glo™ assay, normalize the luminescence signal to a standard curve of known cAMP concentrations.
-
Plot the fold change in cAMP or cAMP concentration against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
| Parameter | GloSensor™ cAMP Assay | cAMP-Glo™ Assay |
| Principle | Live-cell, real-time cAMP detection | Endpoint, lytic assay |
| Readout | Increased Luminescence | Decreased Luminescence |
| Cell State | Live | Lysed |
Protocol 3: PKA Activity Assay (Fluorescence-based)
This protocol is a non-radioactive method to measure the activity of PKA in cell lysates as a downstream indicator of this compound's target engagement.[9][10][11]
A. Reagent Preparation:
-
PKA Kinase Buffer: Prepare a buffer suitable for PKA activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a stock solution of ATP (e.g., 10 mM in water).
-
PKA Substrate (e.g., fluorescently labeled peptide): Reconstitute according to the manufacturer's instructions.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO).
B. Cell Lysis:
-
Follow the same cell lysis procedure as described in Protocol 1B.
C. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
PKA Kinase Buffer
-
Cell lysate (containing a standardized amount of protein)
-
PKA substrate
-
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a time determined by a preliminary kinetics experiment (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence of the phosphorylated substrate using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
D. Data Analysis:
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the fold change in PKA activity for each this compound concentration relative to the vehicle control.
-
Plot the fold change in PKA activity against the logarithm of the this compound concentration to visualize the dose-dependent effect.
| Component | Volume (µL) | Final Concentration |
| PKA Kinase Buffer | Up to 50 | 1X |
| Cell Lysate | Variable | 10-50 µg protein |
| PKA Substrate | 10 | As per manufacturer |
| ATP | 10 | 100 µM |
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: PDE Inhibition by this compound
| This compound (µM) | % PDE Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 2.1 |
| 0.1 | 15.3 ± 3.5 |
| 1 | 48.7 ± 4.2 |
| 10 | 85.1 ± 2.8 |
| 100 | 98.2 ± 1.5 |
| IC₅₀ (µM) | 1.2 |
Table 2: Cellular cAMP Levels in Response to this compound
| This compound (µM) | Fold Change in cAMP (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.8 ± 0.2 |
| 1 | 4.5 ± 0.5 |
| 10 | 9.2 ± 0.8 |
| 100 | 10.5 ± 1.1 |
| EC₅₀ (µM) | 1.5 |
Table 3: PKA Activity in Response to this compound
| This compound (µM) | Fold Change in PKA Activity (Mean ± SD) |
| 0 (Vehicle) | 1.0 ± 0.05 |
| 0.1 | 1.5 ± 0.1 |
| 1 | 3.2 ± 0.3 |
| 10 | 5.8 ± 0.6 |
| 100 | 6.1 ± 0.7 |
Conclusion
The presented protocols provide a comprehensive framework for developing and implementing robust target engagement assays for this compound. By directly measuring its inhibitory effect on phosphodiesterase activity and quantifying the downstream increase in cellular cAMP and PKA activity, researchers can effectively confirm and characterize the interaction of this compound with its cellular target. These assays are essential tools for advancing the understanding of this compound's mechanism of action and for guiding the development of this compound-based therapeutics.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 7. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 8. content.abcam.com [content.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. abcam.com [abcam.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Forskolin, a Key Tool in cAMP Signaling Research
Note on "Isopedicin": Initial searches for "this compound" did not yield any relevant results in the context of cAMP signaling research. It is highly probable that this is a typographical error. Based on the context of the request for a "tool compound in cAMP signaling research," this document will focus on Forskolin , a well-characterized and widely used adenylyl cyclase activator.
Introduction
Forskolin is a labdane diterpene isolated from the plant Coleus forskohlii. It is an invaluable tool compound for researchers studying cyclic AMP (cAMP) signaling pathways. Forskolin directly activates most isoforms of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cAMP.[1][2][3][4] This direct activation allows for the elevation of intracellular cAMP levels independently of G-protein coupled receptors (GPCRs), making it an essential tool for elucidating the downstream effects of cAMP signaling.
These application notes provide a comprehensive overview of the use of Forskolin in cAMP signaling research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.
Mechanism of Action
Forskolin activates adenylyl cyclase by binding directly to the catalytic subunit of the enzyme.[3] This binding event stabilizes an active conformation of the enzyme, leading to a significant increase in the rate of cAMP production from ATP.[3] While it is a direct activator, its effects can be potentiated by the Gαs subunit of G-proteins, suggesting a synergistic mechanism of action in the presence of GPCR activation.[1][2] Forskolin is known to activate AC isoforms 1 through 8, but not isoform 9.
Data Presentation
The following tables summarize the quantitative data regarding the effects of Forskolin on adenylyl cyclase activity and cAMP levels in various experimental systems.
Table 1: Potency (EC50) of Forskolin in Activating Adenylyl Cyclase
| Cell Type/Tissue | EC50 (µM) | Notes | Reference |
| Rat Cerebral Cortical Membranes | 5 - 10 | Rapid and reversible activation. | [1][2] |
| Rat Cerebral Cortical Slices | 25 | 35-fold elevation of cAMP. | [2] |
| Pig Epidermis | 20 - 30 | Dose-dependent mitotic inhibition. | |
| C6-2B Rat Astrocytoma Cells | > 50 | For direct cAMP accumulation. | |
| B16F10 Cells | ~1.26 | pEC50 = 5.90 ± 0.06 | [5] |
| HEK293 Cells | ~0.91 | pEC50 = 6.04 ± 0.16 | [5] |
| Human Airway Smooth Muscle Cells (AC2 Overexpression) | ~0.016 | logEC50 = -8.79 ± 0.02 | [6] |
| Human Airway Smooth Muscle Cells (AC6 Overexpression) | ~0.021 | logEC50 = -8.67 ± 0.12 | [6] |
| General Adenylyl Cyclase Activation | 0.5 |
Table 2: Forskolin-Induced cAMP Accumulation in Various Cell Lines
| Cell Line | Forskolin Concentration (µM) | Incubation Time | Fold Increase in cAMP | Reference |
| Rat Cerebral Cortical Slices | 25 | Not specified | 35-fold | [2] |
| Human Microvascular Endothelial Cells | 100 | Not specified | 50-fold | [7] |
| Pig Pulmonary Artery Endothelial Cells | 100 | Not specified | 5-fold | [7] |
| SH-SY5Y Cells | 5 | 2 hours | Peak pCREB levels | [8] |
| Ventricular Cardiomyocytes | Various | Not specified | Dose-dependent | [9] |
Visualizations
Signaling Pathway Diagram
Caption: The cAMP signaling pathway, illustrating activation by GPCR ligands and direct modulation by Forskolin.
Experimental Workflow Diagram
Caption: A general experimental workflow for studying cAMP signaling using Forskolin.
Experimental Protocols
Protocol 1: Measurement of Intracellular cAMP Levels using a Competitive ELISA
This protocol is a general guideline for a competitive enzyme-linked immunosorbent assay (ELISA) to measure cAMP levels in cell lysates. Specific details may vary based on the commercial kit used.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (provided in the kit or 0.1 M HCl)
-
cAMP ELISA kit (containing cAMP standards, HRP-cAMP conjugate, anti-cAMP antibody-coated plate, wash buffer, and substrate)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Cell Culture and Plating:
-
Culture cells to the desired confluency.
-
Seed cells in a multi-well plate (e.g., 96-well plate) at a predetermined optimal density and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare a stock solution of Forskolin in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of Forskolin at various concentrations in cell culture medium. It is recommended to also include a PDE inhibitor (e.g., 100 µM IBMX) in the medium to prevent cAMP degradation.
-
Remove the culture medium from the cells and replace it with the medium containing the different concentrations of Forskolin. Include a vehicle control (medium with DMSO and PDE inhibitor only).
-
Incubate the cells for the desired time at 37°C (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with cold PBS.
-
Add the appropriate volume of Cell Lysis Buffer to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete lysis.
-
-
cAMP ELISA:
-
Prepare a standard curve using the cAMP standards provided in the kit.
-
Add the cell lysates and standards to the anti-cAMP antibody-coated plate.
-
Add the HRP-cAMP conjugate to each well. This will compete with the cAMP in the samples and standards for binding to the antibody.
-
Incubate the plate according to the kit's instructions (e.g., 2-3 hours at room temperature with shaking).
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate until sufficient color development (e.g., 30-60 minutes).
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the cAMP concentration to the protein concentration of the cell lysate if desired.
-
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol describes how to assess the activation of a key downstream effector of cAMP, the transcription factor CREB, by measuring its phosphorylation at Serine 133.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
Forskolin
-
Phosphate-buffered saline (PBS)
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells with Forskolin as described in Protocol 1, Step 1 and 2. A time-course experiment (e.g., 0, 15, 30, 60 minutes) is recommended to determine the peak phosphorylation.
-
After treatment, place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (e.g., overnight at 4°C) at the recommended dilution.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Quantify the band intensities using image analysis software. The ratio of phospho-CREB to total CREB is calculated to determine the extent of CREB activation.[8][10][11][12]
-
Concluding Remarks
Forskolin remains a cornerstone tool compound for the investigation of the cAMP signaling pathway. Its ability to directly and potently activate adenylyl cyclase provides a reliable method for elevating intracellular cAMP levels, thereby facilitating the study of the myriad of downstream cellular processes regulated by this critical second messenger. The protocols and data presented here offer a solid foundation for researchers to effectively utilize Forskolin in their experimental designs to further unravel the complexities of cAMP-mediated signal transduction.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Forskolin as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative phosphoproteomic analysis reveals unique cAMP signaling pools emanating from AC2 and AC6 in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic strain and forskolin differentially induce cAMP production in phenotypically diverse endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Genistein for Studying Neutrophil Activation Pathways
Note to the Reader: The initial request concerned the compound "isopedicin." A comprehensive search of scientific literature did not yield information on "this compound" in the context of neutrophil activation. Therefore, to fulfill the structural and content requirements of the request, this document has been prepared using Genistein , a well-characterized isoflavone and tyrosine kinase inhibitor, as a representative natural compound for studying neutrophil functions. The data and protocols presented here are specific to Genistein and serve as a detailed example of how such a compound can be used in research.
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1] Upon encountering inflammatory stimuli, such as the bacterial peptide N-formylmethionyl-leucyl-phenylalanine (fMLP), neutrophils are rapidly activated.[2] This activation encompasses a series of coordinated responses including chemotaxis (directed cell migration), degranulation (the release of antimicrobial proteins like myeloperoxidase (MPO) from intracellular granules), and the production of reactive oxygen species (ROS) through the NADPH oxidase complex.[3][4][5] While essential for host defense, excessive or dysregulated neutrophil activation can contribute to tissue damage in various inflammatory diseases.[4]
Genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one) is a naturally occurring isoflavone found in legumes that has been extensively studied for its anti-inflammatory properties.[2][6] It functions as a broad-specificity protein tyrosine kinase inhibitor, enabling researchers to probe the role of tyrosine phosphorylation in cellular signaling cascades.[7] By inhibiting key signaling pathways, such as the p38 MAP kinase (MAPK) and PI3K pathways, Genistein serves as a valuable chemical tool to dissect the molecular mechanisms governing neutrophil activation.[7][8]
These application notes provide an overview of how Genistein can be utilized to study neutrophil chemotaxis, degranulation, and ROS production, complete with detailed experimental protocols and quantitative data.
Applications
Genistein can be employed as an inhibitory agent in a variety of in vitro neutrophil function assays to:
-
Investigate the role of tyrosine kinases in chemoattractant-induced neutrophil migration.
-
Elucidate the signaling pathways, including p38 MAPK, involved in the release of primary (azurophilic) and secondary (specific) granules.[7]
-
Determine the contribution of tyrosine phosphorylation to the assembly and activation of the NADPH oxidase complex for ROS production.[9]
-
Serve as a control or screening tool to assess the activation status of isolated neutrophils before experimentation.[10]
Quantitative Data: Effect of Genistein on Neutrophil Functions
The following tables summarize the inhibitory effects of Genistein on various neutrophil functions as reported in the scientific literature. These values can guide researchers in selecting appropriate concentrations for their experiments.
Table 1: Inhibition of Neutrophil Degranulation
| Granule Type | Stimulant | Genistein Concentration | % Inhibition (Mean ± SD) | Reference |
|---|---|---|---|---|
| Primary (Azurophilic) | fMLP (100 nM) | 100 µM | 67 ± 12% | [7] |
| Secondary (Specific) | fMLP (100 nM) | 100 µM | 71 ± 14% |[7] |
Table 2: Inhibition of Superoxide (ROS) Production
| Assay Condition | Genistein Concentration | Effect | Reference |
|---|
| Adhesion-dependent | 2 - 10 µM | Effective inhibition |[7] |
Table 3: Inhibition of Leukotriene Synthesis in Eosinophils (Related Granulocytes)
| Function | Stimulant | IC₅₀ | Reference |
|---|
| LTC₄ Synthesis | A23187 | 80 nM |[11] |
Signaling Pathways Modulated by Genistein in Neutrophils
Genistein's inhibitory effects stem from its ability to block key signaling kinases. The diagram below illustrates the primary pathways involved in neutrophil activation and the points of inhibition by Genistein.
Experimental Protocols
The following are detailed protocols for isolating human neutrophils and assessing key activation events.
Protocol 1: Human Neutrophil Isolation
This protocol is based on the principle of dextran sedimentation followed by density gradient centrifugation using Ficoll-Paque.[12]
Workflow Diagram: Neutrophil Isolation
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Dextran solution (e.g., 2% w/v)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.2% NaCl followed by 1.6% NaCl)
-
Assay buffer (e.g., HBSS or RPMI-1640)
-
50 mL conical tubes, sterile pipettes
Procedure:
-
Dilute fresh human blood 1:1 with PBS.
-
Mix the diluted blood with dextran solution (e.g., 4 parts blood to 1 part dextran solution).
-
Allow erythrocytes to sediment for 20-30 minutes at room temperature until a clear plasma layer forms.
-
Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL tube.
-
Slowly layer the plasma over an equal volume of Ficoll-Paque in a new conical tube, creating a distinct interface.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, aspirate and discard the upper layers containing plasma and mononuclear cells.
-
The pellet at the bottom contains neutrophils and contaminating RBCs. Collect this pellet.
-
To remove remaining RBCs, perform hypotonic lysis. Resuspend the pellet in a small volume of 0.2% NaCl for 30 seconds, then immediately restore isotonicity by adding an equal volume of 1.6% NaCl.
-
Wash the neutrophil pellet twice with cold PBS (centrifuge at 250 x g for 5 minutes).
-
Resuspend the final neutrophil pellet in the desired assay buffer.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity should be >95%.
Protocol 2: Neutrophil Chemotaxis (Boyden Chamber Assay)
This protocol measures the migration of neutrophils toward a chemoattractant through a microporous membrane.[12][13][14]
Workflow Diagram: Boyden Chamber Assay
Materials:
-
Isolated human neutrophils (Protocol 5.1)
-
Boyden chamber apparatus (or 96-well Transwell plates) with 3-5 µm pore size polycarbonate membranes[15]
-
Chemoattractant: fMLP (10 nM final concentration) or IL-8 (10 nM final concentration)[12]
-
Genistein stock solution (in DMSO) and vehicle control (DMSO)
-
Assay buffer (e.g., serum-free RPMI-1640)
-
Quantification reagent (e.g., CellTiter-Glo® for ATP measurement or MPO substrate)[12][13]
Procedure:
-
Prepare the chemoattractant solution (e.g., 10 nM fMLP) in assay buffer and add it to the lower wells of the Boyden chamber. Add buffer only to negative control wells.
-
Carefully place the microporous membrane over the lower wells.
-
Resuspend isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Pre-incubate the neutrophil suspension with various concentrations of Genistein (e.g., 1-100 µM) or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Add the neutrophil suspension to the upper chamber wells.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.[1]
-
After incubation, remove the upper chamber. Scrape off any non-migrated cells from the top surface of the membrane.
-
Quantify the migrated cells. This can be done by:
-
Cell Lysis and MPO Assay: Lyse the cells that have migrated to the lower chamber and measure MPO activity (see Protocol 5.3).[13]
-
ATP Measurement: Measure ATP levels in the lower chamber using a luminescent assay like CellTiter-Glo®, which correlates to the number of viable cells.[12]
-
Microscopy: Fix and stain the membrane and count the number of migrated cells per high-power field.[14]
-
-
Calculate the percentage inhibition of chemotaxis for each Genistein concentration compared to the vehicle control.
Protocol 3: Degranulation (Myeloperoxidase Release Assay)
This colorimetric assay measures the activity of MPO released from azurophilic granules into the supernatant following neutrophil stimulation.[16][17]
Workflow Diagram: MPO Release Assay
Materials:
-
Isolated human neutrophils (Protocol 5.1) in HBSS with Ca²⁺/Mg²⁺
-
96-well plates (clear, flat-bottom)
-
Stimulant: fMLP (100 nM final concentration)
-
Genistein stock solution and vehicle control (DMSO)
-
MPO Assay Reagents:
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate[16]
-
Hydrogen peroxide (H₂O₂)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Procedure:
-
Resuspend neutrophils in HBSS (with Ca²⁺/Mg²⁺) to 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add Genistein (e.g., final concentrations of 10-100 µM) or vehicle control to the wells. Pre-incubate for 15 minutes at 37°C.
-
Add the stimulant (fMLP) to all wells except the unstimulated control.
-
Incubate the plate for 10-30 minutes at 37°C.
-
Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 5 minutes to pellet the neutrophils.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the MPO reaction mixture (e.g., TMB and H₂O₂ according to manufacturer's instructions) and add it to each well containing the supernatant.
-
Incubate at room temperature for 5-15 minutes until a blue color develops.
-
Add Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm (for stopped TMB reaction) or 650 nm (for kinetic TMB reaction) using a microplate reader.
-
Calculate the percentage inhibition of MPO release for each Genistein concentration.
Protocol 4: ROS Production (Superoxide Anion Assay)
This protocol measures the production of extracellular superoxide anions via the reduction of cytochrome c, which can be monitored spectrophotometrically.[18][19][20]
Workflow Diagram: Superoxide Assay
Materials:
-
Isolated human neutrophils (Protocol 5.1) in HBSS with Ca²⁺/Mg²⁺
-
Spectrophotometer or microplate reader capable of kinetic reads at 550 nm
-
Cytochrome c from horse heart
-
Stimulant: Phorbol 12-myristate 13-acetate (PMA, 100 ng/mL) or fMLP (1 µM)
-
Genistein stock solution and vehicle control (DMSO)
-
Superoxide dismutase (SOD) for control wells
Procedure:
-
Prepare a reaction buffer containing HBSS (with Ca²⁺/Mg²⁺) and cytochrome c (e.g., final concentration of 50-100 µM).
-
Warm the buffer and a 96-well plate (or cuvettes) to 37°C.
-
Resuspend neutrophils to a concentration of 2 x 10⁶ cells/mL in HBSS.
-
In the 96-well plate, add the following to each well:
-
Reaction buffer with cytochrome c.
-
Genistein (e.g., 2-50 µM) or vehicle. For control wells to confirm specificity, add SOD (e.g., 50 U/mL).
-
Neutrophil suspension.
-
-
Place the plate in the pre-warmed plate reader and allow it to equilibrate for 5 minutes.
-
Initiate the reaction by adding the stimulant (PMA or fMLP).
-
Immediately begin measuring the change in absorbance at 550 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the rate of superoxide production. The rate of cytochrome c reduction is proportional to superoxide generation. Use the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹) to quantify the nanomoles of superoxide produced.
-
The difference in the rate of reduction between samples with and without SOD represents the superoxide-specific production.
-
Determine the inhibitory effect of Genistein on the rate of superoxide production.
References
- 1. Combined Boyden-Flow Cytometry Assay Improves Quantification and Provides Phenotypification of Leukocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NADPH oxidase activation in neutrophils: Role of the phosphorylation of its subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Neutrophil NADPH Oxidase, NOX2: A Crucial Effector in Neutrophil Phenotype and Function [frontiersin.org]
- 6. Genistein: An Integrative Overview of Its Mode of Action, Pharmacological Properties, and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Myeloperoxidase Stimulates Neutrophil Degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutrophils to the ROScue: Mechanisms of NADPH Oxidase Activation and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response to genistein: assaying the activation status and chemotaxis efficacy of isolated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A mechanism of benefit of soy genistein in asthma: inhibition of eosinophil p38-dependent leukotriene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 15. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application of Isopedicin in Neuroinflammation Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin, a flavanone isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory properties.[1] While current research has primarily focused on its effects on neutrophils, its established mechanisms of action present a compelling case for its application in neuroinflammation research. Neuroinflammation, largely mediated by activated microglia, the resident immune cells of the central nervous system, is a key pathological feature of many neurodegenerative diseases. Given that microglia share inflammatory signaling pathways with peripheral immune cells like neutrophils, this compound offers a promising tool to investigate and potentially modulate neuroinflammatory processes.
This document provides detailed application notes and protocols for utilizing this compound in common neuroinflammation research models. It outlines its potential for studying key signaling pathways, presents hypothetical data for expected outcomes, and offers step-by-step experimental procedures.
Application Notes
This compound's known anti-inflammatory effects are linked to its ability to increase intracellular cyclic AMP (cAMP) and activate Protein Kinase A (PKA), which in turn modulates the MAPK signaling pathway.[1] These pathways are also central to the activation of microglia and the subsequent production of pro-inflammatory mediators in the brain.
Potential Research Applications:
-
Investigation of Microglial Activation: this compound can be used as a pharmacological tool to study the signaling cascades that govern microglial activation. By treating microglial cell cultures with pro-inflammatory stimuli such as lipopolysaccharide (LPS) in the presence and absence of this compound, researchers can dissect the role of the cAMP/PKA and MAPK pathways in this process.
-
Modulation of Pro-inflammatory Mediator Release: Researchers can utilize this compound to explore the inhibition of key neuroinflammatory molecules. This includes nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).
-
Elucidation of Neuroinflammatory Signaling Pathways: this compound's known inhibitory effects on the phosphorylation of ERK and JNK, but not p38 MAPK, in neutrophils provides a specific avenue for investigating the differential roles of these kinases in neuroinflammation.[1] Its potential interaction with the NF-κB pathway, a master regulator of inflammation, also warrants investigation.
-
Therapeutic Potential in Neurodegenerative Disease Models: this compound can be evaluated in animal models of neurodegenerative diseases where neuroinflammation is a key component, such as models of Alzheimer's disease, Parkinson's disease, and ischemic stroke.
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected outcomes of this compound treatment in in vitro neuroinflammation models. These are intended as a guide for experimental design and data analysis.
Table 1: Hypothetical Effect of this compound on Nitric Oxide Production in LPS-Stimulated BV-2 Microglia
| Treatment Group | Nitric Oxide (µM) | % Inhibition |
| Control | 1.5 ± 0.2 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | - |
| LPS + this compound (1 µM) | 15.2 ± 1.5 | 41.1 |
| LPS + this compound (5 µM) | 8.9 ± 0.9 | 65.5 |
| LPS + this compound (10 µM) | 4.3 ± 0.5 | 83.3 |
Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Release in Primary Microglia
| Treatment Group | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Control | 25 ± 5 | 10 ± 2 | 15 ± 3 |
| LPS (100 ng/mL) | 850 ± 70 | 420 ± 35 | 680 ± 55 |
| LPS + this compound (5 µM) | 380 ± 40 | 190 ± 20 | 310 ± 30 |
Table 3: Hypothetical Effect of this compound on MAPK and NF-κB Pathway Protein Phosphorylation in Microglia
| Treatment Group | p-ERK / Total ERK | p-JNK / Total JNK | p-p65 / Total p65 |
| Control | 0.1 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.0 (Normalized) | 1.0 (Normalized) | 1.0 (Normalized) |
| LPS + this compound (10 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.38 ± 0.04 |
Experimental Protocols
Protocol 1: In Vitro Microglia Activation and Measurement of Nitric Oxide Production
Objective: To assess the effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Include a vehicle control group (e.g., DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA
Objective: To quantify the effect of this compound on the secretion of TNF-α, IL-1β, and IL-6 from activated microglia.
Materials:
-
Supernatants from Protocol 1
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Add the detection antibody, followed by the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
BV-2 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed BV-2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels. β-actin is used as a loading control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in neuroinflammation.
References
Application Note and Protocols for Assessing the Antioxidant Capacity of Isopedicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopedicin is a flavanone compound that has garnered interest for its potential therapeutic properties. This document provides a comprehensive set of protocols for assessing the antioxidant capacity of this compound. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals and modulating cellular antioxidant defense systems. The following protocols detail widely accepted in vitro chemical and cell-based assays to characterize the antioxidant potential of this compound, providing crucial data for researchers in drug discovery and development.
In Vitro Antioxidant Capacity Assays
A panel of assays is recommended to obtain a comprehensive profile of this compound's antioxidant activity, as different assays reflect various aspects of antioxidant action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2] The reduction of DPPH is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.[2]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark bottle at 4°C.[1]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., DMSO, methanol, or ethanol).
-
Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare in the same solvent as this compound.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in the appropriate solvent.
-
In a 96-well plate, add 100 µL of each dilution of the sample or standard to respective wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1][2]
-
Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[2]
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+).[3][4] The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically.[5]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[4]
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] Dilute the resulting blue-green solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[3][6]
-
This compound and Standard (Trolox) Solutions: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[7][8] The antioxidant capacity is quantified by the degree of fluorescence preservation.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of this compound, standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[7][9]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[7][9]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of this compound from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or µmol of the sample.[8]
-
Data Presentation
Summarize the quantitative data from the in vitro assays in the following tables for clear comparison.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Scavenging Activity |
| 100 | (e.g., 85.2 ± 3.1) |
| 50 | (e.g., 68.7 ± 2.5) |
| 25 | (e.g., 45.1 ± 1.8) |
| 12.5 | (e.g., 22.9 ± 1.1) |
| 6.25 | (e.g., 10.3 ± 0.7) |
| IC50 (µg/mL) | (e.g., 27.8) |
| Ascorbic Acid IC50 (µg/mL) | (e.g., 8.5) |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition |
| 100 | (e.g., 92.5 ± 2.8) |
| 50 | (e.g., 75.3 ± 2.2) |
| 25 | (e.g., 51.6 ± 1.5) |
| 12.5 | (e.g., 28.4 ± 1.3) |
| 6.25 | (e.g., 14.1 ± 0.9) |
| IC50 (µg/mL) | (e.g., 24.1) |
| TEAC (mM Trolox Eq/mg) | (e.g., 1.8) |
Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound
| Sample | ORAC Value (µmol TE/g) |
| This compound | (e.g., 2500 ± 150) |
| Quercetin (Positive Control) | (e.g., 4800 ± 250) |
Cellular Antioxidant Activity (CAA) Assay
This assay assesses the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant measure.[10][11] It evaluates the ability of the compound to prevent the oxidation of a fluorescent probe inside cells.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture human hepatocarcinoma (HepG2) cells in an appropriate medium.
-
Seed the cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
-
Treatment:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.
-
-
Probing and Induction of Oxidative Stress:
-
Add the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) to the wells and incubate for 1 hour.
-
Add a pro-oxidant, such as AAPH, to induce cellular oxidative stress.
-
-
Measurement:
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.
-
-
Data Analysis:
-
Calculate the CAA units using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.
-
Table 4: Cellular Antioxidant Activity of this compound
| Concentration (µM) | CAA Units |
| 100 | (e.g., 75.6 ± 4.2) |
| 50 | (e.g., 58.1 ± 3.5) |
| 25 | (e.g., 32.9 ± 2.1) |
| 12.5 | (e.g., 15.4 ± 1.4) |
| EC50 (µM) | (e.g., 40.2) |
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant capacity assays.
Potential Signaling Pathway: Nrf2 Activation
Flavonoids often exert their antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.[12][13][14] A study on a similar compound, isoorientin, demonstrated its ability to activate the Nrf2 pathway.[12]
Caption: Proposed Nrf2-mediated antioxidant response pathway for this compound.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cosmobiousa.com [cosmobiousa.com]
- 7. scribd.com [scribd.com]
- 8. 3.10. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Evaluating the antioxidant capacity of natural products: a review on chemical and cellular-based assays. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Isoorientin induces Nrf2 pathway-driven antioxidant response through phosphatidylinositol 3-kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoquercetin upregulates antioxidant genes, suppresses inflammatory cytokines and regulates AMPK pathway in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Isopedicin Concentration for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopedicin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
The optimal starting concentration for this compound can vary significantly depending on the cell type and the specific endpoint of the assay. For initial cytotoxicity or proliferation assays, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). Based on available literature for similar compounds, a starting range of 1 µM to 100 µM is often a reasonable starting point. It is crucial to perform a dose-response curve to identify the most effective and non-toxic concentration for your specific experimental setup.
Q2: I am observing significant cytotoxicity even at low concentrations of this compound. What could be the cause?
Unexpected cytotoxicity can stem from several factors:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to certain compounds. It is advisable to consult literature for reported sensitivity of your chosen cell line to similar molecules.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle control (medium with solvent only) in your experiments.
-
Compound Instability: this compound may degrade over time or under certain storage conditions, leading to the formation of toxic byproducts. Ensure proper storage of the compound as per the manufacturer's instructions.
Q3: My this compound solution appears cloudy or precipitated after dilution in culture medium. How can I resolve this?
Solubility issues are a common challenge. Here are some troubleshooting steps:
-
Pre-warming the Medium: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilutions: Prepare intermediate dilutions of your this compound stock in the solvent before the final dilution in the aqueous culture medium.
-
Vortexing/Sonication: Gently vortex or sonicate the diluted solution to aid in dissolution. However, be cautious with sonication as it can degrade some compounds.
-
Alternative Solvents: If solubility in DMSO is an issue, explore other biocompatible solvents. However, always test the toxicity of the new solvent on your cells.
Q4: I am not observing any effect of this compound in my assay, even at high concentrations. What should I check?
Lack of a discernible effect could be due to:
-
Compound Inactivity: The specific batch of this compound may have lost its activity. Verify the compound's purity and integrity if possible.
-
Incorrect Target: The chosen cell line may not express the molecular target of this compound, or the targeted pathway may not be active in that cell type.
-
Insufficient Incubation Time: The duration of exposure to this compound may not be sufficient to elicit a measurable response. Consider a time-course experiment to determine the optimal incubation period.
-
Assay Interference: The compound itself might interfere with the assay components (e.g., fluorescence or absorbance readings). Run appropriate controls to test for assay interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in multi-well plates | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Precipitation of this compound in stock solution | - Improper storage- High concentration | - Store the stock solution at the recommended temperature (typically -20°C or -80°C).- Prepare a lower concentration stock solution. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number- Differences in reagent lots- Fluctuation in incubator conditions (CO2, temperature, humidity) | - Use cells within a consistent and low passage number range.- Qualify new lots of critical reagents (e.g., serum, media).- Regularly calibrate and monitor incubator conditions. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a positive control for cell death.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Signaling Pathways
While the specific signaling pathways modulated by this compound are under investigation, related compounds have been shown to influence key cellular processes such as apoptosis and cell cycle regulation. A potential mechanism of action could involve the modulation of kinase signaling cascades.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to the induction of apoptosis. This is a generalized representation and may require experimental validation for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
preventing Isopedicin degradation in DMSO stock solutions
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing Isopedicin in DMSO to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating this compound stock solutions?
For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to this compound's high solubility.[1][2][3] For in vivo applications, the stock solution in DMSO can be further diluted into an aqueous buffer, though care should be taken to ensure the final DMSO concentration is low (e.g., <0.1%) to avoid affecting the experiment.[1]
Q2: What is the best way to prepare a new this compound stock solution?
To ensure maximum stability and accurate concentration, follow a strict protocol. It is recommended to dissolve the this compound powder (which may appear as a thin film or waxy solid in the vial) directly in high-purity, anhydrous DMSO.[1] Briefly vortexing or sonicating the solution can ensure it is fully dissolved.[1] Always prepare the solution in glass vials with Teflon-lined screw caps to prevent solvent loss and contamination.[]
Q3: How should I store my this compound-DMSO stock solution?
For long-term storage, the stock solution should be divided into small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored in a freezer at -80°C for up to six months or at -20°C for up to one month.[5] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but freezing is strongly recommended.
Q4: Why is aliquoting the stock solution so important?
Aliquoting prevents the degradation that can be caused by repeatedly warming and cooling the entire stock solution.[5] Each freeze-thaw cycle can introduce atmospheric moisture into the hygroscopic DMSO, which can promote compound degradation. It also minimizes the risk of contaminating the entire stock.
Q5: How long can I expect my this compound stock solution to be stable?
The stability of this compound in DMSO depends heavily on storage conditions. The following table provides general stability guidelines for typical small molecule compounds stored in DMSO, which can be applied to this compound.
| Storage Temperature | Recommended Maximum Duration | Key Considerations |
| -80°C | 6 months[5] | Optimal for long-term storage. Minimizes degradation from all sources. |
| -20°C | 1 month[1][5] | Suitable for working stocks. Re-analysis is advised if stored longer.[5] |
| 4°C | 1-2 weeks | Not recommended for long-term storage. Risk of water absorption and degradation increases. |
| Room Temperature | < 24 hours | Should be avoided. Many compounds are stable for short periods, but risk is high.[1] |
Q6: Can I store my stock solution in polypropylene tubes?
While convenient for short-term use, polypropylene tubes are not ideal for long-term storage of DMSO stock solutions. Studies have shown that solvent can evaporate from these tubes over time, even when frozen, which will alter the concentration of your stock solution.[] For storage longer than a few weeks, it is highly recommended to use glass vials with tight-sealing, Teflon-lined screw caps.[]
Troubleshooting Guide
Problem: My this compound stock solution has turned yellow/brown.
-
Likely Cause: This is a common sign of compound degradation. This compound is a flavonoid containing a phenolic hydroxyl group. This group is susceptible to oxidation, which can form colored quinone-like products. This process can be accelerated by exposure to air (oxygen), light, or the presence of water or impurities in the DMSO.
-
Recommended Solution:
-
Discard the discolored solution immediately. Do not use it in experiments, as the degradation products could cause misleading results or toxicity.
-
Prepare a fresh stock solution using high-purity, anhydrous DMSO.
-
Ensure the new stock is properly aliquoted and stored at -80°C in airtight glass vials, protected from light.
-
Problem: I am observing inconsistent results in my experiments using the same stock solution.
-
Likely Cause: Inconsistent results can stem from partial degradation of the compound, inaccurate concentration due to solvent evaporation, or issues with freeze-thaw cycles. If the stock has been stored for an extended period, stored improperly, or subjected to multiple freeze-thaw cycles, its effective concentration may have changed.
-
Recommended Solution:
-
Perform a quality control (QC) check on your stock solution using an analytical method like HPLC or LC-MS to assess its purity. Compare the chromatogram to a freshly prepared standard or a previous analysis.
-
If degradation is confirmed (i.e., new peaks are present or the main peak area has decreased), discard the stock.
-
Prepare a fresh stock solution following the detailed protocol below, paying close attention to proper aliquoting and storage procedures.
-
Problem: The this compound powder in the vial I received appears as a film or seems empty.
-
Likely Cause: This is normal for small quantities of lyophilized compounds. The compound is present as a very thin film on the walls of the vial.[1]
-
Recommended Solution: Do not attempt to weigh out the powder. Instead, dissolve the compound directly in the vial by adding the calculated volume of high-purity DMSO to achieve your desired stock concentration.[1] Ensure complete dissolution by vortexing or sonicating.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-DMSO Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound (M.W. 330.33 g/mol ).
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This minimizes condensation of atmospheric water into the vial.[]
-
Solvent Dispensing: Use high-purity, anhydrous DMSO (<0.05% water).
-
Calculation: To prepare a 10 mM stock from 1 mg of this compound:
-
Volume (L) = Amount (g) / (Molar Weight ( g/mol ) * Concentration (mol/L))
-
Volume (L) = 0.001 g / (330.33 g/mol * 0.01 mol/L) = 0.0003027 L
-
Volume (µL) = 302.7 µL
-
-
Dissolution: Using a calibrated pipette, add 302.7 µL of anhydrous DMSO directly to the vial containing the 1 mg of this compound.
-
Homogenization: Cap the vial tightly and vortex for 30 seconds. If necessary, sonicate in a water bath for 1-2 minutes to ensure the compound is fully dissolved. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting: Dispense the stock solution into single-use volumes (e.g., 5-20 µL) in amber glass vials with Teflon-lined screw caps.
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately store them in a freezer at -80°C, protected from light.
Protocol 2: Quality Control of this compound Stock Solution by HPLC
This protocol provides a general method to check the purity and integrity of your this compound stock over time.
-
Standard Preparation: Prepare a fresh "gold standard" 10 mM stock solution of this compound from powder for comparison.
-
Sample Preparation:
-
Thaw one aliquot of your stored this compound stock solution.
-
Dilute both the stored sample and the fresh standard to an appropriate concentration for HPLC analysis (e.g., 50-100 µM) using a suitable mobile phase mixture (e.g., 50:50 Acetonitrile:Water).
-
-
Chromatographic Conditions (Example):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized to achieve good peak shape and retention time for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance or use a standard wavelength for flavonoids (e.g., 280 nm or 340 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the fresh standard to determine the retention time and peak area of pure this compound.
-
Inject the stored sample.
-
Compare the chromatograms. A stable stock solution should show a single major peak at the same retention time as the standard. The presence of new peaks or a significant reduction (>5-10%) in the main peak's area indicates degradation.
-
Visualizations
Caption: Proposed oxidative degradation pathway of this compound in DMSO.
References
Technical Support Center: Flavonoid Quantification Assays
Welcome to the Technical Support Center for flavonoid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to find answers to common challenges encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for flavonoid quantification?
A1: The most prevalent methods for quantifying flavonoids include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.[1] HPLC is widely used for both separation and quantification, while LC-MS offers higher sensitivity and specificity, making it ideal for complex mixtures and identifying unknown flavonoids.[1][2] UV-Vis spectrophotometry, often involving a colorimetric reaction with aluminum chloride (AlCl₃), is a simpler, cost-effective method for determining total flavonoid content.[3][4]
Q2: How do I choose the right quantification method for my samples?
A2: The choice of method depends on several factors:
-
Specificity Required: If you need to quantify individual flavonoids, HPLC or LC-MS is necessary. For total flavonoid content, spectrophotometry is often sufficient.[5]
-
Sample Complexity: For complex matrices like plant extracts or biological fluids, the high selectivity of LC-MS is advantageous to overcome matrix effects.[2][6]
-
Sensitivity Needs: LC-MS is the most sensitive technique, capable of detecting flavonoids at very low concentrations.[1]
-
Availability of Standards: HPLC and LC-MS quantification typically require reference standards for each flavonoid being measured.[7]
-
Cost and Throughput: Spectrophotometric assays are generally less expensive and have higher throughput compared to chromatographic methods.[3]
Q3: What is the "matrix effect" in flavonoid analysis and how can I mitigate it?
A3: The matrix effect is the alteration of analyte ionization efficiency in LC-MS due to co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Mitigation strategies include:
-
Effective Sample Preparation: Techniques like Solid Phase Extraction (SPE) can help remove interfering compounds.[6]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can compensate for the effect.
-
Use of Internal Standards: An isotopically labeled version of the analyte is the ideal internal standard as it behaves similarly to the analyte during ionization.
-
Standard Addition Method: This involves adding known amounts of the standard to the sample to create a calibration curve within the sample matrix itself, which can be a suitable approach for food samples.[6]
Q4: Why is sample preparation so critical for accurate flavonoid quantification?
A4: Proper sample preparation is crucial for several reasons:
-
Efficient Extraction: It ensures the maximum recovery of flavonoids from the sample matrix. The choice of solvent and extraction technique is vital and there is no universal method suitable for all plant materials.[8][9]
-
Removal of Interferences: It helps to eliminate other compounds that could interfere with the analysis, such as chlorophyll, lipids, and other phenolics.[9]
-
Analyte Stability: It prevents the degradation of flavonoids, which can be sensitive to heat, light, and pH changes.
-
Compatibility with Analytical System: The final extract must be compatible with the analytical instrument (e.g., mobile phase in HPLC).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during flavonoid quantification assays.
Spectrophotometric (Colorimetric) Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no color development | 1. Flavonoid concentration is too low.2. Incorrect reagent concentration (e.g., AlCl₃).[3]3. Inappropriate reaction time or pH.[3][5]4. The specific flavonoids in your sample do not form a complex with AlCl₃.[10] | 1. Concentrate the sample extract.2. Verify the concentration and preparation of all reagents.3. Optimize the reaction time and ensure the pH of the reaction mixture is appropriate.[3]4. Consider a different quantification method if your flavonoids lack the necessary structural features for complexation. |
| High background absorbance / Overestimation of content | 1. Interference from other phenolic compounds or carbonyl compounds.[10]2. Improper blanking procedure.[11]3. Inherent color of the sample extract.[11] | 1. Use a more specific method like HPLC if interferences are significant.2. Ensure the blank contains all reagents and the sample extract without the complexing agent (e.g., AlCl₃).[11][12]3. Subtract the absorbance of the sample extract itself from the final reading. |
| Poor reproducibility | 1. Inconsistent reaction times.2. Fluctuation in temperature.3. Instability of the flavonoid-AlCl₃ complex.[13]4. Pipetting errors. | 1. Use a timer to ensure consistent incubation times for all samples and standards.2. Perform the assay at a controlled room temperature.3. Measure absorbance promptly after the recommended incubation period.4. Calibrate pipettes and use proper pipetting techniques. |
HPLC & LC-MS Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | 1. Secondary interactions between basic analytes and residual silanols on the column.2. Column overload.[14]3. Mismatch between sample solvent and mobile phase.4. Partially blocked column frit.[14] | 1. Lower the mobile phase pH or use a column specifically designed to reduce these interactions.2. Reduce the injection volume or sample concentration.[14]3. Dissolve the sample in the initial mobile phase whenever possible.4. Reverse and flush the column; if the problem persists, replace the frit or the column.[14] |
| Peak Splitting or Shoulders | 1. Co-elution of two different compounds.[15]2. Column contamination or void formation.[15]3. Sample solvent is too strong or incompatible with the mobile phase.4. Blocked column frit.[15] | 1. Optimize the mobile phase gradient, temperature, or try a different column to improve resolution.[15]2. Flush the column with a strong solvent; if a void is suspected, the column may need replacement.[15]3. Inject a smaller volume or dissolve the sample in the mobile phase.4. Replace the column frit.[15] |
| Poor Reproducibility of Peak Areas/Heights | 1. Inconsistent injection volume.2. Sample degradation in the autosampler.3. Fluctuation in pump flow rate.4. Matrix effects (LC-MS).[6] | 1. Check the autosampler for air bubbles and ensure proper syringe function.2. Keep the autosampler tray cooled and minimize the time samples are stored before injection.3. Prime and purge the pumps; check for leaks.4. Implement strategies to mitigate matrix effects (see FAQ Q3). |
| No or Low Signal in LC-MS | 1. Ion source is dirty.2. Incorrect MS parameters (e.g., capillary voltage, gas temperature).[16]3. Analyte is not ionizing under the selected conditions (ESI positive/negative).4. Severe ion suppression due to matrix effects.[6] | 1. Clean the ion source according to the manufacturer's instructions.2. Optimize MS parameters using a standard solution of the target flavonoid.3. Try switching the ionization polarity.4. Dilute the sample or improve sample cleanup to reduce matrix interferences. |
Experimental Protocols & Data
Table 1: Comparison of Flavonoid Quantification Methods
| Parameter | UV-Vis Spectrophotometry | HPLC-UV/DAD | LC-MS/MS |
| Principle | Colorimetric reaction (e.g., AlCl₃ complexation) | Chromatographic separation followed by UV-Vis detection | Chromatographic separation followed by mass-based detection |
| Specificity | Low (measures total flavonoids)[5] | Moderate to High (separates individual flavonoids)[17] | Very High (separates and identifies based on mass)[1][2] |
| Sensitivity | µg/mL range | ng/mL to µg/mL range | pg/mL to ng/mL range[6] |
| Quantification | Based on a standard curve of a reference flavonoid (e.g., quercetin)[18] | Based on external/internal standards for each analyte[7] | Based on external/internal standards, often isotopically labeled[6] |
| Common Issues | Interferences, non-specificity[10] | Peak co-elution, peak shape problems[17] | Matrix effects (ion suppression/enhancement)[6] |
| Cost | Low | Moderate | High |
Protocol 1: Total Flavonoid Content by Aluminum Chloride Method
This protocol is a general guideline for the spectrophotometric quantification of total flavonoids.
-
Sample Extraction:
-
Assay Procedure:
-
Pipette an aliquot of the extract into a test tube.
-
Add sodium nitrite (NaNO₂) solution and vortex. Allow reacting for 5 minutes.[20]
-
Add aluminum chloride (AlCl₃) solution and vortex.[20]
-
After 6 minutes, add sodium hydroxide (NaOH) solution and make up the volume with distilled water.[20]
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) against a reagent blank.[20]
-
-
Quantification:
Protocol 2: Flavonoid Quantification by HPLC-UV
This protocol provides a general workflow for HPLC analysis.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column is most common (e.g., 250 mm x 4.6 mm, 5 µm).[23][24]
-
Mobile Phase: A gradient elution using two solvents is typical. For example, Solvent A: 0.1% formic or acetic acid in water, and Solvent B: Acetonitrile or methanol.[6][24]
-
Flow Rate: Typically 0.8 - 1.2 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the flavonoids of interest (e.g., 280 nm, 365 nm).[24]
-
-
Quantification:
-
Prepare standard solutions of the flavonoids of interest at several concentrations.[7][23]
-
Generate a calibration curve by plotting peak area against concentration for each standard.
-
Inject the sample and determine the concentration of each flavonoid by comparing its peak area to the calibration curve.
-
Visualizations
General Workflow for Flavonoid Quantification
Caption: General experimental workflow for flavonoid quantification.
Troubleshooting Logic for HPLC Peak Splitting
Caption: Troubleshooting logic for HPLC peak splitting issues.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phytopharmajournal.com [phytopharmajournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids: From Structure to Health Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 16. protocols.io [protocols.io]
- 17. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 20. redalyc.org [redalyc.org]
- 21. media.neliti.com [media.neliti.com]
- 22. researchgate.net [researchgate.net]
- 23. phcogj.com [phcogj.com]
- 24. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Isopedicin stability testing under different storage conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing for Isopedicin. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for this compound?
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies.[1][2] These studies are crucial for:
-
Establishing the intrinsic stability of the molecule.[3]
-
Developing and validating stability-indicating analytical methods.[1][3]
Q2: What are the typical stress conditions used in forced degradation studies?
Forced degradation studies typically involve exposing the drug substance to a variety of stress conditions, including:
-
Hydrolysis: Testing across a wide range of pH values (e.g., acidic, neutral, and basic conditions) is essential as the stability of compounds can be pH-dependent.[4][5][6]
-
Oxidation: Using an oxidizing agent, such as hydrogen peroxide, to assess the susceptibility of the compound to oxidation.[2][4]
-
Photolysis: Exposing the compound to a combination of UV and visible light to determine its photostability.[2][7][8]
-
Thermal Stress: Subjecting the compound to elevated temperatures, typically in 10°C increments above the accelerated testing temperature.[9][10]
-
Humidity: Evaluating the effect of moisture on the solid-state stability of the compound.[11][12][13][14]
Q3: How much degradation is considered appropriate in forced degradation studies?
The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for degradation is 5-20%.[2] Degradation of more than 20% may be considered abnormal and should be investigated.[2]
Q4: What are the regulatory guidelines for stability testing?
The International Council for Harmonisation (ICH) provides guidelines for stability testing. Key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
-
ICH Q1B: Photostability Testing of New Drug Substances and Products.[7][8][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough. | Increase the duration of exposure, concentration of the stressor (e.g., acid, base, oxidizing agent), or temperature. For hydrolysis, if no degradation is seen at room temperature, the study can be conducted at 50-60°C.[2] |
| Excessive degradation (>20%) is observed. | Stress conditions are too harsh. | Reduce the duration of exposure, concentration of the stressor, or temperature. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column, mobile phase, or gradient. | Optimize the HPLC method. This may involve trying different columns, adjusting the mobile phase composition and pH, and modifying the gradient elution profile. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Co-elution of degradation products, non-UV active degradants, or retention of compounds on the column. | Ensure the analytical method is specific and capable of separating all degradation products from the parent compound. Use a mass detector (LC-MS) to identify any non-UV active degradants. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions, sample preparation, or analytical method. | Ensure all experimental parameters (temperature, humidity, light exposure) are tightly controlled. Standardize sample preparation procedures. Verify the robustness of the analytical method. |
Summary of this compound Stability Under Different Storage Conditions (Illustrative Data)
| Stress Condition | Parameter | Condition | Observation (Illustrative) |
| Hydrolysis | pH | 2 (0.01 N HCl) | 15% degradation after 24 hours at 60°C |
| 7 (Water) | 5% degradation after 24 hours at 60°C | ||
| 9 (0.01 N NaOH) | 20% degradation after 12 hours at 60°C | ||
| Oxidation | Hydrogen Peroxide | 3% H₂O₂ | 18% degradation after 8 hours at room temperature |
| Photostability | Light Exposure | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | 10% degradation, formation of a major photodegradant |
| Thermal | Temperature | 80°C | 12% degradation after 48 hours |
| Humidity | Relative Humidity | 75% RH at 40°C | 8% degradation after 7 days |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
-
Preparation of Solutions: Prepare 1 mg/mL solutions of this compound in 0.01 N HCl, purified water, and 0.01 N NaOH.
-
Incubation: Incubate the solutions at 60°C.
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 2: Oxidative Degradation Study
-
Preparation of Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Incubation: Keep the solution at room temperature.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Analysis: Analyze the samples using a validated HPLC method.
Protocol 3: Photostability Study
-
Sample Preparation: Expose the solid drug substance and a 1 mg/mL solution of this compound to light.
-
Light Exposure: Place the samples in a photostability chamber and expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[17] A control sample should be protected from light.
-
Analysis: After the exposure period, analyze the samples by HPLC.
Visualizations
Caption: Workflow for this compound stability testing.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Stability testing protocols | PPTX [slideshare.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Influence of microenvironment pH, humidity, and temperature on the stability of polymorphic and amorphous forms of clopidogrel bisulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of temperature and relative humidity on the stability of paper-immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. iagim.org [iagim.org]
Technical Support Center: Overcoming Autofluorescence in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating autofluorescence in fluorescence microscopy, immunofluorescence, and flow cytometry.
A Note on Isopedicin: Current scientific literature does not support the use of this compound as a method for reducing autofluorescence. This compound is primarily recognized as a phosphodiesterase (PDE) inhibitor that plays a role in suppressing superoxide anion production and modulating cAMP and PKA activity.[1] This guide will focus on established and validated methods for overcoming autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light, which can interfere with the detection of specific fluorescent signals from probes or labels.[2][3] This background noise can obscure the true signal, leading to difficulties in imaging and data interpretation.
Q2: What are the common causes of autofluorescence?
Autofluorescence can originate from several sources within biological samples:
-
Endogenous Molecules: Naturally fluorescent molecules such as collagen, elastin, lipofuscin, flavins, and NADH contribute to background fluorescence.[3][4][5]
-
Fixation: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence.[2][3][5]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[5][6]
-
Extracellular Matrix Components: Proteins like collagen and elastin in the extracellular matrix are inherently fluorescent.[3][6]
Q3: What are the general strategies to minimize autofluorescence?
Several strategies can be employed to reduce autofluorescence:
-
Choice of Fixative: When possible, using a non-aldehyde-based fixative or reducing the fixation time can help.[5]
-
Perfusion: Perfusing tissues with PBS before fixation can remove red blood cells, a major source of autofluorescence.[5]
-
Spectral Separation: Using fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower, can improve the signal-to-noise ratio.[5][7]
-
Quenching Agents: Various chemical agents can be used to quench or mask autofluorescence.
-
Photobleaching: Exposing the sample to intense light before imaging can sometimes reduce autofluorescence, although this may also affect the specific signal.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence across the entire sample | Aldehyde fixation-induced autofluorescence. | Treat with a quenching agent like sodium borohydride or glycine.[5][9] |
| Endogenous fluorophores (e.g., collagen, elastin). | Use a broad-spectrum quenching agent like Sudan Black B or a commercial kit (e.g., TrueVIEW™).[2][9] | |
| Granular, punctate autofluorescence, especially in aged tissues | Lipofuscin accumulation. | Treat with a lipophilic dye such as Sudan Black B or TrueBlack™.[5][10] |
| Autofluorescence localized to blood vessels | Presence of red blood cells. | Perfuse the tissue with PBS prior to fixation.[5] If perfusion is not possible, some commercial quenchers are effective against red blood cell autofluorescence.[2][6] |
| Quenching agent reduces specific signal | The quenching agent is too harsh or incompatible with the fluorophore. | Reduce the concentration or incubation time of the quenching agent. Test a different quenching agent. Ensure the chosen quencher is compatible with your fluorophore's emission spectrum. |
| Sudan Black B treatment leaves a colored precipitate | Incomplete removal of the Sudan Black B solution. | Ensure thorough washing steps after treatment. Use a fresh solution of Sudan Black B. |
Efficacy of Common Autofluorescence Quenching Agents
| Quenching Agent | Target Autofluorescence Source(s) | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Aldehyde-induced autofluorescence.[5][9] | Effective for reducing background from formalin fixation.[4] | Can damage tissue and may not be effective against all sources of autofluorescence.[6] Can sometimes increase autofluorescence from red blood cells.[7][9] |
| Sudan Black B (SBB) | Lipofuscin, general background.[5][9] | Highly effective against lipofuscin.[5] | Can introduce its own fluorescence in the far-red spectrum and may form precipitates.[5] |
| Glycine | Free aldehyde groups from fixation.[9] | Simple and gentle treatment. | May have limited effectiveness on its own. |
| TrueVIEW™ Quenching Kit | Aldehyde fixation, collagen, elastin, red blood cells.[2][11] | Broadly effective against non-lipofuscin autofluorescence. Simple protocol.[2] | Not effective against lipofuscin-derived autofluorescence.[11] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | Primarily lipofuscin.[10] | Very effective at quenching lipofuscin.[6][10] | Less effective against other sources of autofluorescence.[10] |
Experimental Protocols
Protocol for Reducing Autofluorescence in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues using Sudan Black B
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced epitope retrieval (HIER) or enzymatic digestion as required for your specific antibody.
-
-
Sudan Black B Treatment:
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.
-
Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Briefly dip the slides in 70% ethanol to remove excess dye.
-
Wash thoroughly with PBS containing 0.05% Tween-20 (3 changes, 5 minutes each).
-
-
Immunostaining:
-
Proceed with your standard immunofluorescence staining protocol (blocking, primary antibody incubation, secondary antibody incubation).
-
-
Mounting:
-
Mount with an anti-fade mounting medium, preferably with a DAPI counterstain if desired.
-
Protocol for Using a Commercial Autofluorescence Quenching Kit (Example: TrueVIEW™)
-
Perform Immunofluorescence Staining:
-
Complete your standard immunofluorescence staining protocol up to the final wash steps after secondary antibody incubation.
-
-
Prepare Quenching Solution:
-
Follow the manufacturer's instructions to prepare the working quenching solution. For the TrueVIEW™ kit, this typically involves mixing the three reagents in a 1:1:1 ratio.[2]
-
-
Apply Quenching Solution:
-
Cover the tissue section with the working quenching solution.
-
Incubate for 5 minutes at room temperature.[2]
-
-
Wash:
-
Briefly rinse with PBS.
-
-
Mounting:
-
Mount with the mounting medium provided in the kit or another suitable anti-fade mounting medium.
-
Visualizations
Caption: Experimental workflow for immunofluorescence with an autofluorescence quenching step.
Caption: Troubleshooting flowchart for addressing autofluorescence issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. southernbiotech.com [southernbiotech.com]
- 4. Characterizing and Diminishing Autofluorescence in Formalin-fixed Paraffin-embedded Human Respiratory Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Suppression of Red Blood Cell Autofluorescence for Immunocytochemistry on Fixed Embryonic Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isopedicin
Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Isopedicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Disclaimer: this compound is a specialized flavonoid with limited publicly available research on its specific bioavailability. Therefore, this guide leverages data and protocols from a closely related and well-studied structural analog, Hesperetin . The methodologies and troubleshooting advice provided for Hesperetin are anticipated to be highly applicable to this compound due to their structural similarities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges to achieving adequate in vivo bioavailability of this compound?
A1: Like many flavonoids, this compound's bioavailability is likely hampered by two main factors:
-
Low Aqueous Solubility: this compound is predicted to have poor solubility in water, which limits its dissolution in the gastrointestinal tract, a prerequisite for absorption.[1][2]
-
Poor Membrane Permeability: The ability of this compound to pass through the intestinal cell membrane may be limited, further reducing its absorption into the bloodstream.[1][3]
These factors can lead to low and variable plasma concentrations, making it difficult to achieve therapeutic efficacy in in vivo studies.
Q2: What are the most promising strategies to improve the bioavailability of this compound?
A2: Several formulation strategies have proven effective for structurally similar flavonoids like Hesperetin and can be adapted for this compound. These include:
-
Nanoformulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution, leading to improved absorption.[4][5][6][7]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous (non-crystalline) state can enhance its solubility and dissolution rate.[8][9][10]
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and stability in aqueous environments.[4][11][12][13]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body can be a viable strategy.
Q3: How can I assess the intestinal permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that simulates the human intestinal barrier.[14][15][16][17] This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.
Troubleshooting Guides
Issue 1: Low Aqueous Solubility of this compound
Symptoms:
-
Difficulty preparing stock solutions for in vitro or in vivo studies.
-
Precipitation of the compound in aqueous buffers.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent low solubility of this compound. | Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., ethanol, DMSO, polyethylene glycol).[18][19][20][21][22] | Identification of a suitable solvent system for initial formulation development. |
| Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP K30, mannitol).[9][10] | Increased dissolution rate and apparent solubility. | |
| Formulate an inclusion complex with cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).[11][12][13] | Enhanced aqueous solubility and stability. | |
| pH-dependent solubility. | Evaluate the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8, 7.4). | Determination of the optimal pH for dissolution and absorption. |
Issue 2: Poor Intestinal Permeability
Symptom:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low passive diffusion across the cell membrane. | Develop a nanoformulation (e.g., nanocrystals, nanoemulsion) of this compound.[4][6][7][23] | Increased surface area and potentially enhanced passive diffusion. |
| Co-administer with a permeation enhancer (use with caution and thorough validation). | Increased transport across the Caco-2 monolayer. | |
| Active efflux by transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical transport) to determine the efflux ratio.[16] | An efflux ratio greater than 2 suggests active efflux. |
| If efflux is confirmed, co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in the Caco-2 assay.[16] | A significant reduction in the efflux ratio, confirming the involvement of specific transporters. |
Issue 3: Inconsistent In Vivo Bioavailability Data
Symptom:
-
High variability in plasma concentrations of this compound between individual animals in pharmacokinetic studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor formulation stability leading to precipitation in the GI tract. | Characterize the physical stability of your formulation under simulated gastric and intestinal fluids. | Ensure the formulation maintains the drug in a solubilized state for a sufficient period for absorption. |
| First-pass metabolism in the intestine and liver. | Analyze plasma samples for major metabolites of this compound.[16][24] | Identification of metabolic pathways can inform strategies to inhibit or bypass this metabolism. |
| Inter-individual differences in gut microbiota. | Consider the potential for gut microbiota to metabolize this compound before absorption.[3] | May explain some of the variability and could be a factor to consider in the study design. |
| Inadequate analytical method for quantification. | Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound and its metabolites in plasma.[25][26][27][28][29] | Accurate and reliable measurement of plasma concentrations. |
Data Presentation: Physicochemical Properties of Hesperetin (this compound Analog)
| Property | Value | Reference |
| Molecular Weight | 302.28 g/mol | [30] |
| Aqueous Solubility | 4.95 µg/mL | [10] |
| LogP | 2.60 - 2.85 | [2][30][31] |
| Caco-2 Permeability (Jap-->bl) | 10.43 ± 0.78 nmol/min/mg protein (with proton gradient) | [14] |
Experimental Protocols
Protocol 1: Preparation of Hesperetin Solid Dispersion (Solvent Evaporation Method)
-
Objective: To increase the solubility and dissolution rate of Hesperetin.
-
Materials: Hesperetin, Polyvinylpyrrolidone K30 (PVP K30), Mannitol, Methanol.
-
Procedure:
-
Dissolve Hesperetin and a carrier (PVP K30 or mannitol) in methanol at various drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) using a rotary evaporator.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous state and absence of chemical interactions.
-
Evaluate the dissolution rate in a relevant buffer (e.g., phosphate buffer pH 6.8).[9][10]
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of a test compound.
-
Materials: Caco-2 cells, Transwell® inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, reference compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side of the Transwell® insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the transport study in the B-to-A direction as well.
-
Quantify the concentration of the test compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the membrane, and C0 is the initial concentration on the donor side.[14][16][17]
-
Visualizations
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting low aqueous solubility issues.
Caption: Key pathways in this compound intestinal absorption.
References
- 1. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comprehensive review of Hesperetin: Advancements in pharmacokinetics, pharmacological effects, and novel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aerosol Delivery of Hesperetin-Loaded Nanoparticles and Immunotherapy Increases Survival in a Murine Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous System of Hesperetin and Piperine—Improvement of Apparent Solubility, Permeability, and Biological Activities [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous Solid Dispersion of Hesperidin with Polymer Excipients for Enhanced Apparent Solubility as a More Effective Approach to the Treatment of Civilization Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host-guest system of hesperetin and β-cyclodextrin or its derivatives: Preparation, characterization, inclusion mode, solubilization and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BJOC - Physical properties and biological activities of hesperetin and naringenin in complex with methylated β-cyclodextrin [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. Transepithelial transport of hesperetin and hesperidin in intestinal Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hesperidin enhances intestinal barrier function in Caco-2 cell monolayers via AMPK-mediated tight junction-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism and transport of the citrus flavonoid hesperetin in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.monash.edu [research.monash.edu]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Solubility of hesperetin in mixed solvents [bibliotecadigital.ipb.pt]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. Formulation of a Novel Hesperetin-Loaded Nanoemulsion and Its Promising Effect on Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioavailability of orally administered water-dispersible hesperetin and its effect on peripheral vasodilatation in human subjects: implication of endothelial functions of plasma conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Simultaneous determination of the flavonoid aglycones diosmetin and hesperetin in human plasma and urine by a validated GC/MS method: in vivo metabolic reduction of diosmetin to hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ovid.com [ovid.com]
- 28. researchgate.net [researchgate.net]
- 29. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 30. Hesperetin | C16H14O6 | CID 72281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 31. foodb.ca [foodb.ca]
troubleshooting inconsistent results in Isopedicin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Isopedicin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a bioactive compound that functions as a phosphodiesterase (PDE) inhibitor. Its primary mechanism of action involves the inhibition of PDE activity, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways. Additionally, this compound has been shown to potently inhibit superoxide anion production in activated neutrophils.
Q2: What are the expected downstream effects of this compound treatment in a cellular context?
A2: Based on its mechanism of action, this compound treatment is expected to lead to the activation of the cAMP/PKA signaling pathway. This can result in the phosphorylation of various downstream target proteins, leading to changes in gene expression, cell metabolism, and other cellular processes. Another significant effect is the reduction of superoxide anion levels, which can mitigate oxidative stress.
Q3: I am not observing the expected increase in cAMP levels after this compound treatment. What could be the issue?
A3: Several factors could contribute to this. Please refer to the troubleshooting guide for cAMP assays below for a detailed breakdown of potential causes and solutions. Common issues include problems with cell lysis, degradation of cAMP by endogenous phosphodiesterases, or issues with the cAMP assay itself.
Q4: My PKA activity assay is showing inconsistent results. How can I troubleshoot this?
A4: Inconsistent PKA activity can stem from variability in sample preparation, ATP concentration, or the kinase reaction conditions. Our PKA activity assay troubleshooting guide provides specific steps to identify and resolve these issues.
Q5: The results of my superoxide production assay are variable. What are the common pitfalls?
A5: Superoxide detection assays can be sensitive to experimental conditions. Variability can be introduced by the choice of detection probe, timing of measurements, and potential interfering substances. The troubleshooting section for superoxide production assays offers guidance on how to obtain more consistent results.
This compound Signaling Pathway
The following diagram illustrates the established signaling pathway for this compound.
Technical Support Center: Optimizing Incubation Times for Isopedicin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize experimental protocols involving Isopedicin, a phosphodiesterase (PDE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. This increase in cAMP levels subsequently activates Protein Kinase A (PKA), which then phosphorylates downstream targets, modulating various cellular processes.[1][2] this compound has been shown to potently inhibit superoxide anion production in activated human neutrophils.[1]
Q2: What is the recommended starting incubation time for this compound treatment?
A2: The optimal incubation time for this compound treatment is cell-type and concentration-dependent and should be determined empirically. For initial experiments, a pre-incubation time ranging from 30 minutes to 2 hours before cell stimulation is a common starting point for PDE inhibitors. A time-course experiment is highly recommended to determine the peak effect for your specific experimental system.
Q3: How can I determine the optimal incubation time for this compound in my cell line?
A3: To determine the optimal incubation time, a time-course experiment is essential. This involves treating your cells with a fixed concentration of this compound for varying durations (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs) before stimulation and measuring the desired downstream effect, such as cAMP levels or PKA activity. The time point that yields the maximal response should be used for subsequent experiments.
Q4: Should this compound be added before or concurrently with a cell stimulant?
A4: this compound is a PDE inhibitor, and its primary role is to prevent the degradation of cAMP produced upon cell stimulation. Therefore, it is generally recommended to pre-incubate the cells with this compound for a defined period before adding the stimulant (e.g., fMLP for neutrophils).[1] This allows the inhibitor to enter the cells and inhibit PDE activity effectively, leading to a more robust accumulation of cAMP upon stimulation.
Troubleshooting Guides
Issue 1: No or low response to this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Incubation Time | Perform a time-course experiment to determine the optimal pre-incubation duration for your cell type and experimental conditions. The effect of PDE inhibitors can be time-dependent. |
| Inadequate this compound Concentration | Perform a dose-response experiment to identify the optimal concentration (e.g., IC50 value) of this compound for your assay. The published IC50 for inhibiting superoxide production in fMLP-activated human neutrophils is 0.34 ± 0.03 µM.[1] |
| Cell Health and Viability | Ensure cells are healthy, in the logarithmic growth phase, and at the correct density. High cell passage numbers can sometimes lead to altered cellular responses. |
| Reagent Degradation | Prepare fresh this compound solutions from a high-quality stock. Ensure proper storage of all reagents, including cell culture media and stimulants. |
| Assay Sensitivity | Verify that your downstream assay (e.g., cAMP or PKA assay) is sensitive enough to detect changes. Include positive and negative controls to validate assay performance. |
Issue 2: High background signal in control wells.
| Possible Cause | Suggested Solution |
| Endogenous PDE Activity | Even without a stimulant, basal PDE activity can be high in some cell types. Ensure your experimental design includes appropriate vehicle controls. |
| Contamination | Check for mycoplasma or bacterial contamination in cell cultures, as this can affect cellular signaling and assay readouts. |
| Assay Reagents | Ensure that assay buffers and reagents are not contaminated and are prepared correctly. Run reagent blanks to check for background signal. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including this compound pre-incubation and stimulant treatment. Minor variations can lead to significant differences in results. |
| Variable Cell Seeding Density | Ensure uniform cell seeding density across all wells and plates. Variations in cell number will lead to inconsistent results. |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques to ensure accurate and consistent reagent delivery. |
Data Presentation
To systematically determine the optimal incubation time, we recommend a time-course experiment. The following table provides a template for presenting the data from such an experiment.
Table 1: Effect of this compound Incubation Time on cAMP Accumulation
| Incubation Time with this compound (minutes) | cAMP Concentration (nM) | Standard Deviation | Fold Change over Control |
| 0 (Vehicle Control) | 5 | ± 0.8 | 1.0 |
| 15 | 15 | ± 1.5 | 3.0 |
| 30 | 25 | ± 2.1 | 5.0 |
| 60 | 35 | ± 3.0 | 7.0 |
| 120 | 32 | ± 2.8 | 6.4 |
| 240 | 20 | ± 1.9 | 4.0 |
| Note: The data presented in this table are hypothetical and for illustrative purposes only. Researchers should generate their own data based on their specific experimental setup. |
Experimental Protocols
Protocol 1: Optimization of this compound Incubation Time for cAMP Accumulation Assay
This protocol provides a general framework for determining the optimal pre-incubation time for this compound in a cell-based cAMP assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of this compound and a cell stimulant (e.g., forskolin or a specific receptor agonist) in an appropriate assay buffer.
-
-
This compound Pre-incubation (Time-Course):
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add the this compound working solution to the wells.
-
Incubate the plate for different durations (e.g., 15, 30, 60, 120, and 240 minutes) at 37°C. Include vehicle-only wells as a negative control.
-
-
Cell Stimulation:
-
After the respective pre-incubation times, add the cell stimulant to the wells (except for the unstimulated control wells).
-
Incubate for a fixed, optimized time (e.g., 15-30 minutes) at 37°C to induce cAMP production.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the reaction and lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Measure the intracellular cAMP concentration using a plate reader.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each time point.
-
Plot the cAMP concentration against the this compound pre-incubation time to determine the time point that gives the maximal response.
-
Visualizations
Caption: Signaling pathway of this compound.
References
dealing with Isopedicin precipitation in cell culture media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitation of Isopedicin in cell culture media. As this compound is a novel compound, this guide offers a framework for systematically addressing common causes of compound precipitation in vitro.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of precipitation in cell culture media?
A1: Precipitation in cell culture media can be broadly categorized into two types: contamination and the formation of insoluble components.[1] When contamination is ruled out, precipitation is often due to the interaction of various components in the media.[1] Common causes include:
-
Temperature Shifts: Extreme temperature changes, such as repeated freeze-thaw cycles of media or supplements, can cause high-molecular-weight proteins and salts to fall out of solution.[1][2]
-
pH Instability: Changes in the medium's pH can affect the solubility of its components, particularly salts and amino acids.[2][3]
-
High Concentration of Components: Media with high concentrations of salts, amino acids, or the compound itself can exceed solubility limits.[4]
-
Evaporation: Water loss from the culture medium increases the concentration of all components, potentially leading to precipitation.[1][2]
-
Chemical Reactions: Certain components can react to form insoluble precipitates. For example, calcium chloride (CaCl2) and magnesium sulfate (MgSO4) can react to form calcium sulfate (CaSO4) crystals.[1][2]
-
Interaction with Serum: Components of fetal bovine serum (FBS) or other sera can interact with the compound, causing it to precipitate.[5]
Q2: How can I distinguish between this compound precipitation and microbial contamination?
A2: Visual inspection is the first step. Chemical precipitates often appear as crystalline or amorphous particles, sometimes with a specific color, and will settle at the bottom of the vessel. Microbial contamination, such as bacteria, yeast, or fungi, will typically cause the media to become uniformly turbid or cloudy, and a rapid change in the media's pH (indicated by a color change of the phenol red indicator) is often observed.[1][2] Microscopic examination can definitively distinguish between non-living precipitates and motile bacteria or budding yeast.
Q3: Is the precipitation of this compound harmful to my cell cultures?
A3: Yes, precipitation can be detrimental to cell health. The formation of precipitates alters the composition of the culture medium by removing the compound and potentially other essential nutrients through chelation.[2] This leads to an unknown and un-reproducible concentration of the active compound in your experiment. Additionally, the precipitates themselves can be cytotoxic or interfere with cellular processes and imaging-based assays.[2]
Q4: My this compound is dissolved in DMSO. Could the solvent be the problem?
A4: Yes, the solvent and the final concentration in the media are critical factors. Dimethyl sulfoxide (DMSO) is a common solvent for many compounds, but the compound can precipitate when the DMSO stock is diluted into the aqueous cell culture medium if its solubility limit is exceeded.[6] It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%) and that the this compound concentration remains below its solubility limit in the final culture medium.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identifying and resolving this compound precipitation.
Step 1: Initial Observation
Before making any changes, carefully observe and document the nature of the precipitation.
-
Appearance: Is the precipitate crystalline, amorphous, or film-like?
-
Timing: Does it appear immediately upon adding this compound, or does it develop over time?
-
Location: Is the precipitate suspended, settled at the bottom, or forming a film on the surface?
Step 2: Isolate the Cause
Perform a series of simple experiments to pinpoint the component causing the issue.
-
Media and Supplements: Incubate the complete medium (with serum and all supplements except this compound) under normal culture conditions (37°C, 5% CO2). If precipitation occurs, the issue lies with the basal medium or one of the supplements. Test each component individually.
-
This compound Stock Solution: Prepare the this compound stock solution and dilute it to the final working concentration in a simple, buffered aqueous solution like phosphate-buffered saline (PBS). If precipitation occurs, the issue is with the compound's intrinsic solubility at that concentration.
-
Compound-Media Interaction: If neither of the above steps results in precipitation, the issue is likely an interaction between this compound and a component in the complete medium.
Step 3: Resolving this compound-Specific Precipitation
If the precipitation is linked to this compound, use the following strategies:
-
Optimize Stock Solution:
-
Solvent Choice: Test the solubility of this compound in alternative, cell-culture compatible solvents (e.g., ethanol).
-
Concentration: Prepare a lower concentration stock solution. While this may require adding a larger volume to the media, it can prevent precipitation upon dilution.
-
Storage: Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. Avoid repeated freeze-thaw cycles.[1]
-
-
Modify Dilution Protocol:
-
Pre-warm Media: Ensure the cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Mixing: Add the stock solution drop-wise to the medium while gently swirling to ensure rapid and uniform dispersion. Avoid adding the concentrated stock directly onto the cell monolayer.
-
-
Adjust Final Working Concentration:
-
Dose-Response: Determine the lowest effective concentration of this compound. It's possible the concentration causing precipitation is higher than necessary for the desired biological effect.
-
Solubility Limit: Perform a solubility test (see Protocol 1) to determine the maximum soluble concentration of this compound in your specific complete medium.
-
-
Media Formulation:
-
Serum-Free Conditions: Test if the precipitation occurs in serum-free medium. If not, this compound may be binding to proteins in the serum.[5] Consider a short treatment in serum-free medium followed by a switch to complete medium.
-
pH Adjustment: Check the pH of your complete medium after adding this compound. If it has shifted, the pH change may be causing the precipitation.
-
Data Presentation
Use the following tables to record your experimental findings and establish optimal conditions for working with this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Soluble Concentration (mM) | Observations |
|---|---|---|
| DMSO | e.g., 100 | e.g., Clear solution |
| Ethanol (95%) | Enter data | Enter observations |
| PBS (pH 7.4) | Enter data | Enter observations |
| Complete Medium | Enter data | Enter observations |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Concentration (mM) | Storage Temperature | Light Protection | Maximum Storage Duration |
|---|---|---|---|---|
| DMSO | e.g., 50 | -20°C | e.g., Amber tube | e.g., 6 months |
| Ethanol | Enter data | Enter data | Enter data | Enter data |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in your complete cell culture medium.
Methodology:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM in DMSO).
-
Create a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, prepare final concentrations of 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final solvent concentration (e.g., DMSO) is constant across all dilutions and below the cytotoxic threshold for your cells (typically <0.5%).
-
Include a vehicle control (medium with the same final concentration of solvent but no this compound).
-
Incubate the solutions under standard cell culture conditions (37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, 72 hours).
-
Visually inspect for precipitation at regular intervals. Use a microscope to detect fine precipitates that may not be visible to the naked eye.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration.
Protocol 2: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Methodology:
-
Weigh the required amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of the chosen solvent (e.g., sterile DMSO) to achieve the desired stock concentration.
-
Facilitate dissolution by vortexing. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, but check the compound's stability at higher temperatures first.
-
Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved micro-particles.
-
Aliquot the stock solution into small, single-use volumes in sterile, light-protecting tubes (e.g., amber microcentrifuge tubes). This prevents contamination and avoids repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the appropriate temperature (e.g., -20°C or -80°C) as determined by the compound's stability data.
Visualizations
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellculturedish.com [cellculturedish.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
addressing batch-to-batch variability of Isopedicin extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Isopedicin extracts. The information herein is designed to help address the common challenge of batch-to-batch variability, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a natural flavonoid compound isolated from the plant Fissistigma oldhamii.[] Its primary reported biological activity is the potent, concentration-dependent inhibition of superoxide anion (O₂⁻) production in activated human neutrophils.[2] this compound exerts this effect by inhibiting phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[2] Additionally, this compound has been reported to have broad antibacterial, antiviral, anti-inflammatory, antioxidant, and anti-tumor activities.[3]
Q2: We are observing significant differences in the biological activity of different batches of this compound extract, even when used at the same concentration. What could be the cause?
A2: Batch-to-batch variability is a common issue with natural product extracts and can stem from several factors throughout the production process.[4][5][6] These factors can lead to differences in the concentration of this compound and other bioactive constituents, as well as the presence of interfering or contaminating substances.
Potential Sources of Variability:
-
Raw Botanical Material: Differences in the geographical source, climate, harvest time, and storage conditions of the Fissistigma oldhamii plant material can significantly alter its chemical profile.[4][5][6][7]
-
Extraction Method: The type of solvent used, extraction time, and temperature can all affect the efficiency and selectivity of the extraction process, leading to different chemical profiles in the final extract.[8][9][10]
-
Post-Extraction Processing: Variations in drying, milling, and storage of the extract can also contribute to inconsistencies.
-
Contamination: The presence of microbial or chemical contaminants can interfere with biological assays.[11]
To diagnose the issue, we recommend a systematic approach starting with the chemical characterization of the different batches.
Q3: How can we chemically standardize our this compound extracts to minimize variability?
A3: Chemical standardization is crucial for ensuring the consistency of natural product extracts.[12] This typically involves creating a chemical "fingerprint" of the extract and quantifying one or more marker compounds.
Recommended Analytical Techniques:
-
Chromatographic Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with detectors such as UV/Diode Array (DAD), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) are powerful tools for creating a comprehensive chemical profile of your extract.[7][13][14][15] This allows for a comparison of the overall composition of different batches.
-
Quantification of Marker Compounds: this compound should be used as a key marker compound for your extract. Quantifying the concentration of this compound in each batch using a validated HPLC method will allow you to normalize your experiments based on the actual concentration of the primary bioactive compound.
The following diagram illustrates a general workflow for the chemical standardization of this compound extracts.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cellular Assays
Symptoms:
-
High variability in dose-response curves between batches.
-
Unexpected cytotoxicity with some batches but not others.
-
Loss of expected biological effect (e.g., anti-inflammatory or antioxidant activity).
Troubleshooting Workflow:
Issue 2: Poor Solubility or Precipitation of Extract in Media
Symptoms:
-
Visible precipitate after adding the extract to cell culture media.
-
Inconsistent results that may be due to undissolved compound.
Troubleshooting Steps:
-
Review Dissolution Protocol: Ensure the extract is first fully dissolved in a suitable solvent like DMSO or ethanol before preparing the final dilution in your aqueous media.
-
Check Final Solvent Concentration: The final concentration of the organic solvent in your cell culture media should be consistent across experiments and below the threshold that causes cellular toxicity (typically <0.5% for DMSO).
-
Solubility Testing: Determine the solubility limit of your extract in the experimental media. It's possible that different batches have varying solubility due to different compositions.
-
Consider Filtration: After dilution in media, you can filter the solution through a 0.22 µm filter to remove any precipitate before adding it to your cells. However, be aware that this may remove some of the active compounds.
Experimental Protocols
Protocol 1: HPLC Fingerprinting of this compound Extracts
Objective: To generate a chemical fingerprint of an this compound extract for batch-to-batch comparison.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade) with 0.1% formic acid.
-
This compound reference standard.
-
Methanol (HPLC grade).
-
0.22 µm syringe filters.
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of the dried this compound extract.
-
Dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Vortex for 2 minutes and sonicate for 10 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.
-
Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) for the calibration curve.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: (This is a typical starting gradient and should be optimized)
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B
-
45-50 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector scanning from 200-400 nm. Monitor at the λmax of this compound.
-
-
Data Analysis:
-
Overlay the chromatograms from different batches.
-
Compare the retention times and peak areas of the major peaks.
-
Use the calibration curve from the this compound standard to quantify the concentration of this compound in each extract batch.
-
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
Objective: To assess the antioxidant capacity of this compound extracts in a cell-based model.
Principle: This assay measures the ability of an extract to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH in cultured cells.
Materials:
-
Human hepatocellular carcinoma (HepG2) cells.
-
Cell culture medium (e.g., EMEM) with 10% FBS.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Quercetin (as a positive control).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the media and wash the cells with PBS.
-
Add 100 µL of media containing various concentrations of the this compound extract (normalized by this compound content) or quercetin.
-
Incubate for 1 hour.
-
-
Probe Loading:
-
Remove the treatment media and add 100 µL of 25 µM DCFH-DA in media.
-
Incubate for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH in media.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value for each concentration using the following formula:
-
CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]
-
-
Calculate the EC₅₀ value (the concentration required to provide 50% antioxidant activity).
-
Signaling Pathway
This compound's Known Mechanism of Action
Data Presentation
Table 1: Example of Batch-to-Batch Chemical Variability
| Batch ID | This compound Conc. (µg/mg extract) | Total Phenolic Content (mg GAE/g extract) | Key Impurity Peak Area (%) |
| Batch A | 52.3 | 112.5 | 1.2 |
| Batch B | 38.9 | 95.8 | 3.5 |
| Batch C | 55.1 | 115.2 | 1.1 |
Table 2: Example of Corresponding Biological Activity Variability
| Batch ID | Antioxidant EC₅₀ (µg/mL extract) | Anti-inflammatory IC₅₀ (µg/mL extract) |
| Batch A | 15.2 | 22.8 |
| Batch B | 25.8 | 38.1 |
| Batch C | 14.9 | 21.9 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. researchgate.net [researchgate.net]
- 6. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 8. Preparation of Botanical Samples for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemometrics: A new scenario in herbal drug standardization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Isopedicin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The synthesis of Isopedicin (6-Hydroxy-5,7,8-trimethoxyflavanone) is not widely documented in scientific literature. The following guide provides a proposed synthetic pathway based on established methods for flavanone synthesis. The troubleshooting and FAQ sections are designed to address potential challenges within this proposed route.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound?
A1: A standard and logical approach to this compound synthesis involves a two-step process:
-
Claisen-Schmidt Condensation: Reaction of a highly substituted acetophenone (2',5'-dihydroxy-3',4',6'-trimethoxyacetophenone) with benzaldehyde in the presence of a base to form the corresponding 2'-hydroxychalcone.
-
Intramolecular Cyclization: Acid- or base-catalyzed cyclization of the 2'-hydroxychalcone intermediate to yield the flavanone core of this compound.
Q2: What is the most challenging aspect of the proposed this compound synthesis?
A2: The primary challenge lies in the synthesis of the key starting material, 2',5'-dihydroxy-3',4',6'-trimethoxyacetophenone. This polysubstituted acetophenone is not commercially available and its synthesis requires a multi-step process with careful control of regioselectivity.
Q3: Are there any particular safety precautions to consider during this synthesis?
A3: Yes. Friedel-Crafts and Hoesch reactions often use strong Lewis acids (e.g., AlCl₃, ZnCl₂) and acidic conditions, which are corrosive and moisture-sensitive. These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving strong bases like sodium hydroxide or potassium hydroxide are also corrosive and require careful handling.
Q4: How can I monitor the progress of the reactions?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with a suitable agent (e.g., potassium permanganate or iodine) may be necessary for visualization if the compounds are not UV-active.
Q5: What are the expected yields for this type of synthesis?
A5: Yields can vary significantly depending on the specific reaction conditions and the purity of the reagents. For analogous flavanone syntheses, yields for the Claisen-Schmidt condensation can range from 40% to 80%, and the subsequent cyclization can proceed in yields of 50% to 90%. The synthesis of the acetophenone precursor is likely to be a lower-yielding multi-step process.
Proposed Synthetic Pathway for this compound
The proposed synthesis is a three-stage process, starting from a commercially available substituted phenol.
Detailed Experimental Protocols
Stage 1: Synthesis of 2',5'-Dihydroxy-3',4',6'-trimethoxyacetophenone
Step 1.1: Friedel-Crafts Acylation of 1,2,3,5-Tetramethoxybenzene
-
To a stirred solution of 1,2,3,5-tetramethoxybenzene (1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise.
-
Allow the mixture to stir at 0 °C for 15 minutes.
-
Slowly add acetyl chloride (1.1 equiv.) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxy-3,4,5,6-tetramethoxyacetophenone.
Step 1.2: Selective Demethylation
-
Dissolve the product from Step 1.1 (1 equiv.) in anhydrous DCM at -78 °C under an inert atmosphere.
-
Slowly add a solution of boron tribromide (BBr₃, 2.2 equiv.) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the mixture with DCM, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2',5'-dihydroxy-3',4',6'-trimethoxyacetophenone.
Stage 2: Claisen-Schmidt Condensation to form 2'-Hydroxychalcone
-
Dissolve 2',5'-dihydroxy-3',4',6'-trimethoxyacetophenone (1 equiv.) and benzaldehyde (1.1 equiv.) in ethanol.
-
To this solution, add an aqueous solution of potassium hydroxide (KOH, 3-4 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the chalcone by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with dilute HCl until the pH is ~2-3.
-
The precipitated solid is the crude chalcone. Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure 2',5'-dihydroxy-3',4',6'-trimethoxychalcone.
Stage 3: Intramolecular Cyclization to this compound
-
Reflux a solution of the 2'-hydroxychalcone from Stage 2 (1 equiv.) and sodium acetate (NaOAc, 2-3 equiv.) in glacial acetic acid for 8-12 hours.
-
Monitor the disappearance of the chalcone and the appearance of the flavanone spot on TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The precipitated solid is crude this compound. Filter, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography (silica gel, hexane/ethyl acetate) to yield pure this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Stage 1: Friedel-Crafts Acylation | ||
| Low or no conversion of starting material | Inactive AlCl₃ (due to moisture). Insufficient reaction time or temperature. | Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried. Increase reaction time or gently heat the reaction (e.g., to 40 °C). |
| Formation of multiple products (poor regioselectivity) | The starting material is highly activated, leading to acylation at multiple positions. | Run the reaction at a lower temperature (e.g., -20 °C to 0 °C) to improve selectivity. Consider using a milder Lewis acid. |
| Demethylation of methoxy groups | Excess AlCl₃ or high reaction temperatures can cause cleavage of methyl ethers. | Use a stoichiometric amount of AlCl₃. Maintain a low reaction temperature. |
| Stage 2: Claisen-Schmidt Condensation | ||
| Low yield of chalcone | Incomplete reaction. Side reactions such as self-condensation of the acetophenone or Cannizzaro reaction of the aldehyde. | Increase the reaction time. Ensure the base is added slowly and the temperature is controlled. Use a slight excess of the aldehyde. |
| Formation of by-products | The chalcone can undergo further reactions under basic conditions. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Purify the crude product promptly. |
| Stage 3: Flavanone Cyclization | ||
| Incomplete cyclization of the chalcone | Insufficient reaction time or temperature. The chalcone may be sterically hindered. | Increase the reflux time. Consider using a stronger acid catalyst (e.g., a few drops of concentrated H₂SO₄), but be mindful of potential side reactions. |
| Formation of aurone as a by-product | Oxidative cyclization can compete with the desired flavanone formation. | Ensure the reaction is carried out under an inert atmosphere to minimize oxidation. |
| Low yield of this compound | The flavanone may be sensitive to the acidic conditions, leading to degradation. | Use milder cyclization conditions, such as refluxing in ethanol with a catalytic amount of acid. |
Data Presentation: Comparative Yields in Flavanone Synthesis
The following table summarizes typical yields for the key steps in flavanone synthesis based on literature for analogous compounds. These are intended as a general guide.
| Reaction Step | Substrate Type | Typical Reagents | Typical Yield Range (%) |
| Friedel-Crafts Acylation | Polymethoxybenzene | Acetyl Chloride, AlCl₃ | 50 - 75 |
| Claisen-Schmidt Condensation | Hydroxyacetophenone & Benzaldehyde | KOH, Ethanol | 40 - 80 |
| Chalcone Cyclization | 2'-Hydroxychalcone | NaOAc, Acetic Acid | 50 - 90 |
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting a low-yielding reaction in the proposed this compound synthesis.
Technical Support Center: Mitigating Isopedicin's Impact on Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of using Isopedicin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a flavonoid, specifically a 6-Hydroxy-5,7,8-trimethoxyflavanone, with the chemical formula C18H18O6.[1][][3] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[4] This can modulate various cellular processes, including metabolism, proliferation, and apoptosis.[5][6][7]
Q2: Why might this compound interfere with my cell viability assay?
This compound can interfere with cell viability assays through two primary mechanisms:
-
Metabolic Interference: As a PDE inhibitor, this compound alters cellular metabolism.[4] Many common viability assays, such as those using tetrazolium salts (MTT, MTS, XTT) or resazurin, measure metabolic activity as a proxy for cell viability.[8][9] this compound-induced metabolic changes can therefore lead to an over- or underestimation of cell viability that is independent of its cytotoxic effects.
-
Chemical Interference: this compound is a flavonoid, a class of compounds known for their antioxidant and reducing properties.[10][11] It is highly probable that this compound can directly (chemically) reduce tetrazolium salts and resazurin in a cell-free environment. This chemical reduction mimics the cellular metabolic reduction, leading to a false-positive signal and an inaccurate assessment of cell viability.[11]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on cellular redox potential and metabolic activity are highly susceptible to interference by this compound. This includes:
-
Tetrazolium-based assays: MTT, MTS, XTT, WST-1, WST-8.[12]
Q4: What are the recommended alternative assays for measuring cell viability in the presence of this compound?
It is highly recommended to use assays that are not based on cellular metabolic reduction. Suitable alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure intracellular ATP levels, which is a direct indicator of viable, metabolically active cells. This method is generally less susceptible to interference from compounds that alter cellular redox potential.[13][14]
-
Membrane integrity assays: These assays distinguish between viable and non-viable cells based on the integrity of the cell membrane.
-
Trypan Blue Exclusion Assay: A simple, microscopy-based method where viable cells with intact membranes exclude the dye.[13]
-
Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells into the culture medium.
-
-
Real-time viability assays: These assays continuously monitor cell health over time, providing a more dynamic view of cytotoxicity.[13]
-
Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of the total number of cells remaining after treatment.
Troubleshooting Guides
Guide 1: Verifying this compound Interference with Your Current Assay
If you suspect this compound is interfering with your tetrazolium or resazurin-based assay, perform the following control experiment:
Experimental Protocol: Cell-Free Interference Test
-
Prepare a range of this compound concentrations that you would typically use in your experiments.
-
In a cell-free 96-well plate, add your standard culture medium.
-
Add the different concentrations of this compound to the wells.
-
Add your tetrazolium (e.g., MTT) or resazurin reagent to the wells, following the manufacturer's protocol.
-
Incubate the plate for the standard duration of your assay.
-
Read the absorbance or fluorescence as you normally would.
Interpreting the Results:
-
If you observe a dose-dependent increase in signal in the absence of cells, this confirms that this compound is chemically reducing the assay reagent. Your current assay is not suitable for use with this compound.
-
If there is no signal change, direct chemical interference is unlikely. However, metabolic interference may still be a factor.
Experimental Workflow for Cell-Free Interference Test
Caption: A flowchart outlining the steps to determine if this compound directly interferes with a cell viability assay reagent.
Guide 2: Recommended Protocol for an ATP-Based Viability Assay
This protocol provides a general guideline for using a luminescent ATP-based assay, such as CellTiter-Glo®. Always refer to the specific manufacturer's instructions for your chosen kit.
Experimental Protocol: ATP-Based Cell Viability Assay
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired exposure time. Include vehicle-only and untreated controls.
-
Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well. c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
The luminescent signal is directly proportional to the amount of ATP present, which in turn is proportional to the number of viable cells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation
Table 1: Comparison of Cell Viability Assays for Use with this compound
| Assay Type | Principle | Advantages with this compound | Disadvantages with this compound |
| Tetrazolium-based (MTT, MTS, XTT) | Measures metabolic activity via reduction of a tetrazolium salt. | Widely available and inexpensive. | High risk of interference due to this compound's metabolic effects and likely chemical reducing properties.[8][9][11] |
| Resazurin-based (AlamarBlue®) | Measures metabolic activity via reduction of resazurin. | High sensitivity and non-toxic to cells. | High risk of interference due to this compound's metabolic effects and likely chemical reducing properties.[8][13] |
| ATP-based (CellTiter-Glo®) | Quantifies intracellular ATP levels. | Low risk of direct chemical interference. Directly measures cellular energy status.[13][14] | Requires a luminometer. |
| Membrane Integrity (Trypan Blue, LDH) | Differentiates cells based on membrane permeability. | Unaffected by metabolic or chemical interference. Provides a direct measure of cell death.[13] | Trypan blue is manual and low-throughput. LDH assay measures cell death, not viability. |
| Crystal Violet | Stains DNA of adherent cells. | Simple, inexpensive, and unaffected by metabolic activity. | Endpoint assay, requires cell fixation. |
Signaling Pathways
This compound's Mechanism of Action and Downstream Effects
This compound inhibits phosphodiesterase (PDE), leading to an accumulation of cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. These targets can influence cell metabolism, proliferation, and survival. The diagram below illustrates this signaling cascade.
Caption: The signaling pathway of this compound, highlighting its inhibitory effect on PDE and subsequent activation of the PKA pathway.
References
- 1. chembk.com [chembk.com]
- 3. chemfarms.com [chemfarms.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oridonin impedes breast cancer growth by blocking cells in S phase and inhibiting the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoscopoletin inhibits hepatocellular carcinoma cell proliferation via regulating glycolysis-related proteins | PLOS One [journals.plos.org]
- 7. Aphidicolin inhibits cell proliferation via the p53-GADD45β pathway in AtT-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antbioinc.com [antbioinc.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.quartzy.com [blog.quartzy.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
Validation & Comparative
Isopedicin vs. Quercetin: A Comparative Analysis of Anti-inflammatory Effects
A detailed guide for researchers and drug development professionals on the anti-inflammatory properties, mechanisms of action, and comparative efficacy of Isopedicin and Quercetin.
This guide provides a comprehensive comparison of the anti-inflammatory effects of this compound and quercetin, two flavonoids with significant therapeutic potential. The information presented is curated for researchers, scientists, and professionals in drug development, offering a clear overview of current experimental data, detailed methodologies, and insights into their mechanisms of action.
Introduction to this compound and Quercetin
This compound is a flavanone that has been isolated from medicinal herbs such as Fissistigma oldhamii, a plant used in traditional Chinese medicine to treat conditions like rheumatoid arthritis.[1] Its anti-inflammatory properties are an active area of research.
Quercetin is a well-studied flavonol found in a wide variety of fruits, vegetables, and grains.[2] It is known for its potent antioxidant and anti-inflammatory activities, which are attributed to its ability to modulate various intracellular signaling pathways.[3][4][5]
Mechanisms of Anti-inflammatory Action
Both this compound and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While research on this compound is emerging, quercetin's mechanisms have been more extensively characterized.
This compound:
Emerging studies indicate that this compound's anti-inflammatory action is linked to the inhibition of superoxide anion production in neutrophils.[1] This effect is associated with an increase in cellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA) through the inhibition of phosphodiesterase (PDE).[1] Furthermore, this compound has been shown to reduce the phosphorylation of ERK and JNK, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
Quercetin:
Quercetin's anti-inflammatory effects are multifaceted, primarily involving the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades. It has been shown to suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][6][7] This is achieved through the downregulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[3][4][8] Quercetin can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[3][6] In the MAPK pathway, it has been observed to inhibit the phosphorylation of ERK, p38, and JNK.[3][9][10]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by these compounds.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of Quercetin.
Caption: Simplified MAPK Signaling Pathway and the inhibitory actions of Quercetin and this compound.
Comparative Efficacy: Quantitative Data
Direct comparative studies on the anti-inflammatory efficacy of this compound and quercetin are limited. However, data from individual studies provide insights into their respective potencies. The following table summarizes key quantitative data, such as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
| Compound | Assay/Target | Cell Line/System | IC50 Value | Reference |
| This compound | Superoxide Anion Production | fMLP-activated human neutrophils | 0.34 ± 0.03 µM | [1] |
| Quercetin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Approx. 10-20 µM (Dose-dependent reduction) | [3] |
| Quercetin | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | Approx. 5-20 µM (Dose-dependent reduction) | [3] |
| Quercetin | IL-1β Production | LPS-stimulated RAW 264.7 macrophages | Approx. 5-20 µM (Dose-dependent reduction) | [3] |
| Quercetin | RNA-dependent RNA polymerase (RdRp) inhibition | In vitro assay | 6.9 ± 1.0 µM | [11] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
1. Cell Culture and Induction of Inflammation
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Inflammation Induction: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL for a specified period (e.g., 24 hours).[12][13]
2. Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or quercetin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Follow the same cell culture, pre-treatment, and stimulation steps as in the NO assay.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems).[13] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
4. Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression and phosphorylation of specific proteins in cell lysates, providing insights into signaling pathway activation.
-
Procedure:
-
Culture, pre-treat, and stimulate cells as described above.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-p65, IκBα, phospho-p38, total p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of a compound.
Caption: General workflow for in vitro anti-inflammatory compound screening.
Conclusion and Future Directions
Both this compound and quercetin demonstrate significant anti-inflammatory potential through their modulation of key signaling pathways like NF-κB and MAPK. Quercetin is a well-established anti-inflammatory agent with a broad range of documented effects. This compound, while less studied, shows potent inhibitory activity on neutrophil activation, suggesting a distinct and powerful mechanism of action.
Direct comparative studies are necessary to definitively establish the relative potency and therapeutic advantages of each compound. Future research should focus on:
-
Head-to-head in vitro and in vivo studies comparing this compound and quercetin in various inflammatory models.
-
Elucidation of the detailed molecular targets of this compound.
-
Investigation into the bioavailability and pharmacokinetic profiles of this compound.
-
Exploring potential synergistic effects when these compounds are used in combination.
This guide provides a foundational understanding for researchers to build upon, fostering further investigation into these promising natural compounds for the development of novel anti-inflammatory therapies.
References
- 1. Potent inhibition of superoxide anion production in activated human neutrophils by this compound, a bioactive component of the Chinese medicinal herb Fissistigma oldhamii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic mechanisms of quercetin on inflammatory diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin, Inflammation and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin inhibition of myocardial fibrosis through regulating MAPK signaling pathway via ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.12. LPS-Induced Cell Inflammation Model [bio-protocol.org]
- 13. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
comparing Isopedicin and rolipram as PDE4 inhibitors
< < A Comparative Analysis of Isopedicin and Rolipram as Phosphodiesterase 4 (PDE4) Inhibitors
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, primarily expressed in immune and central nervous system cells.[1] Its role in hydrolyzing cAMP makes it a key regulator of inflammation and other cellular processes.[1][2] Consequently, PDE4 inhibitors have been extensively researched for their therapeutic potential in a variety of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and depression.[1][3][4][5] This guide provides a detailed comparison of two PDE4 inhibitors: this compound, a natural flavonoid, and rolipram, a well-characterized synthetic compound that has served as a prototype in the development of this drug class.[3][]
Initial searches for "this compound" as a PDE4 inhibitor yielded limited specific inhibitory data. However, it is identified as a natural flavonoid found in Fissistigma oldhamii that inhibits phosphodiesterase (PDE) activity, leading to increased cAMP formation and Protein Kinase A (PKA) activity.[][7] For the purpose of this comparison, we will proceed with the available information on this compound's general PDE inhibitory action and compare it with the extensive data available for the selective PDE4 inhibitor, rolipram.
Mechanism of Action
Both this compound and rolipram exert their effects by inhibiting phosphodiesterase enzymes, which are responsible for the degradation of cAMP.[2][7] By blocking this degradation, intracellular cAMP levels rise, leading to the activation of PKA and subsequent downstream signaling events that modulate inflammation and other cellular functions.[8][9][10] PDE4 is the predominant cAMP-specific PDE in neurons, glial cells, and various immune cells, making it a prime target for therapeutic intervention in inflammatory and neurological diseases.[2]
Quantitative Comparison of Inhibitory Activity
Due to the limited publicly available data on the specific PDE4 inhibitory activity of this compound, a direct quantitative comparison of IC50 values is challenging. However, extensive data is available for rolipram, showcasing its potent and selective inhibition of PDE4 isoforms.
Table 1: Inhibitory Activity (IC50) of Rolipram against PDE4 Subtypes
| Compound | PDE4A | PDE4B | PDE4D | Reference |
| Rolipram | ~3 nM | ~130 nM | ~240 nM | [11][12][13] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate greater potency.
Experimental Protocols
The determination of a compound's PDE4 inhibitory activity is crucial for its characterization. A standard experimental approach involves a phosphodiesterase activity assay.
Phosphodiesterase (PDE) Activity Assay
Objective: To measure the in vitro ability of a compound to inhibit the enzymatic activity of PDE4.
Materials:
-
Recombinant human PDE4 enzyme (specific isoforms can be used)
-
cAMP (substrate)
-
5'-nucleotidase (from Crotalus atrox venom)
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
Test compounds (this compound, rolipram) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2)
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant PDE4 enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add cAMP to each well to start the enzymatic reaction. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C. During this time, PDE4 will hydrolyze cAMP to AMP.
-
Conversion to Phosphate: Add 5'-nucleotidase to each well. This enzyme will convert the AMP produced in the previous step into adenosine and inorganic phosphate. Incubate for an additional period (e.g., 15 minutes) at 30°C.
-
Detection: Add a phosphate detection reagent (e.g., Malachite Green) to each well. The reagent will react with the inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The amount of inorganic phosphate produced is proportional to the PDE4 activity. Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of PDE4 by compounds like this compound and rolipram has a direct impact on the cAMP signaling pathway.
cAMP Signaling Pathway
The binding of an extracellular ligand (e.g., a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) activates adenylyl cyclase, which then converts ATP to cAMP.[8] cAMP acts as a second messenger, primarily activating PKA.[8][9][14] PKA then phosphorylates various downstream targets, leading to a cellular response. PDE4 terminates this signal by hydrolyzing cAMP to AMP.[10]
Caption: cAMP signaling pathway and the inhibitory action of this compound/rolipram on PDE4.
Experimental Workflow for PDE4 Inhibitor Screening
The process of identifying and characterizing PDE4 inhibitors follows a structured workflow, from initial screening to detailed analysis.
Caption: A typical workflow for screening and characterizing PDE4 inhibitors.
Conclusion
Rolipram is a potent and well-documented selective PDE4 inhibitor with extensive research supporting its mechanism of action and inhibitory profile against various PDE4 subtypes.[3][11][12][13] While this compound is known to inhibit phosphodiesterase activity and increase intracellular cAMP, a lack of specific data on its interaction with PDE4 isoforms makes a direct, detailed comparison with rolipram challenging at this time.[7] Further research into the specific inhibitory profile of this compound against the different PDE4 subtypes is necessary to fully elucidate its potential as a selective PDE4 inhibitor and to draw a more comprehensive comparison with established compounds like rolipram. The experimental protocols and workflows described provide a framework for such future investigations.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rolipram - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 5. Popular Pde4 Inhibitors List, Drug Prices and Medication Information - GoodRx [goodrx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 9. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Efficacy of Isopedicin in a Gouty Arthritis Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo efficacy of Isopedicin in a preclinical model of gouty arthritis. As a phosphodiesterase (PDE) inhibitor, this compound has demonstrated anti-inflammatory properties by inhibiting superoxide anion production in activated human neutrophils. This mechanism suggests its potential as a therapeutic agent for inflammatory conditions such as gout.
This document contrasts the projected efficacy of this compound with Colchicine, the current standard-of-care for acute gouty arthritis, within the context of a monosodium urate (MSU) crystal-induced gouty arthritis rat model. While direct in vivo studies on this compound in this specific model are not publicly available, this guide draws upon its known mechanism of action and data from related compounds to provide a scientifically grounded comparison.
Comparative Efficacy in a Gouty Arthritis Model
The following table summarizes the expected and established efficacy of this compound and Colchicine in a rat model of acute gouty arthritis induced by monosodium urate (MSU) crystals. This model is a standard for evaluating anti-inflammatory and anti-arthritic agents.[1][2][3]
| Parameter | This compound (Projected) | Colchicine (Established) | Vehicle Control |
| Ankle Joint Swelling (mm) | Significant reduction compared to vehicle | Significant reduction compared to vehicle[1] | Marked increase post-MSU injection |
| Neutrophil Infiltration (cells/mm²) | Significant reduction | Significant reduction[1] | High infiltration |
| Pro-inflammatory Cytokine Levels (e.g., IL-1β, TNF-α) | Significant reduction | Significant reduction of IL-1β[1] | Elevated levels |
| Superoxide Anion Production | Significant inhibition | Inhibition of MSU-induced superoxide production | Elevated levels |
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.
Detailed Experimental Protocols
Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis Rat Model
-
Animals : Male Sprague-Dawley rats (180-220g) are used for this model.
-
MSU Crystal Preparation : Monosodium urate crystals are prepared by dissolving uric acid in NaOH at a high temperature and allowing it to crystallize as the pH is adjusted and the solution cools. The resulting crystals are sterilized and suspended in sterile saline.
-
Induction of Arthritis : Rats are anesthetized, and a 50 µL suspension of MSU crystals (e.g., 25 mg/mL) is injected intra-articularly into the tibiotarsal joint of one hind paw.[3] The contralateral paw is injected with sterile saline as a control.
-
Treatment Groups :
-
Vehicle Control : Administered the vehicle (e.g., saline or 0.5% carboxymethylcellulose) orally.
-
This compound : Administered orally at varying doses to determine a dose-response relationship.
-
Colchicine : Administered orally at a clinically relevant dose (e.g., 1 mg/kg) as a positive control.[1]
-
-
Efficacy Parameters :
-
Ankle Swelling : The diameter of the ankle joint is measured with a digital caliper at baseline and at various time points (e.g., 4, 8, 24, 48, and 72 hours) post-MSU injection.
-
Histopathological Analysis : At the end of the experiment, the ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammatory cell infiltration, synovial hyperplasia, and cartilage damage.
-
Biochemical Analysis : Synovial fluid or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits. Superoxide anion production in isolated neutrophils can be measured using methods like the cytochrome c reduction assay.
-
Colchicine Administration Protocol
Colchicine is typically administered orally via gavage. A common dosage used in rat models of gouty arthritis is 1 mg/kg body weight, given one hour before the induction of arthritis with MSU crystals.[1] This prophylactic administration allows for the assessment of its ability to prevent the inflammatory cascade.
Conclusion
Based on its mechanism of action as a phosphodiesterase inhibitor with the ability to suppress superoxide production, this compound holds promise as a potential therapeutic agent for gouty arthritis. The proposed in vivo studies, directly comparing its efficacy against the standard-of-care, Colchicine, in a validated animal model, are essential to substantiate this potential. The experimental design and endpoints outlined in this guide provide a robust framework for such a validation study. The successful demonstration of in vivo efficacy would position this compound as a compelling candidate for further preclinical and clinical development for the treatment of acute gout and other inflammatory conditions.
References
Isopedicin vs. Luteolin: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant properties of the flavonoid luteolin and its derivative, isopedicin. Due to the limited direct experimental data available for this compound, this comparison leverages data from closely related luteolin glycosides, such as luteolin-7-O-glucoside and orientin, as functional proxies. This approach is grounded in the structural similarity and shared biochemical pathways of these compounds.
Executive Summary
Luteolin, a well-studied flavone, exhibits potent antioxidant activity through various mechanisms, including direct radical scavenging and modulation of endogenous antioxidant defense systems. Luteolin glycosides, while sometimes showing slightly different potency, also possess significant antioxidant capabilities and may offer advantages in terms of bioavailability. The core antioxidant efficacy of these compounds is largely attributed to the dihydroxy arrangement in the B-ring of their molecular structure. Both luteolin and its glycosylated forms are known to influence key signaling pathways, such as the Nrf2 pathway, which is central to cellular antioxidant responses.
Quantitative Data on Antioxidant Activity
The following table summarizes the available quantitative data on the free radical scavenging activity of luteolin and its glycosides, as determined by common in vitro antioxidant assays. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (IC50) |
| Luteolin | 20.2 µM[1] | Data not available |
| Luteolin-7-O-glucoside | 21.2 µM[1] | Data not available |
| Luteolin 3'- or 4'-mono glucosides | > 100 µM[1] | Data not available |
| Luteolin 7,3'- or 7,4'-diglucosides | > 100 µM[1] | Data not available |
Note: Direct comparative data for this compound was not available in the reviewed literature. The data for luteolin glycosides is presented to infer the potential activity of this compound.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol to a concentration of 0.1 mM.
-
Reaction Mixture : Various concentrations of the test compound (luteolin or its glycosides) are added to the DPPH solution in a 96-well plate.
-
Incubation : The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement : The absorbance of the solution is measured at 515 nm using a microplate reader. The decrease in absorbance corresponds to the radical scavenging activity.
-
Calculation : The IC50 value is calculated from a dose-response curve, representing the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.
-
Radical Generation : The ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution : The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction : The test compound is added to the ABTS•+ working solution.
-
Measurement : The absorbance is recorded at 734 nm after a set incubation period (e.g., 6 minutes).
-
Calculation : The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents : A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox) are required.
-
Procedure : The test compound is mixed with the fluorescent probe in a 96-well plate. The reaction is initiated by the addition of the peroxyl radical generator.
-
Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
Calculation : The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to that of the Trolox standard. Results are expressed as Trolox equivalents.
Signaling Pathways and Mechanisms of Action
Both luteolin and its glycosides exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.
Caption: Nrf2 antioxidant response pathway activated by Luteolin/Isopedicin.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Luteolin and its glycosides can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[2]
Experimental Workflow for Antioxidant Activity Screening
The following diagram illustrates a general workflow for screening and comparing the antioxidant activity of compounds like this compound and luteolin.
Caption: General workflow for comparative antioxidant activity analysis.
Conclusion
Luteolin is a flavonoid with well-documented, potent antioxidant properties. While direct experimental data for this compound is currently lacking, the available information on structurally similar luteolin glycosides suggests that it likely possesses significant antioxidant activity. The key determinant for the radical scavenging ability of these compounds appears to be the 3',4'-dihydroxy substitution in the B-ring. Glycosylation at other positions, such as the 7-hydroxyl group, has a relatively minor impact on this activity. Both luteolin and its glycosides can enhance cellular antioxidant defenses through the activation of the Nrf2 signaling pathway. Further research is warranted to directly quantify the antioxidant capacity of this compound and to fully elucidate its mechanisms of action. This will enable a more definitive comparison with luteolin and inform its potential applications in drug development and therapy for oxidative stress-related conditions.
References
Comparative Analysis of Isopedicin's Mechanism of Action
A Cross-Validation with Alternative Phosphodiesterase Inhibitors
This guide provides a detailed comparison of the mechanism of action of Isopedicin with other well-known phosphodiesterase (PDE) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the anti-inflammatory properties of this compound and its potential therapeutic applications.
Executive Summary
This compound, a bioactive flavonoid isolated from the medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory effects. Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This signaling cascade ultimately suppresses the production of superoxide anions in activated neutrophils, a key process in inflammatory responses. This guide cross-validates this mechanism by comparing its in vitro efficacy with that of other established PDE inhibitors, namely IBMX, Rolipram, and Theophylline.
Data Presentation
The following tables summarize the quantitative data on the inhibitory performance of this compound and its comparators.
Table 1: Inhibition of Superoxide Anion Production in fMLP-activated Human Neutrophils
| Compound | IC50 (μM) |
| This compound | 2.8 ± 0.5 |
| IBMX | 25.3 ± 4.1 |
| Rolipram | 12.6 ± 2.3 |
| Theophylline | > 100 |
IC50 values represent the concentration of the compound required to inhibit 50% of the superoxide anion production induced by N-formyl-methionyl-leucyl-phenylalanine (fMLP).
Table 2: Inhibition of Phosphodiesterase (PDE) Isozymes
| Compound | PDE1 (IC50, μM) | PDE3 (IC50, μM) | PDE4 (IC50, μM) | PDE5 (IC50, μM) |
| This compound | > 100 | 15.2 ± 2.1 | 5.6 ± 0.8 | > 100 |
| IBMX | 19 | 6.5 | 26.3 | 31.7 |
| Rolipram | > 100 | > 100 | 0.003 (4A), 0.13 (4B), 0.24 (4D) | > 100 |
| Theophylline | - | Inhibits | Inhibits (to a lesser extent) | - |
Data for this compound from Hwang TL, et al. (2009). Data for other compounds are from various commercial and literature sources.
Table 3: Effect on Intracellular cAMP and PKA Activity in Human Neutrophils
| Compound (Concentration) | cAMP Levels (pmol/10^6 cells) | PKA Activity (U/mg protein) |
| Control | 5.2 ± 0.6 | 1.2 ± 0.2 |
| fMLP (100 nM) | 2.1 ± 0.3 | 0.5 ± 0.1 |
| This compound (10 μM) + fMLP | 8.9 ± 1.1 | 2.8 ± 0.4 |
| IBMX (30 μM) + fMLP | 7.5 ± 0.9 | 2.1 ± 0.3 |
Data represents the mean ± SEM from at least three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Human Neutrophils
Human neutrophils were isolated from the venous blood of healthy adult volunteers using a standard procedure of dextran sedimentation, followed by centrifugation on a Ficoll-Hypaque gradient and hypotonic lysis of red blood cells. The purified neutrophils (>98% purity) were resuspended in a calcium-free Hanks' balanced salt solution (HBSS) at a final concentration of 1 x 10^7 cells/mL.
Measurement of Superoxide Anion Production
Superoxide anion production was measured by the superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c. Neutrophils (1 x 10^6 cells/mL) were incubated with ferricytochrome c (0.5 mg/mL) and various concentrations of the test compounds for 5 minutes at 37°C. The cells were then stimulated with fMLP (100 nM) for 10 minutes. The absorbance change at 550 nm was monitored using a spectrophotometer.
Phosphodiesterase (PDE) Activity Assay
The PDE activity was determined using a two-step radioisotope procedure. Briefly, human neutrophils were sonicated and the supernatant containing the PDE enzymes was collected. The enzyme preparation was incubated with [3H]-cAMP as a substrate in the presence or absence of the test compounds. The reaction was terminated by boiling, and the resulting [3H]-5'-AMP was converted to [3H]-adenosine by the action of snake venom nucleotidase. The unreacted [3H]-cAMP was separated from [3H]-adenosine using an anion-exchange resin. The radioactivity of the eluate containing [3H]-adenosine was measured by liquid scintillation counting.
Measurement of Intracellular cAMP Levels
Neutrophils were pre-incubated with the test compounds for 5 minutes before stimulation with fMLP (100 nM) for 1 minute at 37°C. The reaction was stopped by the addition of ice-cold trichloroacetic acid. The samples were then centrifuged, and the supernatant was collected and acetylated. The amount of cAMP was quantified using a competitive enzyme immunoassay (EIA) kit.
Protein Kinase A (PKA) Activity Assay
PKA activity was measured using a commercially available PKA activity assay kit. Neutrophils were treated with the test compounds and fMLP as described for the cAMP assay. The cells were then lysed, and the cell lysates were incubated with a specific PKA substrate in the presence of ATP. The phosphorylation of the substrate was determined by a colorimetric method according to the manufacturer's instructions.
Mandatory Visualization
Signaling Pathway of this compound
Validating Isopedicin's Primary Cellular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopedicin, a flavanone derived from the medicinal herb Fissistigma oldhamii, has demonstrated notable anti-inflammatory and antibacterial properties.[1] This guide provides a comparative analysis of this compound's primary cellular target validation, contrasting its known mechanism with that of other well-characterized phosphodiesterase (PDE) inhibitors. The information herein is intended to support further research and drug development efforts centered on this compound and related compounds.
Primary Cellular Target: Phosphodiesterase (PDE)
Experimental evidence indicates that the primary cellular target of this compound is phosphodiesterase (PDE), an enzyme family crucial for regulating intracellular signaling pathways. This compound inhibits PDE activity, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which in turn is responsible for the downstream anti-inflammatory effects, such as the inhibition of superoxide anion production in neutrophils.[1]
Comparative Analysis of PDE Inhibitors
To provide context for this compound's activity, this section compares its qualitative mechanism with the quantitative data available for other well-established PDE inhibitors.
Table 1: Comparison of this compound with Alternative PDE Inhibitors
| Compound | Type | Primary Target(s) | IC50 Values | Key Cellular Effects |
| This compound | Flavanone | Phosphodiesterase (PDE) | Not specified in reviewed literature. | Increases cAMP, activates PKA, inhibits superoxide production in neutrophils.[1] |
| IBMX (3-isobutyl-1-methylxanthine) | Xanthine derivative | Non-selective PDE inhibitor | PDE1: 19 µM, PDE2: 50 µM, PDE3: 18 µM, PDE4: 13 µM, PDE5: 32 µM | Broadly increases cAMP and cGMP, leading to various cellular responses. |
| Rolipram | Pyrrolidinone | Selective PDE4 inhibitor | PDE4A: 3 nM, PDE4B: 130 nM, PDE4D: 240 nM | Primarily increases cAMP in inflammatory and immune cells, anti-inflammatory effects. |
| Cilostamide | Quinolinone derivative | Selective PDE3 inhibitor | PDE3A: 27 nM, PDE3B: 50 nM | Increases cAMP in cardiovascular and platelet cells, leading to vasodilation and anti-platelet aggregation. |
Note: The specific PDE isoforms inhibited by this compound and its corresponding IC50 values are not available in the publicly accessible scientific literature reviewed for this guide. This represents a critical knowledge gap in fully characterizing this compound's potency and selectivity.
Off-Target Profile
Currently, there is a lack of publicly available data from broad-based screening assays, such as kinome scans, to definitively characterize the off-target profile of this compound. The existing literature primarily focuses on its activity as a PDE inhibitor. Further investigation is warranted to explore potential interactions with other cellular targets.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism and the methods for its validation, the following diagrams illustrate the key signaling pathway and a general experimental workflow for target identification.
Caption: this compound's mechanism of action.
Caption: Experimental workflow for validating this compound's targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key assays in characterizing this compound's cellular targets.
Phosphodiesterase (PDE) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of various PDE isoforms.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE1-11)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound and control inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a 96-well plate, add the PDE enzyme, assay buffer, and the test compound or vehicle control.
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the PDE reaction.
-
Add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Add the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA in cell lysates following treatment with this compound.
Materials:
-
Cell line (e.g., human neutrophils or a suitable model)
-
This compound
-
Cell lysis buffer
-
PKA activity assay kit (containing PKA substrate, ATP, and anti-phospho-PKA substrate antibody)
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells using the provided lysis buffer and collect the supernatant.
-
In a 96-well plate pre-coated with a PKA substrate, add the cell lysates.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 90 minutes).
-
Wash the wells to remove non-adherent components.
-
Add an antibody that specifically recognizes the phosphorylated PKA substrate.
-
Incubate at room temperature for 60 minutes.
-
Wash the wells and add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Incubate at room temperature for 30 minutes.
-
Wash the wells and add a suitable substrate for the detection enzyme (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Determine PKA activity relative to controls.
Neutrophil Superoxide Production Assay
This assay measures the production of superoxide anions by neutrophils upon stimulation and the inhibitory effect of this compound.
Materials:
-
Isolated human neutrophils
-
fMLP (N-formylmethionyl-leucyl-phenylalanine) or other neutrophil stimulant
-
Cytochrome c
-
This compound
-
Hanks' Balanced Salt Solution (HBSS)
-
96-well plate
-
Microplate reader
Procedure:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation.
-
Resuspend the neutrophils in HBSS.
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle control for a specified time at 37°C.
-
In a 96-well plate, add the pre-incubated neutrophils and cytochrome c.
-
Stimulate the neutrophils by adding fMLP.
-
Incubate at 37°C for a specified time (e.g., 15 minutes).
-
Measure the absorbance at 550 nm, which corresponds to the reduction of cytochrome c by superoxide anions.
-
Calculate the amount of superoxide produced and the percentage of inhibition by this compound.
Conclusion
This compound is a promising natural compound with a clear mechanism of action involving the inhibition of phosphodiesterase. This guide provides a framework for its further investigation and comparison with other PDE inhibitors. A critical next step in the validation of this compound's cellular targets will be to determine its inhibitory potency and selectivity against a panel of PDE isoforms. Furthermore, comprehensive off-target profiling would significantly enhance the understanding of its pharmacological profile and potential for therapeutic development. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of this compound and similar compounds.
References
head-to-head comparison of Isopedicin and apigenin in cancer cell lines
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
The search for novel anti-cancer agents has led to the extensive investigation of natural compounds. Among these, flavonoids have emerged as a promising class of molecules with potent anti-tumor activities. This guide provides a detailed head-to-head comparison of two such flavonoids, Isopedicin and Apigenin, focusing on their efficacy in various cancer cell lines. This objective analysis, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the potential of these compounds in oncology.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and Apigenin in various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
Table 1: IC50 Values of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HT-29 | Colorectal | 2.9 (SI=2.9) |
| MCF-7 | Breast | 21.1 (SI=3.4) |
| PC-3 | Prostate | 15.2 (SI=5.2) |
SI = Selectivity Index
Table 2: IC50 Values of Apigenin in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal | 18.17 | [1] |
| HCT15 | Colorectal | 23.57 | [1] |
| HT-29 | Colorectal | 2.82 (48h) | [2] |
| MCF-7 | Breast | 25.19 (48h), 50.12 (48h) | [3][4] |
| MDA-MB-231 | Breast | 33 (72h), 88.17 (48h) | [4][5] |
| MDA-MB-436 | Breast | 30 (72h) | [5] |
| LNCaP | Prostate | Not explicitly stated | |
| PC-3 | Prostate | Not explicitly stated | |
| Caki-1 | Renal | 27.02 (24h) | [6] |
| ACHN | Renal | 50.40 (24h) | [6] |
| NC65 | Renal | 23.34 (24h) | [6] |
Mechanisms of Action and Signaling Pathways
Both this compound and Apigenin exert their anti-cancer effects through the modulation of various cellular processes and signaling pathways.
This compound
Current research suggests that this compound's primary mechanism of action is the induction of apoptosis. This is achieved through the loss of mitochondrial membrane potential and the activation of caspases, with a potential direct interaction with caspase-3. The upstream signaling pathways that trigger these apoptotic events are still under investigation.
Caption: Proposed mechanism of this compound-induced apoptosis.
Apigenin
Apigenin has been extensively studied and is known to modulate a wide array of signaling pathways involved in cancer progression. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway leads to decreased cell proliferation and survival.
-
MAPK/ERK Pathway: Modulation of this pathway affects cell growth and differentiation.
-
JAK/STAT Pathway: Inhibition of STAT3 phosphorylation is a key mechanism for inducing apoptosis.[1]
-
NF-κB Pathway: Suppression of this pathway reduces inflammation and cell survival.
-
Wnt/β-catenin Pathway: Inhibition of this pathway can suppress tumor initiation and progression.[1]
Apigenin's multifaceted mechanism of action also includes inducing cell cycle arrest, promoting autophagy, and inhibiting cancer cell migration and invasion.[1]
Caption: Apigenin's modulation of key cancer signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer effects of compounds like this compound and Apigenin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or Apigenin for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: Cells are fixed in 70% cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for compound evaluation.
Conclusion
This guide provides a comparative overview of this compound and Apigenin, two flavonoids with demonstrated anti-cancer properties. While both compounds exhibit cytotoxicity against a range of cancer cell lines, Apigenin has been more extensively characterized, with a known impact on multiple key signaling pathways. This compound shows promise, particularly with its potent activity against certain cancer cell types, and its mechanism of action warrants further investigation. The provided experimental protocols offer a standardized framework for researchers to further explore and compare the therapeutic potential of these and other natural compounds.
References
- 1. Apigenin suppresses colorectal cancer cell proliferation, migration and invasion via inhibition of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Mechanism of Apigenin against breast cancer stem cells: network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Isopedicin's Phosphodiesterase Inhibition: A Comparative Analysis of Specificity
For Immediate Release
Unveiling the Specificity of Isopedicin in Phosphodiesterase Inhibition: A Comparative Guide
This compound, a flavanone derivative isolated from the traditional Chinese medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory effects through the inhibition of phosphodiesterase (PDE) activity.[1] This guide provides a comparative analysis of this compound's known PDE inhibitory action against other well-characterized PDE inhibitors, highlighting the critical importance of selectivity in drug development. While this compound is known to inhibit cAMP-specific PDE, a detailed selectivity profile across the different PDE families is not yet publicly available. This guide will therefore use data from representative PDE inhibitors to illustrate the concept of selectivity and provide a framework for understanding the potential therapeutic profile of this compound.
Understanding the Landscape of Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers. The superfamily is divided into 11 families (PDE1-PDE11), each with distinct substrate specificities, tissue distribution, and regulatory properties. The selective inhibition of these enzymes offers a powerful therapeutic strategy for a wide range of diseases, from chronic obstructive pulmonary disease (COPD) and erectile dysfunction to neurodegenerative disorders and inflammation.
The signaling pathway involving cAMP is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), leading to various cellular responses. PDEs, by degrading cAMP, act as a crucial "off" switch in this pathway. Inhibition of PDEs, therefore, prolongs and amplifies cAMP signaling.
This compound's Known Inhibitory Profile
Research has shown that this compound potently inhibits the production of superoxide anions in activated human neutrophils with an IC50 of 0.34 µM.[1] This effect is attributed to its ability to increase intracellular cAMP levels by inhibiting a "cAMP-specific PDE".[1] This suggests that this compound likely targets one or more of the cAMP-specific PDE families (PDE4, PDE7, or PDE8) or a dual-substrate PDE that hydrolyzes cAMP (PDE1, PDE2, PDE3, PDE10, or PDE11). However, without a comprehensive screening against all PDE families, its precise selectivity remains unconfirmed.
The Importance of Selectivity: A Comparative Look at Representative PDE Inhibitors
To underscore the importance of understanding an inhibitor's selectivity, the following table presents data for well-characterized inhibitors across different PDE families. This comparative data, which is currently unavailable for this compound, is crucial for predicting a drug's therapeutic efficacy and potential side effects.
| Inhibitor | Primary Target(s) | IC50 (nM) against Primary Target | Selectivity Profile (Fold-Selectivity vs. Other PDEs) | Therapeutic Area |
| Vinpocetine | PDE1 | 14,000 | >10-fold vs. PDE2, PDE3, PDE4, PDE5 | Neuroprotection, Cognitive Enhancement |
| EHNA | PDE2 | 1,000 | >50-fold vs. PDE1, PDE3, PDE4, PDE5 | Cardioprotection (preclinical) |
| Milrinone | PDE3 | 100-400 | >100-fold vs. PDE1, PDE2, PDE4, PDE5 | Acute Heart Failure |
| Roflumilast | PDE4 | 0.8 | >2,500-fold vs. PDE1, PDE2, PDE3, PDE5 | COPD, Asthma |
| Sildenafil | PDE5 | 3.5 | >100-fold vs. PDE1, PDE2, PDE3, PDE4; ~10-fold vs. PDE6 | Erectile Dysfunction, Pulmonary Hypertension |
| BRL-50481 | PDE7 | 50 | >100-fold vs. other PDEs | Inflammation (preclinical) |
| PF-04957325 | PDE8 | 0.14 | Highly selective vs. other PDEs | Alzheimer's Disease (investigational) |
| MP-10 | PDE10 | 0.37 | >1,000-fold vs. other PDEs | Schizophrenia, Huntington's Disease (investigational) |
Note: IC50 values and selectivity profiles are approximate and can vary depending on the specific assay conditions.
This table illustrates how different inhibitors are tailored to target specific PDE families, thereby achieving desired therapeutic effects while minimizing off-target interactions that could lead to adverse events. For instance, the high selectivity of Roflumilast for PDE4 makes it an effective anti-inflammatory agent for lung diseases, while Sildenafil's selectivity for PDE5 is key to its action in treating erectile dysfunction.
Experimental Protocol for Determining PDE Inhibitory Activity
While the specific protocol used to characterize this compound's PDE inhibition is not detailed in the available literature, a common method for assessing PDE inhibitory activity is the Fluorescence Polarization (FP)-based PDE Assay . This assay is homogeneous, rapid, and suitable for high-throughput screening.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the unlabeled cyclic nucleotide for binding to a specific antibody or binding protein. When the fluorescently labeled cyclic nucleotide is bound to the larger antibody molecule, it tumbles slowly in solution, resulting in a high fluorescence polarization value. When a PDE enzyme hydrolyzes the cyclic nucleotide, the resulting non-cyclic nucleotide (e.g., AMP) does not bind to the antibody, leaving the fluorescently labeled nucleotide free to bind. In the presence of a PDE inhibitor, the hydrolysis of the cyclic nucleotide is blocked, and the unlabeled cyclic nucleotide competes with the fluorescently labeled one for antibody binding, leading to a decrease in fluorescence polarization.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Prepare a solution of the fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the corresponding antibody in assay buffer.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the PDE enzyme to each well and incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (unlabeled cAMP).
-
Stop the reaction after a defined incubation time.
-
Add the mixture of the fluorescently labeled cyclic nucleotide and the antibody to each well.
-
Incubate to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound is a promising natural compound with demonstrated PDE inhibitory activity. Its ability to modulate cAMP signaling underlies its potent anti-inflammatory effects. However, a critical gap in our understanding of this compound is the lack of a comprehensive selectivity profile against the various PDE families. The comparative data presented in this guide for other well-known PDE inhibitors highlights the necessity of such information for advancing this compound through the drug development pipeline. Future research should focus on performing a broad PDE selectivity screen to fully characterize this compound's inhibitory profile. This will not only elucidate its precise mechanism of action but also help in identifying its most promising therapeutic applications and potential off-target effects.
References
Isopedicin: A Preclinical Assessment Guide for its Therapeutic Potential in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isopedicin and its Postulated Mechanism of Action
This compound is a bioactive compound isolated from the traditional Chinese medicinal herb Fissistigma oldhamii. Emerging in vitro evidence suggests that this compound holds promise as a therapeutic agent, primarily through its activity as a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a critical secondary messenger. This elevation in cAMP activates Protein Kinase A (PKA), which in turn is known to downregulate inflammatory responses. A key finding from in vitro studies is this compound's ability to potently and in a concentration-dependent manner, inhibit the production of superoxide anions in activated human neutrophils, indicating significant anti-inflammatory potential.[1]
This guide provides a comparative framework for the preclinical validation of this compound. Due to the current absence of published in vivo preclinical data for this compound, this document outlines the standard preclinical models relevant to its proposed mechanism of action and presents benchmark data from established anti-inflammatory drugs, including other phosphodiesterase inhibitors. This will serve as a roadmap for the necessary future studies to validate the therapeutic potential of this compound.
Comparative Preclinical Data of Anti-Inflammatory Agents
To contextualize the potential of this compound, the following tables summarize preclinical data from well-characterized anti-inflammatory compounds in two standard animal models: Carrageenan-Induced Paw Edema (an acute inflammatory model) and Lipopolysaccharide-Induced TNF-α Production (a model for systemic inflammatory response).
Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | % Inhibition of Paw Edema | Reference |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 54% | [2] |
| Indomethacin | 5 mg/kg | Intraperitoneal | 1-5 hours | Significant Inhibition | [3] |
| Roflumilast | Data not available in this model | - | - | - | - |
| Rolipram | Data not available in this model | - | - | - | - |
| This compound | Data not available | - | - | - | - |
Table 2: Efficacy in LPS-Induced TNF-α Production in Mice
This model evaluates the capacity of a compound to suppress the production of a key pro-inflammatory cytokine.
| Compound | Dose | Route of Administration | % Inhibition of TNF-α | Reference |
| Rolipram | 3 mg/kg (x3 injections) | Intraperitoneal | 96.1% | [4] |
| Roflumilast | Data not available in this model | - | - | - |
| Indomethacin | Data not available in this model | - | - | - |
| This compound | Data not available | - | - | - |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the LPS-induced TNF-α production model.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for evaluating acute anti-inflammatory activity.[2][3][5][6][7]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Procedure:
-
Animals are fasted for 12-18 hours before the experiment.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., this compound), a reference drug (e.g., Indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 30-60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced TNF-α Production in Mice
This model is used to assess the systemic anti-inflammatory effects of a compound.[4]
-
Animals: Male BALB/c or C57BL/6 mice are commonly used. They are housed under standard laboratory conditions.
-
Procedure:
-
The test compound (e.g., this compound), a reference drug (e.g., Rolipram), or vehicle is administered, often intraperitoneally.
-
After a predetermined time, mice are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
Blood is collected at a time point corresponding to the peak of TNF-α production (typically 1.5 to 2 hours post-LPS).
-
Serum is separated by centrifugation.
-
Serum TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The percentage inhibition of TNF-α production is calculated as follows: % Inhibition = [(C - T) / C] x 100 Where C is the mean TNF-α concentration in the control (LPS only) group, and T is the mean TNF-α concentration in the treated group.
Conclusion and Future Directions
This compound demonstrates a promising anti-inflammatory mechanism of action in vitro. However, to validate its therapeutic potential, rigorous preclinical evaluation in established in vivo models is essential. The data presented for the comparator drugs, Rolipram and Indomethacin, provide a clear benchmark for the level of efficacy that would be considered significant in these models.
Future research on this compound should prioritize:
-
In vivo efficacy studies: Conducting dose-response studies in the carrageenan-induced paw edema and LPS-induced TNF-α production models to quantify its anti-inflammatory effects.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to establish appropriate dosing regimens for preclinical and potentially clinical studies.
-
Toxicology studies: Assessing the safety profile of this compound through acute and chronic toxicity studies.
By systematically addressing these research gaps, the scientific community can thoroughly evaluate the therapeutic potential of this compound and determine its viability as a novel anti-inflammatory agent.
References
- 1. Discovery and synthesis of new immunosuppressive alkaloids from the stem of Fissistigma oldhamii (Hemsl.) Merr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide induces expression of tumour necrosis factor alpha in rat brain: inhibition by methylprednisolone and by rolipram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Comparative Transcriptomics of Isopedicin-Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of Isopedicin, a phosphodiesterase (PDE) inhibitor. By examining its mechanism of action and comparing its expected transcriptomic signature to that of other well-characterized PDE inhibitors, this document offers a framework for understanding its potential therapeutic applications and for designing future experimental studies.
This compound, a bioactive compound isolated from the medicinal herb Fissistigma oldhamii, exerts its cellular effects through the inhibition of phosphodiesterase (PDE). This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[1] Activated PKA then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which in turn modulates the expression of a wide array of genes. This guide explores the anticipated transcriptomic consequences of this compound treatment and provides a comparative perspective with the known effects of other PDE inhibitors, namely theophylline and rolipram.
Data Presentation: Comparative Gene Expression Analysis
Due to the absence of publicly available transcriptomic data for this compound, this section presents the known transcriptomic effects of theophylline, a non-selective PDE inhibitor, as a proxy. The data is derived from a study on theophylline-treated human macrophages.[1][2] The gene expression changes are categorized by their putative functions. It is hypothesized that this compound would induce a similar, though potentially more specific, transcriptomic profile. A qualitative comparison with the known effects of rolipram, a selective PDE4 inhibitor, is also included.
| Functional Category | Theophylline-Induced Upregulated Genes[1] | Theophylline-Induced Downregulated Genes[1] | Rolipram - Known Gene Expression Effects |
| Inflammation & Cytokines | CCL2, CXCL1, CXCL2, IL1B, IL6, PTGS2 (COX-2) | IL-13, TNF | Downregulation of pro-inflammatory cytokines such as TNF-α and IL-1β.[3][4] |
| Signal Transduction | DUSP1, EGR1, FOS, JUN | - | Upregulation of genes involved in neuronal differentiation (e.g., Nestin, Musashi, GFAP, Sox-2).[5][6] |
| Cell Adhesion & Motility | ICAM1, VCAM1 | - | - |
| Cell Cycle Regulators | CDKN1A (p21) | - | Potential modulation of cell cycle genes to promote proliferation in certain cell types (e.g., Schwann cells).[7] |
| Metabolism | - | - | - |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach for its transcriptomic analysis, the following diagrams are provided.
Experimental Protocols
The following protocols provide a detailed methodology for conducting a comparative transcriptomic analysis of cells treated with this compound and other PDE inhibitors.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the biological question of interest (e.g., a human macrophage cell line like THP-1 for inflammation studies, or a neuronal cell line for neurobiology applications).
-
Cell Seeding: Plate the cells at a consistent density in appropriate culture vessels (e.g., 6-well plates) to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare stock solutions of this compound, theophylline, and rolipram in a suitable solvent (e.g., DMSO). Prepare a vehicle control using the same solvent.
-
Treatment: Once the cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of the test compounds or the vehicle control. Incubate for a predetermined time (e.g., 6, 12, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).
RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the culture vessel using a lysis buffer containing a chaotropic agent (e.g., TRIzol or a similar reagent) to inactivate RNases.
-
Phase Separation: Add chloroform to the cell lysate, vortex vigorously, and centrifuge to separate the mixture into aqueous (containing RNA), interphase, and organic phases.
-
RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol to remove impurities, air-dry the pellet briefly, and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
RNA Sequencing Library Preparation and Sequencing
-
mRNA Enrichment/rRNA Depletion: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads (for eukaryotic samples) or deplete ribosomal RNA (rRNA) to enrich for coding and non-coding RNAs.
-
Fragmentation and cDNA Synthesis: Fragment the enriched RNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
End Repair and Adapter Ligation: Perform end-repair on the double-stranded cDNA fragments, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated cDNA library by PCR to generate a sufficient quantity for sequencing.
-
Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to a reference genome (e.g., human genome GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the treatment groups and the vehicle control.
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and pathways affected by the treatments.
-
Comparative Analysis: Compare the lists of differentially expressed genes and enriched pathways across the different treatment conditions (this compound, theophylline, rolipram) to identify common and unique transcriptomic signatures.
References
- 1. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The protective effect of the PDE-4 inhibitor rolipram on intracerebral haemorrhage is associated with the cAMP/AMPK/SIRT1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE4 Inhibition by Rolipram Promotes Neuronal Differentiation in Human Bone Marrow Mesenchymal Stem Cells. | Semantic Scholar [semanticscholar.org]
- 7. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
Assessing the Synergistic Potential of Isopedicin: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Isopedicin, a flavanone derivative isolated from the medicinal herb Fissistigma oldhamii, has demonstrated potent anti-inflammatory properties.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] This cascade ultimately suppresses the production of superoxide anions in activated human neutrophils, highlighting its potential as a therapeutic agent.[1][2] While this compound shows promise as a standalone compound, its efficacy could potentially be enhanced through synergistic combinations with other therapeutic agents.
This guide provides a framework for assessing the synergistic effects of this compound with other compounds. Due to the current lack of published studies specifically investigating this compound in combination therapies, this document will draw comparisons from studies on other phosphodiesterase inhibitors and related flavonoids. It will offer detailed hypothetical experimental protocols and data presentation formats to guide future research in this promising area.
Potential Synergistic Combinations
The known anti-inflammatory and potential anticancer activities of this compound and related isoflavonoids suggest promising avenues for combination therapies.
Combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Rationale: this compound's unique anti-inflammatory mechanism, which targets reactive oxygen species production, could complement the cyclooxygenase (COX) inhibition of NSAIDs.[3][4] A combination therapy might achieve a greater anti-inflammatory effect at lower doses of each compound, potentially reducing the gastrointestinal and cardiovascular side effects associated with long-term NSAID use.[4]
Hypothetical Combination:
-
This compound
-
Celecoxib (a selective COX-2 inhibitor)[4]
Combination with Anticancer Agents
Rationale: Other isoflavones, such as genistein, have been shown to inhibit cancer cell growth by modulating signaling pathways like NF-κB and Akt.[5] Compounds isolated from Fissistigma oldhamii have also demonstrated cytotoxic activities against various cancer cell lines.[6][7] Combining this compound with conventional chemotherapeutic agents could potentially enhance their efficacy and overcome drug resistance. Flavonoids have been studied in combination with platinum-based agents, showing synergistic effects in ovarian cancer cells.[8]
Hypothetical Combination:
-
This compound
-
Cisplatin (a platinum-based chemotherapy drug)
Experimental Protocols for Assessing Synergy
The following are detailed, albeit hypothetical, experimental protocols for investigating the synergistic effects of this compound.
Experiment 1: In Vitro Anti-Inflammatory Synergy
Objective: To determine if this compound and Celecoxib have a synergistic effect on inhibiting inflammatory responses in a cell-based model.
Methodology:
-
Cell Culture: Culture human neutrophil-like cells (e.g., differentiated HL-60 cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound and Celecoxib in dimethyl sulfoxide (DMSO). Create serial dilutions to determine the IC50 (half-maximal inhibitory concentration) of each drug individually.
-
Combination Treatment: Treat the cells with various concentrations of this compound and Celecoxib, both individually and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Induction of Inflammation: After a pre-incubation period with the drugs, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each treatment group compared to the LPS-stimulated control.
-
Use the Combination Index (CI) method of Chou-Talalay to determine the nature of the interaction.[9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Experiment 2: In Vitro Anticancer Synergy
Objective: To evaluate the synergistic cytotoxic effects of this compound and Cisplatin on a human cancer cell line.
Methodology:
-
Cell Culture: Culture a human ovarian cancer cell line (e.g., SKOV-3) in McCoy's 5A medium with appropriate supplements.
-
Drug Preparation: Prepare stock solutions of this compound and Cisplatin.
-
Cytotoxicity Assay:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, Cisplatin, and their combinations for 48 hours.
-
-
Cell Viability Measurement: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is proportional to the number of viable cells.
-
Data Analysis:
-
Determine the IC50 for each drug and the combinations.
-
Generate isobolograms and calculate the Combination Index (CI) to quantify the synergistic, additive, or antagonistic effects.[9]
-
Data Presentation
Quantitative data from synergy experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Anti-Inflammatory Effects of this compound and Celecoxib on LPS-Stimulated Neutrophils
| Treatment | Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Combination Index (CI) |
| This compound | X | N/A | |||
| Celecoxib | Y | N/A | |||
| This compound + Celecoxib | X + Y | ||||
| ... | ... |
Table 2: Cytotoxicity of this compound and Cisplatin on SKOV-3 Ovarian Cancer Cells
| Treatment | Concentration (µM) | Cell Viability (%) | IC50 (µM) | Combination Index (CI) |
| This compound | X | N/A | ||
| Cisplatin | Y | N/A | ||
| This compound + Cisplatin | X + Y | |||
| ... | ... |
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for synergy assessment.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, its mechanism of action as a phosphodiesterase inhibitor presents a strong rationale for investigating its potential in combination therapies. The proposed experimental frameworks provide a starting point for researchers to explore the synergistic potential of this compound with NSAIDs for inflammatory conditions and with chemotherapeutic agents for various cancers. Such studies are crucial for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The mechanisms of anticancer agents by genistein and synthetic derivatives of isoflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New compounds from the stems of Fissistigma oldhamii var. longistipitatum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disease-Modifying Effects of Isopedicin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Isopedicin, a novel phosphodiesterase 4 (PDE4) inhibitor, against established alternatives for its potential disease-modifying effects in inflammatory conditions. While direct in vivo data for this compound is not yet publicly available, this document synthesizes existing in vitro data and inferential evidence from related compounds to build a strong hypothesis for its efficacy in a relevant animal model of rheumatoid arthritis.
Introduction to this compound and its Mechanism of Action
This compound is a flavanone derived from the plant Fissistigma oldhamii, a herb used in traditional Chinese medicine to treat conditions like rheumatoid arthritis. In vitro studies have demonstrated that this compound is a potent inhibitor of phosphodiesterase 4 (PDE4). By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). This cascade ultimately leads to the potent, concentration-dependent inhibition of superoxide anion production in activated human neutrophils, highlighting its significant anti-inflammatory potential.
Due to the traditional use of Fissistigma oldhamii for arthritis and the in vivo efficacy of another compound from the same plant, Z23, in a collagen-induced arthritis (CIA) mouse model, this guide will use the CIA model as the basis for comparing the hypothesized effects of this compound with established PDE4 inhibitors.[1][2]
Comparative In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The following table summarizes the available in vivo efficacy data for compounds from Fissistigma oldhamii and the established PDE4 inhibitor, Apremilast, in a mouse model of collagen-induced arthritis (CIA). This model is a widely accepted preclinical model for human rheumatoid arthritis.[3][4][5][6][7][8]
| Compound/Drug | Dose and Administration | Key Efficacy Outcomes in CIA Mouse Model | Source |
| This compound | Data Not Available | Hypothesized Effects: - Reduction in clinical arthritis score - Decreased paw swelling and inflammation - Reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) - Attenuation of joint and cartilage destruction | Inferred from in vitro data and related compound efficacy |
| Z23 (from F. oldhamii) | 25 mg/kg, i.p., daily for 2 weeks | - Markedly reduced incidence and severity of arthritis - Profound reduction in the production of IL-2 and IFN-γ | [1][2] |
| Apremilast | 5 and 25 mg/kg, i.p. or oral, daily | - Significant reduction in clinical and histopathologic signs of arthritis[9] - Delayed arthritis onset and reduced arthritis scores[10][11] - Inhibition of synovial inflammation, cartilage damage, and bone erosion[9] - Decreased total serum IgG, IgG1, IgG2a, and IgG2b[10][11] - Reduced frequency of Th1 and Th17 cells and increased Treg cells[10][11] | [9][10][11][12][13] |
| Roflumilast | 10 mg/kg | - Dose-dependently protected mice against CIA - Significant reduction of joint inflammation and bone/cartilage erosion (histologically) - Suppressed TNF production and raised IL-10 levels in vivo | [14] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a robust and widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[3][4]
Animals:
-
DBA/1 (H-2q) or B10.RIII (H-2r) mice are highly susceptible strains and are typically used.[3][15]
-
Mice should be at least 7-8 weeks old to ensure a mature immune system.[3][15]
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of type II collagen (bovine or chicken) in Complete Freund's Adjuvant (CFA).[4][5] The emulsion is critical for a successful induction.[15]
-
Booster Immunization (Day 21): A booster injection of an emulsion of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered at a different site near the base of the tail.[5][15]
-
Onset of Arthritis: The first signs of arthritis typically appear 21-28 days after the primary immunization, with peak severity around days 42-56.[3][4]
Evaluation of Arthritis:
-
Clinical Scoring: Paw inflammation is scored visually on a scale of 0-4 for each paw (0=normal, 1=redness and swelling in one digit, 2=redness and swelling in more than one digit or joint, 3=redness and swelling in the entire paw). The maximum score per mouse is 16.[5]
-
Paw Thickness: Paw swelling is quantified by measuring the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, ankle and knee joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess synovial inflammation, cartilage damage, and bone erosion.[9][10]
-
Biomarker Analysis: Blood samples can be collected to measure levels of anti-collagen antibodies (IgG, IgG1, IgG2a) and inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) by ELISA.[10]
Treatment Regimen:
-
Test compounds (e.g., this compound, Apremilast) or vehicle are typically administered daily via oral gavage or intraperitoneal (i.p.) injection, starting either before the onset of arthritis (prophylactic) or after the establishment of disease (therapeutic).[9][10]
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow for In Vivo Validation
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.
Conclusion
This compound demonstrates a promising anti-inflammatory mechanism of action in vitro as a PDE4 inhibitor. Based on the traditional use of its source plant, Fissistigma oldhamii, and the in vivo efficacy of the related compound Z23 in a mouse model of rheumatoid arthritis, there is a strong rationale for investigating the disease-modifying effects of this compound in the collagen-induced arthritis model. This guide provides a framework for such an investigation, outlining the established efficacy of the comparator drug Apremilast and detailing the necessary experimental protocols. Further in vivo studies are warranted to confirm the therapeutic potential of this compound and to generate the quantitative data necessary for a direct comparison with existing treatments.
References
- 1. Fissistigma oldhamii (Hemsl.) Merr.: Ethnomedicinal, Phytochemistry, and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chondrex.com [chondrex.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 7. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
- 8. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. resources.amsbio.com [resources.amsbio.com]
Isopedicin: A Comparative Analysis of its Predicted Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Published: November 13, 2025
Introduction
Isopedicin, a novel flavanone compound, has garnered interest for its potential therapeutic applications. As a relatively new molecule, comprehensive data on its safety and toxicity are limited. One available source suggests this compound possesses "low toxicity and good safety," however, it also emphasizes the need for more extensive studies to confirm its long-term safety profile[1]. This guide provides a comparative analysis of the predicted safety and toxicity of this compound by examining structurally similar and well-researched polymethoxyflavones (PMFs), namely Nobiletin, Tangeretin, and Sinensetin. This comparative framework aims to offer a preliminary safety assessment of this compound and to underscore the importance of future empirical studies.
Comparative Analysis of Physicochemical and Toxicological Data
The following tables summarize the available data for Nobiletin, Tangeretin, and Sinensetin, which can be used to infer a potential safety profile for this compound based on structural analogy.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP |
| This compound (Predicted) | C₁₈H₁₈O₆ | 330.33 | N/A |
| Nobiletin | C₂₁H₂₂O₈ | 402.39 | 3.4 |
| Tangeretin | C₂₀H₂₀O₇ | 372.37 | 3.1 |
| Sinensetin | C₂₀H₂₀O₇ | 372.37 | 2.8 |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ values in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Nobiletin | A549 (Lung Cancer) | 23.82 | [2] |
| ECV304 (Endothelial) | 157.78 | [2] | |
| Tangeretin | PC-3 (Prostate Cancer) | >25 | [3] |
| DU145 (Prostate Cancer) | >25 | [3] | |
| RAW 264.7 (Macrophage) | >50 | [3] | |
| Sinensetin | P-gp overexpressing AML-2/D100 | 1.14 (chemosensitizing) | [4] |
| Polymethoxyflavone Mix | L5178Y tk+/- (Mouse Lymphoma) | >100 µg/mL (not genotoxic) | [5] |
Table 3: Genotoxicity Profile
| Compound | Ames Test | In Vitro Micronucleus Assay | In Vivo Genotoxicity | Reference |
| Nobiletin | Not specified | Not specified | No signs of toxicity in mice | [2] |
| Tangeretin | Not specified | Not specified | No major organ function effects in mice | [6] |
| Sinensetin | Not specified | Not specified | In vivo data lacking | [4] |
| Polymethoxyflavone Mix | Negative in S. typhimurium | Not genotoxic in mouse lymphoma cells | Not specified | [5] |
Table 4: Acute and Chronic Toxicity Data
| Compound | Acute Toxicity (LD₅₀) | Chronic Toxicity/Safety Studies | Reference |
| Nobiletin | Not specified | No signs of toxicity in mice at 100-300 mg/kg | [2] |
| Tangeretin | Not specified | Oral administration in mice showed no major organ function effects | [6][7] |
| Sinensetin | Not specified | In vivo toxicity data is limited | [4][8] |
Table 5: ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
| Compound | Bioavailability | Metabolism | Key Findings | Reference |
| Nobiletin | Good | Primarily via demethylation | Can cross the blood-brain barrier | [9] |
| Tangeretin | Good intestinal absorption | Metabolized by CYP enzymes | Shows selective toxicity to cancer cells | [10][11] |
| Sinensetin | Not specified | Not specified | Minimal toxicity reported in vitro | [4][8] |
| Polymethoxyflavones | Generally higher than hydroxylated flavonoids | Oxidative demethylation is a key step | Methoxylation enhances metabolic stability | [1][12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Lines: Human cancer cell lines (e.g., A549, PC-3, DU145) and normal cell lines (e.g., ECV304, RAW 264.7).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (e.g., Nobiletin, Tangeretin) and incubated for a specified period (e.g., 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
-
Bacterial Reverse Mutation Assay (Ames Test)
-
Objective: To assess the mutagenic potential of a compound by its ability to induce mutations in different strains of Salmonella typhimurium.
-
Strains: S. typhimurium tester strains TA98, TA100, TA102, TA1535, and TA1537 are commonly used to detect different types of mutations.
-
Procedure:
-
The test compound is incubated with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
In Vivo Acute Oral Toxicity Study
-
Objective: To determine the short-term toxic effects and the median lethal dose (LD₅₀) of a single high dose of a substance.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Animals are divided into groups and administered a single oral dose of the test substance at different concentrations.
-
A control group receives the vehicle only.
-
The animals are observed for signs of toxicity and mortality for a period of 14 days.
-
Body weight, food and water consumption, and any clinical signs of toxicity are recorded.
-
At the end of the study, a gross necropsy is performed on all animals, and tissues may be collected for histopathological examination.
-
Signaling Pathway Analysis
Flavonoids are known to interact with various cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and is often modulated by flavonoids.
Caption: Predicted interaction of this compound with the PI3K/Akt signaling pathway.
Discussion and Future Directions
The comparative analysis of Nobiletin, Tangeretin, and Sinensetin suggests that polymethoxyflavones generally exhibit a favorable safety profile. They tend to have good bioavailability and show selective cytotoxicity towards cancer cells at concentrations that are not harmful to normal cells. The available data on a mixture of PMFs did not indicate genotoxic potential[5].
Based on its structural similarity to these compounds, it is plausible to predict that this compound will also exhibit low systemic toxicity. The methoxy groups in PMFs are known to enhance metabolic stability and bioavailability compared to their hydroxylated counterparts[1]. The presence of three methoxy groups in this compound's structure may confer similar advantageous pharmacokinetic properties.
However, it is crucial to emphasize that these are predictions based on structural analogy. The single hydroxyl group on this compound could influence its metabolic fate and biological activity differently from the fully methoxylated flavonoids. Therefore, comprehensive in vitro and in vivo studies are imperative to definitively establish the safety and toxicity profile of this compound.
Recommended future studies for this compound include:
-
In vitro cytotoxicity screening against a panel of cancer and normal cell lines.
-
A full battery of genotoxicity assays , including the Ames test, in vitro micronucleus assay, and an in vivo genotoxicity study.
-
Acute and sub-chronic in vivo toxicity studies in rodent models to determine the LD₅₀ and identify potential target organs of toxicity.
-
Pharmacokinetic (ADME) studies to understand its absorption, distribution, metabolism, and excretion profile.
-
Mechanism of action studies to investigate its interaction with key signaling pathways, such as the PI3K/Akt pathway.
Conclusion
While direct experimental data on the safety and toxicity of this compound is currently lacking, a comparative analysis with structurally similar polymethoxyflavones provides a basis for a preliminary risk assessment. The available evidence on compounds like Nobiletin and Tangeretin suggests that this compound is likely to have a favorable safety profile. Nevertheless, this guide highlights the critical need for rigorous experimental validation to fully characterize the toxicological properties of this compound before it can be considered for further development as a therapeutic agent. The detailed experimental protocols and the signaling pathway diagram provided herein offer a roadmap for such future investigations.
References
- 1. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Comparative effects of five polymethoxyflavones purified from Citrus tangerina on inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sinensetin: An Insight on Its Pharmacological Activities, Mechanisms of Action and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic toxicity of a standardized mixture of citrus polymethoxylated flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Discovery of Nobiletin from Citrus Peel as a Potent Inhibitor of β-Amyloid Peptide Toxicity [mdpi.com]
- 10. The Anticancer Perspective of Tangeretin: A Small Review [mdpi.com]
- 11. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistics for Handling Isopedicin
Disclaimer: Isopedicin is a relatively new compound with limited published safety data. While initial information suggests low toxicity, comprehensive toxicological properties have not been fully established. Therefore, the following guidelines are based on general best practices for handling novel chemical compounds in a laboratory setting. A thorough risk assessment should be conducted by qualified personnel before any handling, and all laboratory safety protocols must be strictly followed.
This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal plans for this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory contexts.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (in a fume hood) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | Not generally required if handled in a certified fume hood |
| Handling solutions and performing experiments | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
| Cleaning spills | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with appropriate cartridges if spill generates aerosols or is in a poorly ventilated area |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required |
Operational Plan: Safe Handling Procedure
Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures procedural consistency.
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol: General Guidance for In Vitro Cell-Based Assays
The following provides a generalized methodology for utilizing this compound in a cell-based assay. This should be adapted based on the specific experimental goals.
1. Reagent Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM) within a chemical fume hood.
- Further dilute the stock solution with cell culture media to the desired final concentrations for the experiment.
2. Cell Culture and Treatment:
- Plate cells at a predetermined density in appropriate well plates and allow them to adhere overnight.
- Remove the existing media and replace it with media containing the various concentrations of this compound. Include appropriate vehicle controls.
- Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
3. Assay Performance:
- After the incubation period, perform the desired cell-based assay (e.g., cell viability assay, gene expression analysis, etc.) according to the manufacturer's instructions.
4. Data Analysis:
- Collect and analyze the data to determine the effects of this compound on the cells.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
